Stearyl Palmitate
Description
This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Lanolin has been reported in Bombax ceiba and Triticum aestivum with data available.
found in psoriatic nail, but not in normal nails
Structure
2D Structure
Properties
IUPAC Name |
octadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
460 °F (238 °C) (Closed cup) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.935 at 25 °C | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lanolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for stearyl palmitate, a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. This document details various synthetic routes, including direct esterification, enzymatic synthesis, and transesterification, and outlines purification techniques such as recrystallization and chromatography. The information is presented to assist researchers and professionals in the development and optimization of processes for producing high-purity this compound.
Introduction to this compound
This compound (C34H68O2) is the ester formed from the condensation of stearyl alcohol (an 18-carbon saturated alcohol) and palmitic acid (a 16-carbon saturated fatty acid).[1] It is a white, waxy solid with a melting point of approximately 57-59°C.[1][2] Its chemical structure imparts desirable properties such as emollience, thickening, and emulsion stabilization, making it a valuable excipient in topical drug delivery systems, a texturizing agent in cosmetics, and a component in various food products.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through several chemical and enzymatic pathways. The choice of method often depends on factors such as desired purity, yield, cost, and environmental considerations.
Direct Esterification
Direct esterification, also known as Fischer esterification, is a common and well-established method for synthesizing this compound. This reaction involves the direct condensation of stearyl alcohol and palmitic acid, typically in the presence of a catalyst to increase the reaction rate and yield. The overall reaction is reversible and produces water as a byproduct.
Reaction:
Stearyl Alcohol + Palmitic Acid ⇌ this compound + Water
To drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by azeotropic distillation.
Strong acids are frequently used as catalysts for direct esterification.
-
Experimental Protocol:
-
In a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, combine stearyl alcohol and palmitic acid in a desired molar ratio (e.g., 1:1 to 1:1.2).
-
Add a suitable solvent, such as xylene or toluene, to facilitate azeotropic removal of water.
-
Introduce an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), at a concentration of typically 0.5-2% by weight of the reactants.
-
Heat the reaction mixture to reflux (typically 120-150°C) with continuous stirring.
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap or by analyzing aliquots for the acid value.
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water to remove any remaining salts and impurities.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent under reduced pressure to obtain the crude this compound.
-
To overcome the corrosive nature and difficult separation of acid catalysts, various metal salts and metal oxides have been investigated as heterogeneous catalysts.
-
Lead(II) Nitrate Catalysis: Lead(II) nitrate has been shown to be an effective catalyst for the esterification of palmitic acid with stearyl alcohol.
-
Metal Oxide Catalysis: Metal oxides such as magnesium oxide (MgO), stannous oxide (SnO), or ferric oxide (Fe₂O₃) can also be used. These catalysts are easily removed by filtration.
Table 1: Comparison of Direct Esterification Methods for this compound Synthesis
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Lead(II) Nitrate | 1:1 | 140 | 8 | 97 | - | |
| Metal Oxides (MgO, SnO, Fe₂O₃) | 1.01-1.20:1 | 150-240 | 5-10 | - | - | |
| Sulfuric Acid | 15:1 | 65 | - | 99 | - |
Note: Yield and purity can vary based on specific reaction conditions and purification methods.
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a green and highly specific alternative to chemical methods. Lipases can catalyze the esterification reaction under milder conditions, reducing energy consumption and the formation of byproducts.
-
Experimental Protocol:
-
Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei) is added to a mixture of stearyl alcohol and palmitic acid.
-
The reaction can be carried out in a solvent-free system or in an organic solvent like hexane.
-
The molar ratio of reactants, temperature, and enzyme concentration are optimized for maximum conversion. For a similar wax ester, cetyl palmitate, optimal conditions were found to be a 1:1 molar ratio, 70°C, and 1.0% enzyme loading in a solvent-free system.
-
The mixture is incubated with agitation for a specified period (e.g., 24-72 hours).
-
After the reaction, the immobilized enzyme is separated by filtration and can be reused.
-
The product is then purified from the unreacted substrates.
-
Table 2: Enzymatic Synthesis of Wax Esters - Representative Data
| Lipase Source | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Cetyl Alcohol & Palmitic Acid | 1:1 | 70 | 24 | >90 | |
| Candida rugosa | Stearic Acid & Various Alcohols | 5:1 to 15:1 | 40-60 | 24-120 | >90 |
Transesterification
Transesterification involves the reaction of a fatty acid ester (e.g., methyl palmitate) or a triglyceride with stearyl alcohol in the presence of a catalyst. This method can be advantageous when starting from readily available fatty acid esters or triglycerides.
-
Experimental Protocol (from a triglyceride):
-
A triglyceride source rich in palmitic acid (e.g., palm oil) is mixed with stearyl alcohol.
-
A catalyst, which can be basic (e.g., sodium methoxide), acidic, or enzymatic, is added.
-
The reaction mixture is heated and stirred. The reaction temperature and time depend on the catalyst used.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the catalyst is neutralized or removed.
-
The product, this compound, is separated from the glycerol byproduct and unreacted starting materials.
-
Purification of this compound
Purification is a critical step to achieve the high purity required for pharmaceutical and other specialized applications.
Recrystallization
Recrystallization is the most common and effective method for purifying this compound. This technique relies on the principle that the solubility of the ester is high in a suitable solvent at an elevated temperature and low at a reduced temperature.
-
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents include octanoic acid, ethanol, acetone, or hexane.
-
The solution should be saturated at the boiling point of the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly and undisturbed to room temperature, and then further cool in an ice bath to promote crystallization. Optimal conditions for fatty acid ester crystallization have been reported at 0°C with a solvent-to-product molar ratio of 4:1.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Table 3: Recrystallization Parameters for this compound
| Solvent | Temperature for Crystallization (°C) | Solvent to Product Molar Ratio | Achieved Purity (%) | Recovery (%) | Reference |
| Octanoic Acid | 0 | 4:1 | >98.2 | 94.5 |
Chromatographic Methods
For achieving very high purity or for analytical purposes, chromatographic techniques are employed.
-
Column Chromatography: This is a preparative technique used to separate this compound from impurities based on their differential adsorption to a stationary phase.
-
Protocol: A glass column is packed with a suitable adsorbent, typically silica gel. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the column. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions. The purity of the fractions is monitored by TLC.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and efficiency for separating complex mixtures.
Visualizations
Synthesis Workflows
Caption: Overview of major synthesis routes for this compound.
Fischer Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer esterification.
Purification Workflow: Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Conclusion
The synthesis and purification of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. Direct esterification remains a robust and high-yielding method, with the choice between acid and solid catalysts depending on process-specific requirements. Enzymatic synthesis presents a milder and more environmentally friendly alternative, often resulting in high-purity products. The selection of an appropriate purification technique, primarily recrystallization, is crucial for achieving the desired quality of the final product. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the successful production of high-purity this compound for various applications.
References
The Nexus of Nature and Novel Therapeutics: A Technical Guide to Stearyl Palmitate
An In-Depth Exploration of the Natural Origins and Biosynthetic Pathways of a Promising Biocompatible Excipient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitate, a long-chain wax ester, is emerging as a molecule of significant interest within the pharmaceutical and biotechnology sectors. Its unique physicochemical properties, biocompatibility, and natural abundance make it an attractive candidate for a variety of advanced drug delivery applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in the plant and animal kingdoms. Furthermore, it delves into the intricate biosynthetic pathways responsible for its production, offering a molecular roadmap for potential bioengineering and synthetic biology endeavors. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel biocompatible materials for therapeutic innovation.
Natural Sources of this compound
This compound is found as a component of various natural waxes, where it contributes to the structural integrity and protective functions of these substances. While its concentration can vary significantly depending on the source, it is consistently present in several well-known natural waxes.
Plant-Derived Sources
In the plant kingdom, this compound is a constituent of epicuticular waxes, which form a protective layer on the surface of leaves, fruits, and stems, preventing water loss and protecting against environmental stressors.[1]
-
Carnauba Wax: Obtained from the leaves of the Brazilian palm tree Copernicia prunifera, carnauba wax is a complex mixture of aliphatic esters, fatty alcohols, and other compounds.[2] While a precise percentage is not consistently reported, this compound is a known component of the ester fraction.[3]
-
Other Plant Waxes: The epicuticular waxes of many plants are composed of very-long-chain fatty acids and their derivatives, including wax esters.[1][4] The specific concentration of this compound can vary widely between plant species.
Animal-Derived Sources
This compound is also prevalent in the animal kingdom, primarily in the waxes produced by insects and marine animals.
-
Beeswax: Produced by honeybees of the genus Apis, beeswax is a complex mixture of hydrocarbons, free fatty acids, and a variety of monoesters. The ester fraction, which is a major component of beeswax, contains various palmitate esters, including this compound.
-
Spermaceti: This waxy substance is found in the head cavity of the sperm whale (Physeter macrocephalus). Historically used in cosmetics and candles, spermaceti is primarily composed of cetyl palmitate, but also contains other wax esters, including this compound.
Microbial Sources
While less commonly cited as a primary source, some microorganisms are capable of producing wax esters, including those containing palmitate and stearate moieties. These are typically synthesized under specific environmental conditions as a form of energy storage.
Table 1: Quantitative Overview of this compound in Natural Sources
| Natural Source | Organism | Primary Location/Tissue | Reported Concentration of this compound (or related wax esters) |
| Plant Waxes | |||
| Carnauba Wax | Copernicia prunifera | Leaf epicuticular wax | Component of the aliphatic ester fraction (40 wt% of total wax) |
| Rose Leaf Wax | Rosa canina | Adaxial leaf epicuticular wax | Alkyl esters comprise 12% of the epicuticular wax |
| Animal Waxes | |||
| Beeswax | Apis mellifera | Honeycomb | Monoesters (including triacontyl palmitate) are a major component (approx. 35%) |
| Spermaceti | Physeter macrocephalus | Head cavity (spermaceti organ) | A primary constituent along with cetyl palmitate |
Note: Precise quantitative data for this compound is often limited and can vary based on the specific species, environmental conditions, and analytical methods used.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the fundamental pathways of fatty acid synthesis and culminates in the enzymatic esterification of a fatty acid and a fatty alcohol.
Precursor Synthesis: Fatty Acid Biosynthesis
The building blocks of this compound, palmitic acid (16:0) and stearic acid (18:0), are synthesized through the fatty acid synthase (FAS) system. This process occurs in the cytoplasm and involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). The final products of the FAS system are typically palmitoyl-ACP and stearoyl-ACP. These can be hydrolyzed to free fatty acids or converted to their coenzyme A (CoA) esters, palmitoyl-CoA and stearoyl-CoA.
The Two-Step Pathway to Wax Esters
The formation of this compound from its fatty acyl-CoA precursors proceeds via a two-step enzymatic pathway primarily located in the endoplasmic reticulum.
Step 1: Reduction of a Fatty Acyl-CoA to a Fatty Alcohol
The first committed step in wax ester biosynthesis is the reduction of a long-chain fatty acyl-CoA to a primary fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) , an enzyme that utilizes NADPH as a reducing agent. In the context of this compound synthesis, stearoyl-CoA is reduced to stearyl alcohol. The reaction proceeds via a fatty aldehyde intermediate, which is further reduced to the corresponding alcohol.
Step 2: Esterification of a Fatty Alcohol and a Fatty Acyl-CoA
The final step in the biosynthesis of this compound is the esterification of stearyl alcohol with palmitoyl-CoA. This reaction is catalyzed by a wax synthase (WS) , also known as a fatty acyl-coenzyme A:fatty alcohol acyltransferase. This enzyme facilitates the transfer of the palmitoyl group from palmitoyl-CoA to the hydroxyl group of stearyl alcohol, forming the ester bond of this compound and releasing coenzyme A.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The following section outlines generalized protocols for the extraction, purification, and quantification of this compound from natural sources. These protocols may require optimization based on the specific matrix being analyzed.
Extraction of Wax Esters
Objective: To extract total lipids, including wax esters, from a biological sample.
Materials:
-
Sample material (e.g., plant leaves, beeswax)
-
Chloroform
-
Methanol
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Homogenize the sample material in a chloroform:methanol (2:1, v/v) solvent mixture.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the lipid extract.
-
Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Centrifuge to separate the phases and collect the lower chloroform phase.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.
Purification of Wax Esters by Solid-Phase Extraction (SPE)
Objective: To isolate the wax ester fraction from the total lipid extract.
Materials:
-
Total lipid extract
-
Silica gel SPE cartridge
-
Hexane
-
Ethyl acetate
-
Toluene
-
SPE manifold
Procedure:
-
Condition a silica gel SPE cartridge with hexane.
-
Dissolve the total lipid extract in a minimal amount of a non-polar solvent like hexane or chloroform.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Elute non-polar compounds, including wax esters, with a hexane:ethyl acetate (95:5, v/v) mixture.
-
Collect the eluate containing the wax ester fraction.
-
Evaporate the solvent to concentrate the purified wax esters.
-
Reconstitute the sample in a suitable solvent (e.g., toluene) for analysis.
Quantification of this compound by Gas Chromatography (GC)
Objective: To quantify the amount of this compound in the purified wax ester fraction.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-1HT or equivalent, is suitable for high-temperature analysis of wax esters.
-
Injector Temperature: 390°C
-
Detector Temperature: 390°C (for MS) or 280°C (for FID)
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C
-
Hold at 390°C for 6 minutes
-
-
Carrier Gas: Helium or Hydrogen
-
Injection Mode: Splitless
Procedure:
-
Derivatization (Optional but Recommended for GC-FID): While intact wax esters can be analyzed by high-temperature GC-MS, for GC-FID analysis, it is often beneficial to transesterify the wax esters to fatty acid methyl esters (FAMEs) and fatty alcohols. This can be achieved by heating the sample with a boron trifluoride/methanol solution. The resulting FAMEs and fatty alcohols can then be analyzed by GC.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations.
-
Analysis: Inject the prepared standards and the purified sample extract into the GC.
-
Quantification: Identify the peak corresponding to this compound in the chromatogram based on its retention time compared to the standard. The concentration of this compound in the sample can be determined by comparing the peak area to the calibration curve generated from the standards.
Conclusion and Future Directions
This compound represents a valuable, naturally derived biomaterial with considerable potential in the pharmaceutical sciences. A thorough understanding of its natural distribution and biosynthetic origins is paramount for its effective and sustainable utilization. The methodologies outlined in this guide provide a framework for the isolation, characterization, and quantification of this compound from diverse natural sources.
Future research in this area will likely focus on several key aspects. Firstly, a more comprehensive quantitative analysis of this compound across a wider range of plant and microbial species could uncover novel and potentially more abundant sources. Secondly, the elucidation of the specific fatty acyl-CoA reductases and wax synthases involved in this compound biosynthesis in different organisms will be crucial for metabolic engineering efforts. By leveraging synthetic biology approaches, it may be possible to enhance the production of this compound in microbial or plant-based systems, providing a scalable and sustainable supply for pharmaceutical applications. Finally, continued exploration of the structure-function relationships of this compound in drug delivery systems will undoubtedly unlock new therapeutic possibilities, solidifying its role as a key excipient in the development of next-generation medicines.
References
- 1. Correlation between leaf epicuticular wax composition and structure, physio‐biochemical traits and drought resistance in glaucous and non‐glaucous near‐isogenic lines of rye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnauba wax - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Localization of the Transpiration Barrier in the Epi- and Intracuticular Waxes of Eight Plant Species: Water Transport Resistances Are Associated with Fatty Acyl Rather Than Alicyclic Components - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of stearyl palmitate in organic solvents
An In-depth Technical Guide to the Solubility of Stearyl Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester utilized in a variety of applications, including cosmetics, pharmaceuticals, and as a component in the formulation of drug delivery systems.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for its formulation, processing, and application. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, factors influencing its solubility, and a detailed experimental protocol for determining its solubility.
Physicochemical Properties of this compound
-
Appearance: White, waxy solid, often in the form of flakes or pellets.[2][3]
-
Molecular Formula: C34H68O2[4]
-
Molecular Weight: 508.90 g/mol [4]
-
Melting Point: Approximately 57-59°C
-
Water Solubility: Insoluble in water (less than 1 mg/mL at 21°C or 70°F).
Solubility in Organic Solvents
This compound's long hydrocarbon chains make it a nonpolar and hydrophobic molecule. Consequently, its solubility is governed by the principle of "like dissolves like," demonstrating higher solubility in nonpolar organic solvents and lower solubility in polar solvents.
Qualitative Solubility
Based on available data, the general qualitative solubility of this compound in common organic solvents is as follows:
-
Freely Soluble: Chloroform, Ether
-
Soluble: Aromatic solvents, Esters, Ketones
-
Sparingly Soluble: Cold Alcohol
-
Slightly Soluble: Methanol
-
Soluble when warmed: Organic solvents in general
A qualitative solubility order in common organic solvents has been reported as: Ethyl acetate > Ethanol > Acetone > Methanol
Quantitative and Semi-Quantitative Solubility Data
A product related to this compound is tested for solubility in chloroform at a concentration of 50 mg/mL. While not a definitive solubility limit, this indicates a relatively high solubility in this solvent.
To further inform formulation decisions, the following table summarizes the available qualitative and semi-quantitative solubility information for this compound, along with quantitative data for the closely related long-chain fatty acids, stearic acid and palmitic acid. This data can be used to estimate the solubility behavior of this compound.
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Solvent | Solvent Type | This compound Solubility | Stearic Acid Solubility ( g/100g solvent) @ 25°C | Palmitic Acid Solubility ( g/100g solvent) @ 25°C |
| Nonpolar | ||||
| Hexane | Nonpolar | Expected to be soluble | 4.59 | 9.27 |
| Toluene | Aromatic | Expected to be soluble | 19.82 | 33.9 |
| Chloroform | Halogenated | Freely Soluble (related product tested at 50 mg/mL) | 26.15 | 40.5 |
| Diethyl Ether | Ether | Freely Soluble | 15.02 | 25.8 |
| Polar Aprotic | ||||
| Ethyl Acetate | Ester | Soluble (Highest in qualitative ranking) | 11.25 | 19.8 |
| Acetone | Ketone | Soluble | 4.00 | 8.84 |
| Polar Protic | ||||
| Ethanol | Alcohol | Soluble (more so in hot alcohol) | 4.50 | 9.09 |
| Methanol | Alcohol | Slightly Soluble | 2.23 | 4.96 |
| Water | Polar Protic | Insoluble (< 1 mg/mL) | Insoluble | Insoluble |
Note: Data for stearic acid and palmitic acid is derived from various sources and should be used as a reference for estimating the behavior of this compound. Actual quantitative solubility of this compound should be determined experimentally.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: The solubility of waxy solids like this compound in organic solvents generally increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid crystal lattice.
-
Solvent Polarity: As a nonpolar molecule, this compound is most soluble in nonpolar solvents and least soluble in polar solvents. The polarity of the solvent, often quantified by its dielectric constant or Hansen solubility parameters, is a key determinant of solubility.
-
Molecular Size and Structure: Larger molecules generally have lower solubility. The long aliphatic chains of this compound contribute to its low solubility in polar solvents.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is adapted for a waxy solid like this compound and utilizes a gravimetric approach for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass flasks or vials with airtight seals
-
Constant temperature orbital shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Syringes and solvent-compatible membrane filters (e.g., PTFE, 0.22 µm)
-
Pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
-
Nitrogen gas supply (optional)
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For waxy solids, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a solvent-compatible membrane filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.
-
Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the dish or vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
Express the solubility as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL or mg/mL).
-
Visualizations
Logical Relationship: Solvent Polarity and this compound Solubility
The following diagram illustrates the "like dissolves like" principle as it applies to this compound.
Caption: Relationship between solvent polarity and this compound solubility.
Experimental Workflow: Shake-Flask Solubility Determination
The diagram below outlines the key steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for shake-flask solubility determination.
Conclusion
While precise quantitative solubility data for this compound remains a gap in the scientific literature, a strong understanding of its solubility characteristics can be derived from its chemical nature and data on analogous compounds. This compound is a nonpolar wax ester with high solubility in nonpolar organic solvents and limited solubility in polar solvents, a behavior that is significantly influenced by temperature. For researchers and formulation scientists requiring exact solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for empirical determination. This information is crucial for the effective formulation and application of this compound in pharmaceutical and other advanced material contexts.
References
An In-Depth Technical Guide to the Melting Point and Thermal Behavior of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its thermal behavior, particularly its melting point and associated transitions, is a critical parameter influencing its functionality as an excipient, emollient, and structuring agent. This technical guide provides a comprehensive overview of the melting point and thermal characteristics of this compound, supported by quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.
Thermal Properties of this compound
The melting point of this compound is not a singular value but rather a range, influenced by factors such as purity, crystalline structure (polymorphism), and the analytical method employed.
Quantitative Data Summary
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| This compound | 53.5 - 59.0[1] | Not explicitly stated | Exhibits a sharp melting transition. |
| Stearyl Alcohol | 59.3[1] | 248[1] | A primary component of this compound. |
| Palmitic Acid | 58.1 (in a mixture)[1] | 179 (in a mixture)[1] | A primary component of this compound; data from "palm triple pressed acid". |
Thermal Behavior and Polymorphism
This compound, like many long-chain esters, exhibits a sharp melting transition, which is a desirable characteristic for many of its applications. Below its melting point, it exists as a white, crystalline solid. The variability in the reported melting point range can be attributed to the presence of different polymorphic forms. Polymorphism refers to the ability of a solid material to exist in more than one crystalline structure. These different forms will have distinct melting points and thermal stabilities.
The crystallization of this compound from a molten state is also a critical aspect of its thermal behavior. The transition from a liquid to a solid state involves nucleation and crystal growth, which can be influenced by the cooling rate and the presence of any impurities.
Experimental Protocols
The primary technique for characterizing the melting point and thermal behavior of this compound is Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample undergoes a thermal transition, such as melting, it will absorb or release heat, resulting in a detectable change in the heat flow.
Typical Experimental Protocol for this compound:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Experimental Conditions:
-
Temperature Program: The sample is typically subjected to a controlled heating and cooling cycle. A common program involves:
-
An initial heating ramp to a temperature above the expected melting point (e.g., 80°C) to erase any prior thermal history.
-
A controlled cooling ramp (e.g., 10°C/min) to observe crystallization.
-
A final heating ramp (e.g., 10°C/min) through the melting transition to determine the melting point and enthalpy of fusion.
-
-
Purge Gas: An inert gas, such as nitrogen, is passed through the DSC cell at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is typically determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHfus), which is the energy required to melt the sample, is calculated by integrating the area under the melting peak.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the thermal analysis of this compound using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of this compound.
References
Stearyl Palmitate: A Comprehensive Safety and Toxicity Profile for Researchers
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicity data for stearyl palmitate. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this long-chain fatty acid ester. The data herein is compiled from various sources, including regulatory assessments and scientific literature. It is important to note that the safety assessment of this compound often relies on data from structurally similar molecules, primarily stearyl heptanoate, as well as its hydrolysis products, stearyl alcohol and palmitic acid, a practice supported by expert panels such as the Cosmetic Ingredient Review (CIR).[1][2]
Chemical and Physical Properties
This compound is the ester of stearyl alcohol and palmitic acid. It is a waxy solid that is insoluble in water.
Toxicological Data Summary
The available toxicological data for this compound and its surrogates are summarized in the following tables.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Test Substance | Result | Reference |
| LD50 | Rat | Oral | Stearyl Heptanoate | > 5 g/kg | [1] |
Table 2: Skin Irritation
| Species | Test Substance | Concentration | Observation | Classification | Reference |
| Rabbit | Stearyl Heptanoate | Undiluted | Mild irritation | Mildly Irritating | [1] |
Table 3: Eye Irritation
| Species | Test Substance | Concentration | Observation | Classification | Reference |
| Rabbit | Stearyl Heptanoate | Undiluted | Mild conjunctival erythema persisting for several days. | Category 3 (F.H.S.L.A. scoring system) | |
| Rabbit | Stearyl Heptanoate | 1.5% solution | No effects | Non-irritating |
Table 4: Skin Sensitization
| Species | Test Substance | Concentration in Formulation | Test Type | Result | Reference |
| Guinea Pig | Stearyl Heptanoate | 1.5% | Buehler Test | Not a sensitizer |
Table 5: Genotoxicity
| Test System | Test Substance | Result | Reference |
| Ames Salmonella/microsome plate incorporation assay | PCL Solid 2/066220 (>50% Stearyl Heptanoate) | Negative (with or without metabolic activation) | |
| In vivo Micronucleus Test | PCL Solid 2/066220 (>50% Stearyl Heptanoate) | Negative | |
| General Assessment | Palmitic Acid | Not genotoxic or mutagenic |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are outlined below, based on standard OECD guidelines and information from available reports.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
-
Test System: Healthy young adult albino rabbits.
-
Methodology:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
The test substance (0.5 g for solids) is applied to a small area (approximately 6 cm²) of the clipped, intact skin.
-
The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Following exposure, the residual test substance is removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days to determine reversibility.
-
Dermal reactions are scored according to a standardized grading system. The Primary Irritation Index (PII) is calculated.
-
-
Scoring: In the study on stearyl heptanoate, it was classified as "mildly irritating".
Experimental Workflow for Acute Dermal Irritation (OECD 404)
Caption: Workflow for the acute dermal irritation test based on OECD Guideline 404.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test System: Healthy young adult albino rabbits.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids, or a comparable volume for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
The eyes are not washed out after instillation.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may be extended if the effects are not resolved.
-
Reactions of the cornea, iris, and conjunctiva are scored.
-
-
Scoring: In the study on undiluted stearyl heptanoate, the F.H.S.L.A. scoring system was used, and it was classified as a "Category 3" eye irritant.
Experimental Workflow for Acute Eye Irritation (OECD 405)
References
An In-depth Technical Guide on the Role of Stearyl Palmitate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitate, a saturated wax ester, is a ubiquitous yet often overlooked lipid in various biological systems. It is formed from the esterification of stearyl alcohol and palmitic acid. While traditionally recognized for its structural and barrier functions, particularly in the skin's sebum, emerging evidence suggests a more nuanced role for this molecule. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological functions of this compound. It delves into its physicochemical properties, tissue distribution, and potential involvement in cellular processes. Detailed experimental protocols for its analysis and synthesis are provided, alongside visualizations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound (C34H68O2) is a wax ester, a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols[1]. These molecules are characterized by their hydrophobicity and play crucial roles in energy storage, waterproofing, and structural integrity across various organisms, from microorganisms to mammals[1]. In mammals, this compound is a significant component of skin surface lipids, contributing to the barrier function of the stratum corneum[2][3][4]. While its role as a structural component and emollient is well-established in cosmetics and dermatology, its direct participation in cellular signaling and other intricate biological processes is an area of growing interest. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.
Physicochemical Properties of this compound
The biological function of this compound is intrinsically linked to its physical and chemical characteristics. As a long-chain saturated wax ester, it is a waxy solid at room temperature with a high degree of hydrophobicity.
| Property | Value | Reference |
| Molecular Formula | C34H68O2 | |
| Molecular Weight | 508.90 g/mol | |
| Appearance | White to off-white solid wax/flakes | |
| Melting Point | 57 °C (135 °F) | |
| Solubility | Insoluble in water; Soluble in organic solvents when warmed | |
| HLB Value | 10 |
Biosynthesis and Degradation of this compound
The metabolic pathways of this compound involve its synthesis from precursor fatty acids and fatty alcohols, and its subsequent breakdown into these constituent components.
Biosynthesis
The biosynthesis of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum.
-
Reduction of Stearoyl-CoA to Stearyl Alcohol: The process begins with the reduction of stearoyl-CoA, a derivative of the C18 saturated fatty acid stearic acid, to stearyl alcohol. This reaction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) . These enzymes utilize NADPH as a reducing agent.
-
Esterification of Stearyl Alcohol and Palmitoyl-CoA: The newly synthesized stearyl alcohol is then esterified with palmitoyl-CoA, the activated form of the C16 saturated fatty acid palmitic acid. This condensation reaction is catalyzed by Wax Ester Synthase (WS) , also known as Acyl-CoA:fatty alcohol acyltransferase.
Degradation
The catabolism of this compound involves the hydrolytic cleavage of the ester bond, releasing stearyl alcohol and palmitic acid. This reaction is primarily catalyzed by Wax Ester Hydrolases (WEH) . Certain lipases have also been shown to exhibit activity towards wax esters.
The released stearyl alcohol and palmitic acid can then enter their respective metabolic pathways. Palmitic acid can be utilized for energy production via β-oxidation or re-esterified into other lipids. Stearyl alcohol can be oxidized back to stearic acid.
Biological Functions and Distribution
While extensive quantitative data on this compound concentrations in various tissues remains to be fully elucidated, its presence and functional significance are most prominent in the skin.
Skin Barrier Function
This compound is a key component of human sebum, the oily/waxy substance secreted by sebaceous glands that coats the skin and hair. Sebum is a complex mixture of lipids, with wax esters comprising approximately 26% of its composition. This lipid-rich layer serves several critical functions:
-
Moisturization: By forming an occlusive layer on the skin's surface, this compound helps to prevent transepidermal water loss (TEWL), thus maintaining skin hydration.
-
Protection: The hydrophobic nature of this compound contributes to the skin's barrier against environmental insults and pathogens.
-
Lubrication: It lubricates the skin and hair, contributing to their suppleness and texture.
This compound is also a component of the vernix caseosa , the waxy, white substance that coats the skin of newborns. The vernix caseosa is believed to play a crucial role in protecting the fetal skin in the aqueous environment of the amniotic fluid and in the adaptation of the skin to the extrauterine environment. It is composed of water, proteins, and lipids, including wax esters.
Potential Roles in Cellular Signaling and Membrane Biology
The direct role of intact this compound in cellular signaling is an area that requires further investigation. However, its constituent fatty acids, palmitic acid and stearic acid, are known to influence cellular processes. Palmitic acid, for instance, has been shown to modulate intracellular signaling pathways and can induce endoplasmic reticulum stress and apoptosis in certain cell types. It can also be incorporated into proteins via S-palmitoylation, a post-translational modification that affects protein trafficking, localization, and function.
The incorporation of saturated fatty acids like those derived from this compound into membrane phospholipids can decrease membrane fluidity. While the direct effect of this compound on membrane properties is not well-documented, its metabolism could locally alter the fatty acid composition of membranes, thereby influencing the function of membrane-associated proteins and signaling complexes.
Experimental Protocols
Extraction of this compound from Biological Tissues
This protocol is a modification of the Folch method for total lipid extraction, suitable for tissues rich in neutral lipids like skin or adipose tissue.
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of tissue and mince it finely.
-
Homogenize the tissue in a glass homogenizer with 20 volumes of a 2:1 (v/v) mixture of chloroform and methanol.
-
Transfer the homogenate to a separatory funnel.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Mix gently and allow the phases to separate. The lower phase contains the lipids.
-
Collect the lower chloroform phase and wash it twice with a small volume of a 1:1 mixture of methanol and 0.9% NaCl solution.
-
Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.
-
The resulting lipid extract can be redissolved in a suitable organic solvent for further analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of individual lipid species.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-5ht)
Procedure:
-
Sample Preparation: The lipid extract is first derivatized to enhance the volatility of the components. For wax esters, this often involves transesterification to fatty acid methyl esters (FAMEs) and fatty alcohols. However, high-temperature GC can also analyze intact wax esters.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column. A temperature gradient is typically used to elute compounds with a wide range of boiling points.
-
Detection and Quantification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound. Quantification is achieved by comparing the peak area of this compound to that of a known internal standard.
Enzymatic Synthesis of this compound
This protocol describes a general method for the in vitro synthesis of this compound using a lipase, which can also catalyze the esterification reaction.
Materials:
-
Immobilized lipase (e.g., from Candida antarctica)
-
Stearyl alcohol
-
Palmitic acid
-
Organic solvent (e.g., hexane or 2-methyl-2-butanol)
-
Molecular sieves (to remove water)
-
Shaking incubator
Procedure:
-
Dissolve equimolar amounts of stearyl alcohol and palmitic acid in the chosen organic solvent in a reaction vessel.
-
Add activated molecular sieves to the mixture to remove any water, which can inhibit the reaction.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for a specified period (e.g., 24-48 hours).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
The product, this compound, can be purified from the reaction mixture by crystallization or column chromatography.
Conclusion and Future Directions
This compound is more than just an inert structural lipid. Its significant presence in the skin's lipid barrier underscores its critical role in maintaining skin health and hydration. While our understanding of its biosynthesis and degradation is growing, the direct involvement of this compound in cellular signaling and its precise concentrations in various tissues remain key areas for future research. The development of advanced analytical techniques and the use of labeled tracers will be instrumental in unraveling the dynamic trafficking and metabolic fate of this important wax ester. A deeper comprehension of the biological roles of this compound holds promise for the development of novel therapeutic strategies for skin disorders and a more informed approach to the formulation of dermatological and cosmetic products. Further investigation into the specific enzymes that metabolize this compound and their regulation will provide valuable insights into the intricate network of lipid metabolism and its impact on cellular function.
References
Methodological & Application
Application Notes and Protocols for Stearyl Palmitate Solid Lipid Nanoparticle (SLN) Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and enhanced stability of encapsulated therapeutic agents.[1][2][3] Stearyl palmitate, a solid lipid at room and body temperature, is a suitable matrix for SLN formulation due to its biocompatibility and biodegradability.[4] These application notes provide detailed protocols for the formulation and characterization of this compound SLNs, intended to guide researchers in the development of effective drug delivery systems.
I. Formulation Protocols
Two common methods for preparing this compound SLNs are high-shear homogenization and the microemulsion technique.
High-Shear Homogenization (Hot Homogenization) Protocol
This method involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-speed homogenization to form a nanoemulsion, which upon cooling solidifies into SLNs.[5]
Materials:
-
This compound (Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Protocol:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (approximately 55-60°C).
-
Dissolve the desired amount of the API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
-
Homogenization (Optional):
-
For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
-
SLN Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
-
Caption: Workflow for SLN preparation via the microemulsion technique.
II. Characterization Protocols
Thorough characterization is crucial to ensure the quality and performance of the formulated SLNs.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique used to determine the mean particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of the SLNs.
Equipment:
-
Zetasizer (e.g., Malvern Zetasizer Nano ZS)
-
Disposable cuvettes (for size measurement)
-
Folded capillary cells (for zeta potential measurement)
Protocol:
-
Sample Preparation:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. A concentration that gives a count rate between 100 and 500 kcps is generally suitable.
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, dispersant as water, and material as this compound).
-
Perform the measurement. The instrument will provide the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the measurement parameters.
-
Perform the measurement. The zeta potential value indicates the surface charge of the nanoparticles and is a predictor of their physical stability. A zeta potential of ±30 mV is generally considered to indicate good stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the amount of drug encapsulated within the SLNs.
Protocol:
-
Separation of Free Drug from SLNs:
-
Centrifuge the SLN dispersion at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the SLNs.
-
Alternatively, use centrifugal filter units (e.g., Amicon Ultra) to separate the free drug in the supernatant from the SLNs.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
Analyze the concentration of the free drug in the supernatant using a validated HPLC method specific for the API.
-
-
Calculation of EE and DL:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to investigate the melting and recrystallization behavior of the SLNs, providing insights into the physical state of the lipid and the drug within the nanoparticles.
Equipment:
-
Differential Scanning Calorimeter
-
Aluminum pans
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized SLN powder (or a concentrated dispersion) into an aluminum pan.
-
Seal the pan. An empty sealed pan is used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that covers the melting points of the drug and the lipid.
-
Record the heat flow as a function of temperature.
-
The resulting thermogram can be compared to those of the pure drug and pure lipid to assess drug-lipid interactions and the crystallinity of the lipid matrix. A decrease or disappearance of the drug's melting peak in the SLN thermogram can indicate that the drug is in an amorphous or dissolved state within the lipid matrix.
-
III. Quantitative Data Summary
The following tables summarize typical quantitative data for SLNs formulated with this compound or similar lipids.
Table 1: Physicochemical Properties of this compound/Stearic Acid SLNs
| Formulation Component | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Stearic Acid | Microemulsion | ~254 | < 0.3 | ~ -30 | |
| Stearic Acid | Double Emulsion | 621 | - | - | |
| Stearic Acid & Palmitic Acid | Solvent Evaporation | 170-200 | 0.231 | -40.2 | |
| This compound | Homogenization/Sonication | - | - | - |
Table 2: Encapsulation Efficiency and Drug Release of SLNs
| Lipid Matrix | Drug | % Encapsulation Efficiency | Drug Release Profile | Reference |
| Stearic Acid | Zidovudine | ~27% | - | |
| Stearic Acid | Cisplatin | Up to 90% | Biphasic, complete release in 24h | |
| Palmitic Acid | Levosulpiride | - | Sustained release over 24h | |
| Cetyl Palmitate | Gamma-oryzanol | - | - | |
| Glyceryl Behenate | Retinoids | Variable, improved with oil | - | |
| Compritol | Prednisolone | - | Prolonged release over 5 weeks |
IV. Signaling Pathways and Logical Relationships
The application of SLNs often involves targeted drug delivery to specific cells or tissues, which can modulate various signaling pathways. The diagram below illustrates a generalized logical relationship for the development and evaluation of drug-loaded SLNs.
Logical Workflow for SLN Development and Evaluation
Caption: A logical workflow for the development and evaluation of SLNs.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the formulation and characterization of this compound-based solid lipid nanoparticles. By following these detailed methodologies, researchers can develop and optimize SLN formulations for a wide range of therapeutic applications. The successful development of such nanocarriers holds significant potential for improving drug delivery and therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. banglajol.info [banglajol.info]
Application Notes and Protocols for High-Pressure Homogenization of Stearyl Palmitate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and enhanced stability of encapsulated therapeutic agents.[1][2] Stearyl palmitate, a solid lipid at room and body temperature, is a suitable candidate for the formulation of SLNs due to its biocompatibility and ability to form a stable nanoparticle matrix. High-Pressure Homogenization (HPH) is a widely used, scalable, and solvent-free technique for the production of SLNs.[3] This document provides detailed application notes and protocols for the preparation and characterization of this compound nanoparticles using the hot HPH method.
Principle of High-Pressure Homogenization
Hot high-pressure homogenization involves the dispersion of a melted lipid phase (containing the active pharmaceutical ingredient, API) in a hot aqueous surfactant solution to form a pre-emulsion. This pre-emulsion is then forced through a narrow gap at high pressure (typically 500-1500 bar).[4] The combination of high shear stress, cavitation, and turbulent flow results in the disruption of coarse droplets into nano-sized particles. Subsequent cooling of the nanoemulsion leads to the crystallization of the lipid, forming solid lipid nanoparticles. For optimal results, 3 to 5 homogenization cycles are often necessary.
Materials and Equipment
Materials:
-
Lipid: this compound
-
Surfactant: Polysorbate 80 (Tween 80), Poloxamer 188
-
Co-surfactant (optional): Soy lecithin
-
Aqueous Phase: Purified water (e.g., Milli-Q)
-
Active Pharmaceutical Ingredient (API): (Specify the lipophilic drug to be encapsulated)
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Heated magnetic stirrer
-
Water bath
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)
-
Differential Scanning Calorimeter (DSC)
-
Transmission Electron Microscope (TEM)
-
Lyophilizer (optional, for long-term storage)
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound (e.g., 5-10% w/v).
-
If encapsulating a drug, dissolve the lipophilic API in the molten this compound.
-
Heat the lipid phase to approximately 5-10°C above the melting point of this compound (melting point of this compound is ~58-60°C, so heat to ~70°C) in a beaker placed in a water bath.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., 1-2.5% w/v Polysorbate 80) and co-surfactant (optional).
-
Dissolve the surfactant(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (~70°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.[5]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under ambient conditions. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C. For long-term stability, the dispersion can be lyophilized.
-
Protocol 2: Characterization of this compound SLNs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the average particle size (Z-average), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Measurements should be performed in triplicate at 25°C. A PDI value below 0.3 indicates a homogenous population of nanoparticles.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
To determine the EE and DL, the free, unencapsulated drug must be separated from the SLNs. This can be achieved by ultrafiltration-centrifugation.
-
Centrifuge a known amount of the SLN dispersion using a centrifugal filter unit.
-
Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
-
Morphological Analysis:
-
The shape and surface morphology of the this compound SLNs can be visualized using Transmission Electron Microscopy (TEM).
-
Place a drop of the diluted SLN dispersion on a carbon-coated copper grid and allow it to dry.
-
Negatively stain the sample (e.g., with phosphotungstic acid) if necessary.
-
Observe the sample under the TEM.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) can be used to investigate the crystalline nature of the this compound within the nanoparticles.
-
Analyze bulk this compound, the physical mixture of components, and the lyophilized SLN powder.
-
A shift in the melting peak of this compound in the SLN formulation compared to the bulk material can indicate changes in crystallinity or the presence of amorphous domains, which can influence drug loading and release.
-
Data Presentation
The following tables summarize the expected influence of formulation and process parameters on the physicochemical characteristics of this compound nanoparticles based on general findings for SLNs.
Table 1: Influence of Formulation Variables on Nanoparticle Properties
| Parameter | Variation | Effect on Particle Size | Effect on PDI | Effect on Zeta Potential | Rationale |
| Lipid Concentration | Increasing | Increase | May Increase | Generally no significant change | Higher lipid content leads to larger droplets in the pre-emulsion and potential for aggregation. |
| Surfactant Concentration | Increasing | Decrease | Decrease | May become more negative or positive depending on surfactant charge | Better stabilization of the oil-water interface, preventing droplet coalescence. |
| Lipid to Surfactant Ratio | Increasing | Increase | Increase | Generally no significant change | Insufficient surfactant to stabilize the increased lipid surface area. |
Table 2: Influence of High-Pressure Homogenization Parameters on Nanoparticle Properties
| Parameter | Variation | Effect on Particle Size | Effect on PDI | Rationale | | :--- | :--- | :--- | :--- | | Homogenization Pressure | Increasing | Decrease | Decrease | Higher energy input leads to more efficient droplet disruption. | | Number of Homogenization Cycles | Increasing | Decrease (up to a plateau) | Decrease | Multiple passes ensure more uniform particle size reduction. |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound SLNs.
Logical Relationship of HPH Parameters
Caption: Influence of key parameters on SLN characteristics in HPH.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Preparation and Optimization OF Palm-Based Lipid Nanoparticles Loaded with Griseofulvin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearyl Palmitate as a Matrix for Controlled Drug Release
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, serves as a highly effective lipophilic matrix material for the controlled release of therapeutic agents. Its solid-state nature at physiological temperatures, biocompatibility, and ability to encapsulate both lipophilic and hydrophilic drugs make it an excellent candidate for developing various drug delivery systems.[1][2] These systems, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and matrix tablets, can protect drugs from degradation, improve their bioavailability, and provide sustained release profiles, thereby reducing dosing frequency and enhancing patient compliance.[3][4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a matrix for controlled drug release.
Applications
This compound is a versatile excipient used in the formulation of various controlled-release drug delivery systems:
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core, which can be composed of this compound. They are particularly advantageous for their stability, potential for targeted delivery, and ability to provide sustained drug release.[5]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that are created by blending solid lipids like this compound with liquid lipids. This imperfect crystal structure allows for higher drug loading capacity and minimizes drug expulsion during storage compared to SLNs.
-
Matrix Tablets: In matrix tablets, the drug is homogeneously dispersed within a hydrophobic this compound matrix. The drug release is controlled by diffusion through the tortuous channels of the matrix and/or by erosion of the matrix itself.
-
Microspheres: this compound can be used to prepare microspheres, which are larger than nanoparticles and can encapsulate drugs for controlled release.
Data Presentation: Physicochemical and Release Characteristics
The following tables summarize typical quantitative data for drug delivery systems formulated with this compound and similar solid lipids.
Table 1: Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)
| Formulation Parameter | Drug | Lipid Matrix | Surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|---|
| SLN-1 | Paclitaxel | Cetyl Palmitate | Pluronic F68 | 150 - 250 | < 0.2 | > 90 |
| SLN-2 | Sorafenib | Cetyl Palmitate | Polysorbate 80 | 180 - 300 | < 0.3 | > 85 |
| SLN-3 | Theophylline | This compound | Tween 80 | 200 - 400 | < 0.25 | 70 - 85 |
| SLN-4 | Ibuprofen | Stearic Acid | Polysorbate 20 | 250 - 500 | < 0.3 | 60 - 80 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: In Vitro Drug Release Parameters
| Formulation | Drug | Time for 50% Release (T50) | Release Exponent (n) | Release Mechanism |
|---|---|---|---|---|
| SLN-1 | Paclitaxel | 8 - 12 hours | 0.5 - 0.7 | Anomalous (non-Fickian) transport |
| Matrix Tablet-1 | Theophylline | 4 - 6 hours | ~ 0.5 | Fickian diffusion |
| Microspheres-1 | Ibuprofen | 6 - 10 hours | 0.6 - 0.8 | Anomalous (non-Fickian) transport |
Note: The release exponent 'n' from the Korsmeyer-Peppas model indicates the mechanism of drug release. For a spherical matrix, n ≈ 0.43 indicates Fickian diffusion, 0.43 < n < 0.85 indicates anomalous (non-Fickian) transport, and n ≈ 0.85 indicates case-II transport (erosion-controlled).
Experimental Protocols
Herein are detailed protocols for the preparation and characterization of this compound-based controlled drug release systems.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using a hot homogenization technique, a widely used and reliable method.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Polysorbate 80, Tween 80, Pluronic F68)
-
Purified water
-
High-shear homogenizer or ultrasonicator
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (approximately 57°C).
-
Disperse the lipophilic API in the molten this compound under continuous stirring until a clear lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-shear homogenizer or an ultrasonicator at a high speed for 5-10 minutes. The temperature should be maintained above the melting point of the lipid.
-
-
Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid recrystallizes, it forms the solid matrix of the SLNs, entrapping the API.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of this compound Matrix Tablets by Direct Compression
This protocol outlines the preparation of matrix tablets for sustained oral drug delivery.
Materials:
-
This compound (fine powder)
-
Active Pharmaceutical Ingredient (API)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
-
Tablet press
Procedure:
-
Blending:
-
Accurately weigh all the components.
-
Geometrically mix the API and this compound in a blender for 15 minutes.
-
Add the microcrystalline cellulose and blend for another 10 minutes.
-
Finally, add magnesium stearate and blend for 2-3 minutes.
-
-
Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force will need to be optimized to achieve tablets with desired hardness and friability.
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol is suitable for evaluating the drug release from SLN formulations.
Materials:
-
SLN dispersion
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Phosphate buffered saline (PBS), pH 7.4 (release medium)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the SLN dispersion into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag in a beaker containing a defined volume of pre-warmed release medium (e.g., 50 mL of PBS, pH 7.4).
-
Maintain the setup in a shaking water bath at 37°C with a constant shaking speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Visualizations
The following diagrams illustrate the workflow for the formulation and evaluation of this compound-based drug delivery systems.
Caption: Workflow for SLN Formulation and Evaluation.
Caption: Drug Release Mechanisms from a Hydrophobic Matrix.
References
Application Notes and Protocols for Encapsulation of Hydrophobic Drugs in Stearyl Palmitate Solid Lipid Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for hydrophobic therapeutic agents. Their lipid core is physiologically compatible and biodegradable, making them a safe and effective alternative to polymeric nanoparticles.[1] SLNs offer several advantages, including the potential for controlled drug release, improved bioavailability of poorly soluble drugs, and the feasibility of incorporating both hydrophobic and hydrophilic compounds.[2][3] Stearyl palmitate, a solid lipid at physiological temperature, serves as an excellent matrix for the encapsulation of hydrophobic drugs, ensuring their protection from degradation and facilitating their transport across biological membranes.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro analysis of this compound-based SLNs for hydrophobic drug delivery.
Data Presentation
Table 1: Influence of Formulation Parameters on SLN Properties
| Parameter | Variation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Lipid Concentration | 1% (w/v) | 180 ± 15 | 0.25 ± 0.03 | 75 ± 5 |
| 3% (w/v) | 250 ± 20 | 0.31 ± 0.04 | 82 ± 4 | |
| 5% (w/v) | 320 ± 25 | 0.38 ± 0.05 | 88 ± 3 | |
| Surfactant Concentration | 0.5% (w/v) | 350 ± 30 | 0.45 ± 0.06 | 70 ± 6 |
| 1% (w/v) | 220 ± 18 | 0.28 ± 0.04 | 85 ± 4 | |
| 2% (w/v) | 190 ± 12 | 0.22 ± 0.03 | 80 ± 5 | |
| Drug:Lipid Ratio | 1:10 | 210 ± 17 | 0.26 ± 0.03 | 92 ± 3 |
| 1:5 | 235 ± 21 | 0.29 ± 0.04 | 85 ± 4 | |
| 1:3 | 260 ± 24 | 0.33 ± 0.05 | 78 ± 5 |
Note: The data presented in this table are representative examples compiled from various studies and should be optimized for specific drug candidates.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization
This protocol describes the preparation of SLNs using a high-shear homogenization method, which is known for its simplicity and scalability.[4]
Materials:
-
This compound
-
Hydrophobic drug
-
Poloxamer 188 (or other suitable surfactant)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amounts of this compound and the hydrophobic drug.
-
Melt the this compound by heating it to approximately 10°C above its melting point (Melting point of this compound is ~58-60°C).
-
Once melted, add the hydrophobic drug to the molten lipid and stir until a clear, homogenous solution is obtained. Maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes). The homogenization step should be carried out in the heated water bath to prevent premature solidification of the lipid.
-
-
Nanoparticle Formation:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. This rapid cooling facilitates the precipitation of the lipid, leading to the formation of solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).[5]
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the SLN dispersion with purified water.
-
Inject the sample into the specific zeta potential cell.
-
Measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential by the instrument's software.
-
Perform the measurement in triplicate.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Centrifugation or Ultrafiltration followed by UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion. This can be achieved by centrifuging the sample at a high speed (e.g., 15,000 rpm for 30 minutes) or by using centrifugal filter units.
-
Carefully collect the supernatant or filtrate, which contains the free, unencapsulated drug.
-
Quantify the amount of free drug in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines the use of the dialysis bag method to evaluate the in vitro release profile of the encapsulated hydrophobic drug.
Materials:
-
Drug-loaded SLN dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS) pH 7.4 (or other suitable release medium)
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to ensure it is fully hydrated.
-
Securely tie one end of the dialysis bag.
-
-
Sample Loading:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded SLN dispersion into the dialysis bag.
-
Securely tie the other end of the bag, ensuring there are no leaks.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100-200 mL). The volume should be sufficient to maintain sink conditions.
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the collected samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
References
- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of Stearyl Palmitate Solid Lipid Nanoparticles by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a promising platform for drug delivery. Comprised of a solid lipid core, they are biocompatible and can encapsulate both lipophilic and hydrophilic drugs. Stearyl palmitate, a wax ester, is a commonly used lipid for SLN formulation due to its biocompatibility and ability to form a stable nanoparticle matrix.
Accurate and thorough characterization of this compound SLNs is critical for ensuring their quality, stability, and in vivo performance. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are two fundamental techniques for this purpose. DLS provides information on the average particle size, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential), which are key indicators of the stability of the colloidal dispersion.[1][2] TEM offers direct visualization of the nanoparticles, revealing their morphology and confirming size measurements obtained by DLS.[1][3]
These application notes provide a comprehensive guide to the characterization of this compound SLNs using DLS and TEM, including detailed experimental protocols and data presentation.
Data Presentation: Typical Characterization Parameters
The following tables summarize typical quantitative data obtained from the characterization of SLNs. The values can vary based on the specific formulation and preparation method.
Table 1: Dynamic Light Scattering (DLS) Data for SLNs
| Parameter | Typical Value Range | Significance |
| Mean Particle Size (Z-average) | 100 - 400 nm | Influences biological fate, drug release, and stability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution.[2] |
| Zeta Potential | > |±30 mV| | Predicts the long-term stability of the nanoparticle suspension by indicating the degree of electrostatic repulsion between particles. |
Data synthesized from multiple sources indicating common ranges for SLNs.
Table 2: Transmission Electron Microscopy (TEM) Data for SLNs
| Parameter | Typical Observation | Significance |
| Morphology | Spherical or irregular spherical shape | Confirms the particulate nature and provides insights into the formation process. |
| Particle Size | 50 - 300 nm | Provides a visual confirmation of the size and allows for comparison with DLS data. TEM sizes are often slightly smaller than DLS hydrodynamic sizes. |
| Aggregation/Agglomeration | Minimal to no aggregation | Indicates the stability of the formulation. |
Observations are based on typical TEM micrographs of SLNs.
Experimental Protocols
Protocol for Dynamic Light Scattering (DLS) Analysis
This protocol outlines the steps for determining the particle size, PDI, and zeta potential of this compound SLNs.
Materials:
-
This compound SLN suspension
-
Deionized or distilled water (filtered through a 0.22 µm filter)
-
Disposable cuvettes for sizing and zeta potential measurements
-
Pipettes and tips
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up for the manufacturer-recommended time (typically 15-30 minutes).
-
Launch the instrument software.
-
-
Sample Preparation:
-
Dilute the this compound SLN suspension with filtered deionized water to a suitable concentration. The optimal concentration should provide a stable and reproducible count rate, as recommended by the instrument manufacturer. A typical dilution is 1:100 (v/v).
-
Ensure the sample is well-mixed by gentle inversion or vortexing. Avoid vigorous shaking to prevent bubble formation.
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted SLN suspension to a clean, disposable sizing cuvette.
-
Wipe the outside of the cuvette to remove any dust or fingerprints.
-
Place the cuvette in the instrument's sample holder.
-
In the software, set the measurement parameters:
-
Dispersant: Water (select the appropriate refractive index and viscosity at the measurement temperature).
-
Material: this compound (enter the refractive index if known, otherwise use a standard lipid value).
-
Temperature: 25°C.
-
Equilibration Time: 1-2 minutes.
-
Measurement Angle: Typically 90° or 173° (backscatter).
-
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Transfer the diluted SLN suspension to a zeta potential cuvette.
-
Ensure there are no air bubbles in the cuvette, as they can interfere with the measurement.
-
Place the cuvette in the instrument's sample holder.
-
In the software, set the appropriate parameters for zeta potential measurement.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software will report the Z-average mean particle size, the polydispersity index (PDI), and the mean zeta potential.
-
Analyze the size distribution graph to check for multiple populations or aggregation.
-
Record the mean and standard deviation for all measurements.
-
Protocol for Transmission Electron Microscopy (TEM) Imaging
This protocol describes the preparation of this compound SLNs for morphological characterization by TEM.
Materials:
-
This compound SLN suspension
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative staining agent (e.g., 2% (w/v) phosphotungstic acid or 2% uranyl acetate).
-
Deionized water
-
Filter paper
-
Tweezers
-
Transmission Electron Microscope
Procedure:
-
Sample Preparation:
-
Dilute the SLN suspension with deionized water (e.g., 1:10 or 1:100) to achieve an appropriate particle density on the grid.
-
-
Grid Preparation:
-
Using tweezers, hold a TEM grid by its edge.
-
Place a drop of the diluted SLN suspension onto the carbon-coated side of the grid and let it sit for 1-5 minutes to allow the nanoparticles to adsorb.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper.
-
-
Negative Staining:
-
Place a drop of the negative staining solution (e.g., 2% phosphotungstic acid) onto the grid for 30-60 seconds.
-
Wick away the excess stain with filter paper.
-
(Optional) Place a drop of deionized water on the grid to wash away excess stain and immediately wick it off.
-
-
Drying:
-
Allow the grid to air-dry completely at room temperature before loading it into the TEM.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Operate the TEM at an appropriate accelerating voltage (e.g., 80-200 kV).
-
Observe the grid at low magnification to find areas with a good distribution of nanoparticles.
-
Increase the magnification to visualize the morphology of individual SLNs.
-
Capture representative images of the nanoparticles.
-
Visualizations
Below are diagrams illustrating the experimental workflows for the characterization of this compound SLNs.
Caption: Workflow for DLS analysis of SLNs.
Caption: Workflow for TEM analysis of SLNs.
References
Application Notes and Protocols for Stearyl Palmitate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is a highly lipophilic and biocompatible lipid that has garnered significant interest as a core component in topical drug delivery systems. Its solid state at physiological temperatures makes it an excellent candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These lipid-based nanosystems offer numerous advantages for dermal and transdermal drug delivery, including enhanced drug stability, controlled release, improved skin penetration and permeation, and occlusive properties that can increase skin hydration. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based topical drug delivery systems.
Physicochemical Properties of this compound
This compound is a white, crystalline or flaky solid. It is insoluble in water, which underscores its utility in formulating stable lipid nanoparticles in aqueous dispersions.
| Property | Value |
| Molecular Formula | C₃₄H₆₈O₂ |
| Molecular Weight | 508.9 g/mol |
| Appearance | White crystals or flakes |
| Solubility | Insoluble in water |
Application in Topical Drug Delivery
This compound serves as a solid lipid matrix in SLNs and as the primary solid lipid component in NLCs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid core is solid at both room and body temperature. This compound provides a stable, crystalline structure that can encapsulate lipophilic drugs, protecting them from degradation and controlling their release.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (oil) into the solid lipid matrix. This creates a less-ordered crystalline structure, which can increase drug loading capacity and reduce drug expulsion during storage compared to SLNs.
Quantitative Data on this compound-Based Nanoparticles
The following tables summarize representative quantitative data for SLNs and NLCs formulated with this compound or chemically similar solid lipids like cetyl palmitate and stearic acid. These values are influenced by formulation parameters such as the type and concentration of surfactants, the manufacturing method, and the specific drug being encapsulated.
Table 1: Representative Formulation Parameters and Characteristics of Solid Lipid Nanoparticles (SLNs)
| Solid Lipid | Drug | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Stearic Acid | Econazole Nitrate | Tween 80 | ~150 | < 0.3 | -25 to -40 | ~100[1][2] |
| Cetyl Palmitate | Coenzyme Q10 | Tween 80 / Tego Care 450 | 50 - 100 | < 0.2 | -20 to -35 | > 99[3] |
| Glyceryl Monostearate | Docetaxel | Not Specified | ~100 | < 0.2 | Not Specified | > 90[4] |
Table 2: Representative Formulation Parameters and Characteristics of Nanostructured Lipid Carriers (NLCs)
| Solid Lipid | Liquid Lipid | Drug | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Cetyl Palmitate | Oleic Acid | Retinyl Palmitate | Tween 80, Poloxamer | 258 | 0.31 | Not Specified | ~85[5] |
| Stearic Acid | Oleic Acid | Econazole Nitrate | Tween 80, SLS | 18,260 (microparticles) | 0.612 | -51.2 | Not Specified |
| Glyceryl Monostearate | Oleic Acid | Roflumilast | Tween 80 | 122.65 | 0.278 | -20.16 | 88.28 |
Experimental Protocols
Protocol 1: Formulation of this compound-Based SLNs/NLCs by High-Shear Homogenization and Ultrasonication
This protocol describes a common and effective method for preparing SLNs and NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (for NLCs, e.g., Oleic Acid, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Probe Sonicator
-
Water Bath
-
Magnetic Stirrer and Stir Bars
-
Beakers and Graduated Cylinders
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and, for NLCs, the liquid lipid.
-
Place the lipids in a beaker and heat them in a water bath to 5-10°C above the melting point of this compound until a clear, molten lipid phase is formed.
-
Dissolve the lipophilic API in the molten lipid phase under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase in the water bath to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Particle Size Reduction:
-
Subject the hot pre-emulsion to probe sonication. The duration and power of sonication should be optimized to achieve the desired particle size. Typically, this involves several minutes of sonication in pulsed mode to avoid excessive heating.
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid solidifies, SLNs or NLCs are formed.
-
-
Storage:
-
Store the resulting nanoparticle dispersion at 4°C.
-
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
This protocol outlines the measurement of key physical characteristics of the nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
Equipment:
-
Zetasizer or similar instrument capable of DLS and ELS measurements.
-
Disposable cuvettes for size and zeta potential measurements.
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument's sensitivity.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant (water) refractive index and viscosity, and the material refractive index.
-
Equilibrate the instrument to the desired measurement temperature (typically 25°C).
-
-
Measurement:
-
For particle size and PDI, perform a DLS measurement. The instrument will report the Z-average diameter and the PDI.
-
For zeta potential, perform an ELS measurement using an appropriate folded capillary cell. The instrument will measure the electrophoretic mobility and calculate the zeta potential.
-
-
Data Analysis:
-
Record the mean particle size, PDI, and zeta potential. Measurements should be performed in triplicate.
-
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol describes a common method to determine the amount of drug successfully encapsulated within the nanoparticles.
Equipment:
-
Centrifugal filter units (e.g., Amicon® Ultra) with a molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
-
Vortex mixer.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle dispersion.
-
Place the dispersion into a centrifugal filter unit.
-
Centrifuge at a speed and for a duration sufficient to separate the aqueous phase containing the free, unencapsulated drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Analyze the filtrate (aqueous phase) to determine the concentration of the free drug using a pre-validated UV-Vis or HPLC method.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol details the procedure for assessing the drug release profile from the nanoparticle formulation.
Equipment:
-
Franz diffusion cell apparatus with a water jacket for temperature control.
-
Synthetic membrane (e.g., Strat-M®, polysulfone) or excised animal/human skin.
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a small percentage of ethanol or a surfactant to ensure sink conditions for lipophilic drugs).
-
Magnetic stirrer and micro-stir bars.
-
Syringes and needles for sampling.
-
UV-Vis Spectrophotometer or HPLC system.
Procedure:
-
Preparation of the Franz Diffusion Cell:
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a micro-stir bar in the receptor chamber.
-
Mount the membrane between the donor and receptor chambers, ensuring it is flat and properly sealed.
-
Equilibrate the cells to 32°C (for skin permeation studies) or 37°C by circulating water through the jacket.
-
-
Application of the Formulation:
-
Apply a known amount of the nanoparticle formulation onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug content using a validated analytical method (UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
-
Plot the cumulative amount of drug released versus time to obtain the drug release profile.
-
Visualizations
Caption: Experimental workflow for formulation and characterization of this compound nanoparticles.
Caption: Drug delivery pathway of topical this compound nanoparticles through the skin.
References
Formulation and Characterization of Stearyl Palmitate-Based Topical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a versatile ingredient widely utilized in the cosmetic and pharmaceutical industries for its emollient, thickening, and emulsion-stabilizing properties.[1][2][3][4] Its waxy texture and melting point of approximately 57°C contribute to the viscosity and sensory feel of topical preparations.[1] With a Hydrophilic-Lipophilic Balance (HLB) value of around 10, this compound is suitable for oil-in-water (O/W) emulsions, where it enhances stability and imparts a non-greasy, silky feel to the skin.
These application notes provide detailed protocols for the formulation of this compound-based emulsions and creams, along with methodologies for their physicochemical characterization. The information is intended to guide researchers and formulation scientists in the development of stable and aesthetically pleasing topical delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| INCI Name | This compound | |
| Appearance | White to yellowish pellets or flakes with a faint odor. | |
| Melting Point | 57°C (135°F) | |
| HLB Value | 10 | |
| Solubility | Insoluble in water; soluble in oils. | |
| Typical Use Concentration | 2-15% |
Formulation Protocols
This section outlines the protocols for preparing a model oil-in-water (O/W) emulsion and a cream formulation containing this compound.
Model O/W Emulsion Formulation
This formulation is a basic O/W lotion designed to be light and easily spreadable.
Table 2: Model O/W Emulsion Formulation with this compound
| Phase | Ingredient | INCI Name | Function | % (w/w) |
| A (Oil Phase) | This compound | This compound | Emollient, Thickener, Stabilizer | 5.0 |
| Cetyl Alcohol | Cetyl Alcohol | Thickener, Co-emulsifier | 2.0 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| Glyceryl Stearate & PEG-100 Stearate | Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.0 | |
| B (Water Phase) | Deionized Water | Aqua | Solvent | 79.7 |
| Glycerin | Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Xanthan Gum | Stabilizer, Thickener | 0.3 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Parfum/Fragrance | Fragrance | 0.5 | |
| Citric Acid or Sodium Hydroxide | Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.5 |
Model Cream Formulation
This formulation is a richer cream with a higher viscosity, suitable for providing enhanced moisturization.
Table 3: Model Cream Formulation with this compound
| Phase | Ingredient | INCI Name | Function | % (w/w) |
| A (Oil Phase) | This compound | This compound | Emollient, Thickener, Stabilizer | 8.0 |
| Stearic Acid | Stearic Acid | Thickener, Co-emulsifier | 3.0 | |
| Shea Butter | Butyrospermum Parkii (Shea) Butter | Emollient | 5.0 | |
| Polysorbate 60 | Polysorbate 60 | Emulsifier | 3.0 | |
| Sorbitan Stearate | Sorbitan Stearate | Emulsifier | 2.0 | |
| B (Water Phase) | Deionized Water | Aqua | Solvent | 67.8 |
| Propylene Glycol | Propylene Glycol | Humectant | 3.0 | |
| Carbomer | Carbomer | Stabilizer, Thickener | 0.2 | |
| C (Cool-Down Phase) | Triethanolamine | Triethanolamine | pH Neutralizer | q.s. to pH 5.5-6.5 |
| Preservative System | (e.g., Phenoxyethanol, Caprylyl Glycol) | Preservative | 1.0 | |
| Tocopheryl Acetate (Vitamin E) | Tocopheryl Acetate | Antioxidant | 0.5 |
Experimental Protocols
Emulsion and Cream Preparation
The following is a general laboratory-scale procedure for preparing the O/W emulsions and creams described above.
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Overhead stirrer with propeller blade
-
Homogenizer (e.g., rotor-stator type)
-
Weighing balance
-
pH meter
Procedure:
-
Phase A Preparation: In a suitable beaker, combine all ingredients of the oil phase (Phase A). Heat to 70-75°C in a water bath with gentle stirring until all components are melted and the phase is uniform.
-
Phase B Preparation: In a separate beaker, combine the deionized water and other water phase ingredients (Phase B). If using a powder thickener like xanthan gum or carbomer, disperse it in the water phase with vigorous stirring to prevent clumping. Heat the water phase to 70-75°C while stirring.
-
Emulsification: Once both phases have reached 70-75°C, slowly add the oil phase (Phase A) to the water phase (Phase B) while mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.
-
Cooling: Switch to an overhead stirrer and continue mixing at a low to moderate speed while allowing the emulsion to cool.
-
Cool-Down Phase Addition: When the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.
-
pH Adjustment: Adjust the pH of the final formulation to the desired range (typically 5.5-6.5 for skin applications) using a suitable pH adjuster.
-
Final Mixing: Continue stirring until the emulsion is uniform and has reached room temperature.
Diagram of the Emulsion Preparation Workflow:
Caption: Workflow for the preparation of this compound-based emulsions and creams.
Physicochemical Characterization Protocols
Objective: To assess the physical appearance and homogeneity of the formulation.
Procedure:
-
Visually inspect the formulation for color, odor, and overall appearance.
-
Spread a small amount of the product on a clean, flat surface to evaluate its texture and feel.
-
Check for any signs of phase separation, crystallization, or grittiness.
Objective: To determine the pH of the formulation.
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a 10% dispersion of the emulsion or cream in deionized water.
-
Measure the pH of the dispersion at room temperature.
Objective: To determine the flow behavior of the formulation.
Equipment: Brookfield-type rotational viscometer with appropriate spindles (e.g., T-bar for creams).
Procedure:
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Allow the reading to stabilize for at least 30-60 seconds before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Measurements can be taken at different rotational speeds to assess the shear-thinning behavior of the formulation.
Objective: To determine the droplet size distribution of the emulsion's internal phase.
Method 1: Optical Microscopy
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the sample under a microscope with a calibrated eyepiece.
-
Capture images at different locations and measure the diameter of a representative number of droplets to determine the size range and distribution.
Method 2: Laser Diffraction
-
Disperse the emulsion in a suitable solvent (e.g., deionized water) to achieve the appropriate obscuration level for the instrument.
-
Analyze the sample using a laser diffraction particle size analyzer.
-
The instrument will provide data on the particle size distribution, including parameters such as D(v,0.1), D(v,0.5), and D(v,0.9).
Objective: To evaluate the physical stability of the formulation under accelerated conditions.
Method 1: Centrifugation Test
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.
Method 2: Freeze-Thaw Cycling
-
Subject the formulation to at least three cycles of temperature changes.
-
Each cycle consists of storing the sample at a low temperature (e.g., -10°C) for 24 hours, followed by storage at room temperature (25°C) for 24 hours.
-
After each cycle, evaluate the sample for any changes in its physical properties as described in the macroscopic evaluation.
Method 3: Accelerated Aging at Elevated Temperatures
-
Store samples of the formulation at elevated temperatures (e.g., 40°C and 45°C) for a period of one to three months.
-
At regular intervals (e.g., 2, 4, 8, and 12 weeks), withdraw samples and evaluate their physical and chemical properties (pH, viscosity, appearance).
-
A control sample should be stored at room temperature (25°C) for comparison.
Diagram of the Characterization and Stability Testing Workflow:
Caption: Workflow for the characterization and stability assessment of formulations.
Conclusion
This compound is a valuable multifunctional ingredient for the development of stable and aesthetically pleasing O/W emulsions and creams. The protocols outlined in these application notes provide a comprehensive framework for the formulation and characterization of such topical products. By systematically evaluating the physicochemical properties and stability, researchers can optimize their formulations to meet the desired performance criteria for cosmetic and pharmaceutical applications.
References
Stearyl Palmitate: Application Notes and Protocols for Use as a Pharmaceutical Tablet Lubricant
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet manufacturing, lubricants are essential excipients that prevent the adhesion of the tablet formulation to the die walls and punches of the tablet press, ensuring a smooth ejection process.[1] The choice of lubricant can significantly impact the final tablet's physical properties, including hardness, disintegration, and dissolution.[2] While magnesium stearate is a widely used hydrophobic lubricant, its potential drawbacks, such as overlubrication effects and incompatibility with certain active pharmaceutical ingredients (APIs), have led to the exploration of alternative lubricants.[3]
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, presents a promising alternative as a tablet lubricant.[4] Its long-chain fatty acid ester structure suggests it would function as a hydrophobic, boundary lubricant, similar to other fatty acid esters used in pharmaceuticals.[5] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a tablet lubricant in pharmaceutical formulations. Due to the limited direct quantitative data on this compound as a tablet lubricant in publicly available literature, this guide focuses on the methodology for its evaluation and provides expected performance characteristics based on its chemical similarity to other long-chain fatty acid esters.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in tablet formulations.
| Property | Value / Description | Reference |
| Chemical Name | Octadecyl hexadecanoate | |
| Synonyms | This compound | |
| Chemical Formula | C34H68O2 | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to pale yellow solid, waxy flakes or powder | |
| Melting Point | 57 °C | |
| Solubility | Insoluble in water. Soluble in aromatic solvents, chloroform, ethers, esters, and ketones. | |
| Nature | Hydrophobic, non-ionic |
Mechanism of Action as a Tablet Lubricant
This compound is expected to function as a boundary lubricant. During the blending process, its particles are distributed over the surface of the granules and other excipients. Under the pressure of tablet compression, these particles form a thin, lubricating film between the tablet surface and the metal surfaces of the die and punches. This film reduces the frictional forces during the ejection of the tablet from the die, preventing sticking and picking.
Figure 1. Mechanism of action of this compound as a boundary lubricant.
Comparative Performance Evaluation
To assess the suitability of this compound as a tablet lubricant, its performance should be compared against a standard lubricant, such as magnesium stearate, and another fatty acid-based lubricant like stearic acid. The following table summarizes the key performance parameters and the expected outcomes for this compound.
| Parameter | This compound (Expected) | Magnesium Stearate (Typical) | Stearic Acid (Typical) |
| Lubricant Efficiency (Ejection Force) | Good to Excellent | Excellent | Moderate to Good |
| Effect on Tablet Hardness | Minimal negative impact | Can significantly reduce hardness | Less impact than Mg Stearate |
| Effect on Disintegration Time | Minimal to slight increase | Can significantly increase time | Less impact than Mg Stearate |
| Effect on Dissolution Rate | Minimal impact | Can retard dissolution | Less impact than Mg Stearate |
| Blending Time Sensitivity | Less sensitive | Highly sensitive (overlubrication risk) | Moderately sensitive |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of this compound as a tablet lubricant.
Protocol for Evaluation of Lubricant Efficiency
Objective: To determine the lubricant efficiency of this compound by measuring the tablet ejection force and comparing it with standard lubricants.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) and other necessary excipients (e.g., filler, binder, disintegrant)
-
This compound, Magnesium Stearate, Stearic Acid
-
Tablet Press instrumented with force sensors
-
Blender (e.g., V-blender)
-
Analytical Balance
Procedure:
-
Formulation Preparation: Prepare a base formulation containing the API and other excipients, excluding the lubricant.
-
Blending:
-
Divide the base formulation into equal batches.
-
To each batch, add a specific concentration of the lubricant to be tested (e.g., 0.5%, 1.0%, 1.5% w/w).
-
Blend each batch for a standardized time (e.g., 3-5 minutes).
-
-
Tablet Compression:
-
Set the tablet press to a target compression force (e.g., 10 kN).
-
Compress tablets from each lubricated blend.
-
Record the peak ejection force for each tablet.
-
-
Data Analysis:
-
Calculate the average ejection force and standard deviation for each lubricant at each concentration.
-
Plot the ejection force as a function of lubricant concentration for each lubricant.
-
A lower ejection force indicates higher lubricant efficiency.
-
Figure 2. Experimental workflow for evaluating lubricant efficiency.
Protocol for Evaluation of Tablet Hardness and Friability
Objective: To assess the impact of this compound on the mechanical strength of tablets.
Materials and Equipment:
-
Tablets produced in the lubricant efficiency study
-
Tablet Hardness Tester
-
Friability Tester
-
Analytical Balance
Procedure:
-
Tablet Hardness:
-
Measure the breaking force of at least 10 tablets from each batch using a tablet hardness tester.
-
Calculate the average hardness and standard deviation.
-
-
Tablet Friability:
-
Accurately weigh a sample of tablets (typically 6.5 g or as specified by USP).
-
Place the tablets in the friability tester and operate for 100 revolutions at 25 rpm.
-
Remove the tablets, de-dust them, and weigh them again.
-
Calculate the percentage of weight loss (friability). A value of less than 1% is generally acceptable.
-
Protocol for Evaluation of Tablet Disintegration
Objective: To determine the effect of this compound on the disintegration time of tablets.
Materials and Equipment:
-
Tablets produced in the lubricant efficiency study
-
USP Disintegration Apparatus
-
Disintegration medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus using the specified medium.
-
Record the time required for all six tablets to completely disintegrate.
-
Compare the disintegration times of tablets lubricated with this compound to those with other lubricants.
Protocol for Evaluation of Tablet Dissolution
Objective: To evaluate the influence of this compound on the in-vitro drug release profile.
Materials and Equipment:
-
Tablets produced in the lubricant efficiency study
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer) maintained at 37 ± 0.5 °C
-
UV-Vis Spectrophotometer or HPLC for drug analysis
Procedure:
-
Place one tablet in each dissolution vessel containing the specified volume of dissolution medium.
-
Operate the apparatus at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in each sample using a validated analytical method.
-
Plot the percentage of drug dissolved as a function of time to generate dissolution profiles.
-
Compare the dissolution profiles of tablets containing this compound with those of the reference lubricants.
Figure 3. Overall workflow for evaluating the impact of lubricants on tablet quality attributes.
Conclusion
This compound, as a long-chain fatty acid ester, holds potential as an effective hydrophobic lubricant in pharmaceutical tablet formulations. Its chemical structure suggests that it may offer good lubrication with a reduced negative impact on tablet hardness and dissolution compared to magnesium stearate. The experimental protocols outlined in this document provide a comprehensive framework for researchers and formulation scientists to systematically evaluate the performance of this compound. Through comparative studies against established lubricants, a clear understanding of its benefits and limitations can be achieved, paving the way for its potential use as a valuable alternative in tablet manufacturing.
References
- 1. Pharmaceutical Lubricants:4 Crucial Benefits of Pharmaceutical Lubricants in Tablet Manufacturing [pharmacores.com]
- 2. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 3. buildapill.com [buildapill.com]
- 4. labinsights.nl [labinsights.nl]
- 5. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Stearyl Palmitate
Abstract
This application note details a robust analytical method for the determination of stearyl palmitate, a common wax ester in pharmaceutical and cosmetic formulations, using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to its non-volatile nature and lack of a significant UV chromophore, this compound presents challenges for standard HPLC-UV analysis. The described reversed-phase HPLC method provides excellent separation and sensitive detection, making it suitable for quality control and research applications. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation.
Introduction
This compound is an ester of stearyl alcohol and palmitic acid, widely used as an emollient, thickener, and stabilizer in a variety of products, including creams, lotions, and other topical formulations.[1] Accurate quantification of this compound is crucial for ensuring product quality, stability, and performance. However, its high hydrophobicity and lack of a UV-absorbing chromophore make its analysis by conventional HPLC-UV challenging.[2][3]
This protocol leverages reversed-phase chromatography, which is ideal for separating non-polar compounds, with ELSD for universal detection of non-volatile analytes.[3] This combination provides a sensitive and reliable method for the analysis of this compound.
Experimental Workflow
The overall workflow for the analytical method development and validation for this compound using HPLC-ELSD is depicted in the following diagram.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (99%+ purity)
-
HPLC-grade Methanol
-
HPLC-grade Chloroform
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Nitrogen gas for ELSD
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatography Data System (CDS)
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC-ELSD analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-Phase C18 or C30, 4.6 x 150 mm, 5 µm (A C30 column is recommended for better retention of highly non-polar analytes) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Chloroform |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-70% B (linear); 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp | 35°C |
| ELSD Evaporator Temp | 48°C |
| ELSD Gas Flow Rate | 1.6 SLM (Standard Liters per Minute) |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of isopropanol and chloroform. Gentle heating and sonication may be necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the dissolution solvent to cover the desired concentration range (e.g., 10-500 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample matrix (e.g., cream, lotion) expected to contain approximately 1-5 mg of this compound into a 15 mL centrifuge tube. Add 10 mL of the dissolution solvent (1:1 isopropanol/chloroform). Vortex vigorously for 2 minutes and sonicate for 15 minutes to extract the this compound. Centrifuge at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial before analysis.
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are outlined below.
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be free of interference at its retention time in the blank and placebo chromatograms. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). | Mean recovery of 98.0% to 102.0%. |
| Precision | Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | |
| Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | RSD ≤ 2.0% |
| Intermediate Precision | Expresses within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in flow rate (±5%), column temperature (±2°C), and mobile phase composition (±2%). |
Expected Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC-ELSD method for this compound, based on typical results for similar long-chain esters.
| Parameter | Expected Value |
| Retention Time (approx.) | 18-22 minutes (highly dependent on conditions) |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | ~5 µg/mL |
| LOQ | ~10 µg/mL |
| Precision (RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
Conclusion
The described HPLC-ELSD method provides a reliable and sensitive approach for the quantitative analysis of this compound in various formulations. The use of a reversed-phase C18 or C30 column with a non-aqueous gradient and ELSD detection overcomes the challenges associated with the non-polar and non-chromophoric nature of the analyte. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and validate a robust analytical method for this compound.
References
Application Note: Quantitative Analysis of Stearyl Palmitate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of stearyl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a wax ester, is commonly found in cosmetics, pharmaceuticals, and as a metabolite.[1] The protocol herein describes a methodology involving hydrolysis of the ester followed by derivatization of the resulting palmitic acid and stearyl alcohol to enhance volatility and improve chromatographic separation and detection. This method is suitable for accurate quantification in various sample matrices.
Introduction
This compound is an ester formed from stearyl alcohol and palmitic acid.[1] Its analysis is crucial for quality control in industries where it is used as an ingredient and for understanding its metabolic role. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for the separation, identification, and quantification of such compounds. Due to the high boiling point of this compound, direct GC-MS analysis can be challenging. A common and effective approach is to hydrolyze the ester into its constituent fatty acid (palmitic acid) and fatty alcohol (stearyl alcohol), followed by derivatization to more volatile esters, such as trimethylsilyl (TMS) or methyl esters, prior to GC-MS analysis.[2][3] This application note provides a comprehensive protocol for this analytical approach.
Experimental Protocols
Sample Preparation: Hydrolysis and Derivatization
This protocol is adapted from established methods for the analysis of fatty acids and their esters.[2]
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., Tridecanoic acid)
-
Potassium hydroxide-methanol solution (0.50 mol·L⁻¹)
-
15% Boron trifluoride in methanol (BF₃-methanol)
-
n-Heptane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample and Internal Standard Addition: Accurately weigh a known amount of the sample into a screw-cap glass tube. Add a known amount of internal standard (e.g., 5 µL of tridecanoic acid solution).
-
Saponification (Hydrolysis): Add 1 mL of 0.50 mol·L⁻¹ potassium hydroxide-methanol solution to the tube. Cap the tube tightly and heat at 65°C for 30 minutes to hydrolyze the this compound into potassium palmitate and stearyl alcohol.
-
Esterification of Fatty Acid: After cooling, add 1 mL of 15% BF₃-methanol solution. Cap the tube and heat at 65°C for 30 minutes to convert the potassium palmitate to methyl palmitate.
-
Extraction: After cooling to room temperature, add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute and then centrifuge to separate the layers.
-
Derivatization of Fatty Alcohol: Carefully transfer the upper n-heptane layer to a clean GC vial. To derivatize the stearyl alcohol, add 50 µL of BSTFA and 50 µL of pyridine. Cap the vial and heat at 60°C for 30 minutes.
-
Final Sample: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are based on typical GC-MS setups for fatty acid methyl ester (FAME) and silylated alcohol analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-700) and Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using standard solutions of methyl palmitate and silylated stearyl alcohol with the internal standard. The peak area ratios of the analytes to the internal standard are then used to determine the concentration in the unknown samples.
Table 1: Selected Ions for SIM Mode Analysis
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl Palmitate | 74 | 87, 270 |
| TMS-Stearyl Alcohol | 73 | 75, 327 |
| Tridecanoic Acid (TMS) | 117 | 285 |
Table 2: Mass Spectral Data for this compound (Direct Analysis)
The following table presents the top 5 mass spectral peaks for underivatized this compound, which can be used for qualitative identification if direct analysis is performed.
| m/z | Relative Abundance |
| 43 | 99.99 |
| 57 | 82.40 |
| 55 | 48.40 |
| 41 | 40.40 |
| 257 | 35.40 |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformations during sample preparation.
Caption: Chemical derivatization pathway for analysis.
Conclusion
The described GC-MS method provides a reliable and reproducible approach for the quantitative analysis of this compound. By hydrolyzing the wax ester and derivatizing the resulting fatty acid and fatty alcohol, the challenges associated with the analysis of high molecular weight, low volatility compounds are overcome. This method can be readily implemented in quality control and research laboratories for the accurate determination of this compound in various matrices.
References
- 1. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thermal Analysis of Stearyl Palmitate Formulations by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature.[2] In the pharmaceutical and cosmetic industries, DSC is an indispensable tool for characterizing lipid-based formulations, such as those containing stearyl palmitate. This compound, a wax ester, is utilized in various formulations for its properties as a thickener, emollient, and stabilizer.[3][4]
These application notes provide a comprehensive overview of the use of DSC for the analysis of this compound formulations. Key applications include the determination of melting point and enthalpy of fusion, investigation of polymorphism, assessment of purity, and evaluation of drug-excipient compatibility.
Key Applications of DSC in this compound Formulations
Determination of Melting Point and Enthalpy of Fusion
The melting point (Tm) and enthalpy of fusion (ΔH) are fundamental thermal properties of this compound that can be accurately determined using DSC. The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram, while the enthalpy of fusion, which is the energy required to melt the substance, is calculated from the area under the melting peak.[5] These parameters are critical for quality control and formulation development.
Investigation of Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and stability, which can significantly impact the performance and bioavailability of a drug product. DSC is a key technique for identifying and characterizing polymorphic forms and their transitions. Waxy esters like this compound can exhibit polymorphism, and DSC can be used to detect different crystalline forms by observing multiple melting peaks or changes in the thermogram upon controlled heating and cooling cycles.
Purity Assessment
The presence of impurities can affect the thermal behavior of this compound. Impurities typically cause a broadening of the melting peak and a depression of the melting point. DSC can, therefore, be used as a sensitive method for assessing the purity of this compound raw materials and formulations.
Drug-Excipient Compatibility Studies
In pharmaceutical formulations, it is crucial to ensure that the active pharmaceutical ingredient (API) is compatible with the excipients. Incompatibility can lead to changes in the physical and chemical properties of the drug, affecting its stability and efficacy. DSC can be used to screen for potential drug-excipient incompatibilities by analyzing the thermal behavior of the individual components and their physical mixtures. A significant shift in the melting peak of the drug or excipient, or the appearance of new thermal events in the mixture, can indicate an interaction.
Quantitative Data Summary
The following table summarizes the typical thermal properties of this compound and related compounds obtained by DSC.
| Material | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| This compound | 53.5 - 59.0 | Not explicitly found, estimated to be in the range of similar lipids. |
| Stearyl Alcohol | 59.3 | 248 |
| Palm Triple Pressed Acid | 58.1 | 179 |
| Palmitic-Stearic Acid Eutectic | ~55.0 | ~180 |
Experimental Protocols
Protocol 1: Determination of Melting Point and Enthalpy of Fusion of this compound
Objective: To accurately measure the melting point and enthalpy of fusion of a this compound sample.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids (hermetically sealed for volatile samples)
-
Microbalance (accurate to ±0.01 mg)
-
Crimper for sealing pans
-
This compound sample
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to ensure good thermal contact.
-
Place a lid on the pan and seal it using a crimper. For non-volatile samples like this compound, a standard lid with a pinhole can be used to allow for pressure equalization.
-
Prepare an empty, sealed aluminum pan to be used as a reference. The mass of the sample and reference pans should be matched as closely as possible.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the melting point (e.g., 80°C).
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions to assess the thermal history of the sample.
-
-
Data Analysis:
-
From the second heating curve, determine the onset temperature, peak temperature (melting point), and the area of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔH) in J/g by dividing the peak area by the sample mass.
-
Protocol 2: Investigation of Polymorphism in a this compound Formulation
Objective: To identify the presence of different polymorphic forms in a this compound-based formulation.
Procedure:
-
Follow the sample preparation and instrument setup as described in Protocol 1.
-
Thermal Cycling:
-
Heat the sample to a temperature just above its melting point at a controlled rate (e.g., 10°C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a slow, controlled rate (e.g., 2°C/min) to induce crystallization.
-
Reheat the sample at the same slow rate to observe the melting of the crystallized form.
-
Repeat the cooling and heating cycles at different rates to investigate the formation of different polymorphs.
-
-
Data Analysis:
-
Compare the thermograms from the different heating and cooling cycles.
-
The presence of multiple melting peaks or shifts in the melting temperature upon different thermal treatments can indicate the existence of different polymorphic forms.
-
Diagrams
Caption: Experimental workflow for DSC analysis.
References
Application Note: Thermogravimetric Analysis (TGA) of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate is a long-chain wax ester derived from the esterification of stearyl alcohol and palmitic acid. It finds extensive application in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer. The thermal stability of this compound is a critical parameter that influences its processing, storage, and performance in various formulations. Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This application note provides a detailed protocol for the thermogravimetric analysis of this compound, including expected thermal events and data interpretation. While specific TGA data for this compound is not widely published, this document utilizes data from a structurally similar long-chain ester, decyl stearate, to provide a representative thermal profile. It is important to note that this compound exhibits minimal thermal decomposition below 200°C.
Principle of Thermogravimetric Analysis
Thermogravimetric analysis measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is presented as a TGA curve, which plots the percent weight loss against temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur. For this compound, TGA can be used to determine its initial decomposition temperature, the temperature of maximum decomposition rate, and the residual mass upon completion of decomposition.
Experimental Protocol
This section details the standard operating procedure for conducting a thermogravimetric analysis of this compound.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.
-
Sample Pans: Inert sample pans, typically made of aluminum or platinum.
-
Purge Gas: High-purity nitrogen (99.99% or higher) for creating an inert atmosphere.
-
Sample: High-purity this compound.
-
Analytical Balance: For accurate sample weighing.
3.2. Sample Preparation
-
Ensure the this compound sample is homogeneous. If it is in a large crystalline form, gently grind it to a fine powder to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan.
-
Record the exact sample weight.
3.3. TGA Instrument Parameters
The following table summarizes the recommended instrumental parameters for the TGA of this compound.
| Parameter | Value |
| Temperature Range | Ambient (e.g., 25°C) to 600°C |
| Heating Rate | 10°C/min |
| Atmosphere | Nitrogen (inert) |
| Purge Gas Flow Rate | 20 - 50 mL/min |
| Sample Size | 5 - 10 mg |
| Sample Pan | Platinum or Aluminum |
3.4. Experimental Procedure
-
Turn on the TGA instrument and the nitrogen purge gas. Allow the system to stabilize.
-
Place the sample pan containing the weighed this compound into the TGA furnace.
-
Program the instrument with the parameters listed in the table above.
-
Start the TGA run. The instrument will automatically record the sample weight as a function of temperature.
-
At the end of the run, allow the furnace to cool down to room temperature.
-
Remove the sample pan and clean the sample holder and furnace area as per the instrument's manual.
Data Analysis and Expected Results
The primary outputs of the TGA experiment are the TGA (weight vs. temperature) and DTG (rate of weight loss vs. temperature) curves.
-
TGA Curve: The TGA curve for a long-chain ester like this compound is expected to show a single-step decomposition process in an inert atmosphere. The curve will exhibit a stable baseline at lower temperatures, followed by a sharp drop as the material decomposes.
-
DTG Curve: The DTG curve will show a peak corresponding to the maximum rate of decomposition. The temperature at the peak of the DTG curve is denoted as Tpeak.
4.1. Key Parameters from TGA Data
-
Onset Temperature of Decomposition (Tonset): This is the temperature at which significant weight loss begins. It is typically determined by the intersection of the baseline tangent and the tangent at the point of maximum slope on the TGA curve.
-
Peak Decomposition Temperature (Tpeak): This is the temperature at which the rate of weight loss is at its maximum, as indicated by the peak in the DTG curve.
-
Percentage Weight Loss: The total percentage of weight lost during the decomposition process. For a pure wax ester like this compound, this is expected to be close to 100%.
4.2. Representative Quantitative Data
The following table summarizes the expected quantitative data for the thermogravimetric analysis of a long-chain wax ester, using decyl stearate as a representative example.
| Parameter | Expected Value Range |
| Onset Temperature (Tonset) | 160 - 185°C |
| Peak Decomposition Temperature (Tpeak) | ~289°C |
| Major Weight Loss Region | 190 - 280°C |
| Total Weight Loss | ~100% |
| Residue at 600°C | < 1% |
Note: The data presented is based on the analysis of decyl stearate and petrolatum-based products and serves as an illustrative example. Actual values for this compound may vary depending on sample purity and specific experimental conditions.
Visualizations
5.1. Experimental Workflow
5.2. Data Analysis Logic
Conclusion
Thermogravimetric analysis is a valuable technique for characterizing the thermal stability of this compound. This application note provides a comprehensive protocol for performing TGA on this compound and interpreting the resulting data. The expected thermal decomposition profile involves a single-step weight loss in an inert atmosphere, with the onset of decomposition typically occurring above 160°C. The quantitative data derived from TGA, such as the onset and peak decomposition temperatures, are crucial for determining the processing and storage limits of this compound in various pharmaceutical and cosmetic formulations, ensuring product quality and stability.
Application Notes and Protocols for the X-ray Diffraction (XRD) Analysis of Stearyl Palmitate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, particularly its crystalline structure, are critical to its functionality, influencing factors such as texture, stability, and release characteristics of the final product. This compound is known to exhibit polymorphism, the ability to exist in multiple crystalline forms (α, β', and β), each with a unique molecular packing, thermal behavior, and X-ray diffraction pattern. The characterization and control of these polymorphic forms are therefore essential for ensuring product quality and performance.
X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that provides detailed information about the crystallographic structure of materials. By analyzing the diffraction pattern of a crystalline solid, it is possible to identify the specific polymorphic form(s) present, determine the degree of crystallinity, and quantify the relative amounts of different polymorphs in a mixture. These application notes provide a comprehensive overview and detailed protocols for the XRD analysis of this compound crystals.
Principles of X-ray Diffraction for Polymorph Analysis
When a beam of X-rays interacts with a crystalline material, the regularly arranged atoms in the crystal lattice diffract the X-rays in a predictable pattern. The angles and intensities of the diffracted X-rays are unique to the specific crystal structure. This "fingerprint" allows for the identification of different polymorphic forms.
The relationship between the angle of diffraction (2θ), the wavelength of the X-rays (λ), and the distance between crystal lattice planes (d-spacing) is described by Bragg's Law:
nλ = 2d sin(θ)
Each polymorph of this compound will have a characteristic set of d-spacings, resulting in a unique powder XRD pattern.
Polymorphic Forms of this compound
This compound typically crystallizes in three main polymorphic forms, listed in order of increasing thermodynamic stability:
-
α (Alpha) form: This is the least stable polymorph, often formed upon rapid cooling from the melt. It has a hexagonal chain packing.
-
β' (Beta-prime) form: This form has an intermediate stability and is characterized by an orthorhombic perpendicular chain packing. It is often desired in food and cosmetic applications for its fine crystal network.
-
β (Beta) form: This is the most stable polymorph, with a triclinic parallel chain packing. The transition to the β form is irreversible and can lead to undesirable changes in product texture, such as graininess.
Quantitative XRD Data of this compound Polymorphs
The identification of this compound polymorphs is based on the characteristic d-spacings observed in their powder XRD patterns. The following table summarizes the key d-spacing values for the β' and β forms. Data for the α form is less commonly reported due to its transient nature.
| Polymorphic Form | d-spacing (Å) |
| β' (Beta-prime) | 4.2, 3.8 |
| β (Beta) | 4.6, 3.8, 3.7 |
Note: The relative intensities of these peaks can vary depending on sample preparation and instrumental parameters.
Experimental Protocols
Protocol for Inducing and Preparing this compound Polymorphs for XRD Analysis
Objective: To prepare samples of this compound in its different polymorphic forms for subsequent XRD analysis.
Materials:
-
High-purity this compound
-
Mortar and pestle (agate or ceramic)
-
Sample holders for XRD
-
Hot plate or water bath
-
Refrigerator or cooling bath
-
Spatula
Procedure:
a) Preparation of the β' (Beta-prime) Form:
-
Melt the this compound sample completely by heating it to approximately 70-80°C on a hot plate or in a water bath.
-
Rapidly cool the molten sample by placing it in a refrigerator or a cooling bath at 4-5°C for at least 2 hours. This rapid cooling promotes the formation of the metastable β' form.
-
Gently remove the solidified sample.
-
To ensure a random orientation of the crystals for XRD analysis, lightly grind the sample to a fine powder using a mortar and pestle.
-
Carefully pack the powdered sample into the XRD sample holder, ensuring a flat and level surface.
b) Preparation of the β (Beta) Form:
-
Melt the this compound sample completely as described above.
-
Allow the molten sample to cool slowly to room temperature and then hold it at a temperature slightly below its melting point (e.g., 50-55°C) for an extended period (24-48 hours). This process, known as tempering, facilitates the transition to the most stable β form.
-
Alternatively, the β' form can be transformed into the β form by storing it at room temperature for several days or weeks.
-
Grind the solidified β-form sample to a fine powder and pack it into the XRD sample holder.
c) Preparation of the α (Alpha) Form:
-
Melt the this compound sample completely.
-
Shock-cool the melt by pouring it onto a surface cooled with liquid nitrogen or a dry ice/acetone bath. This extremely rapid cooling may trap the least stable α form.
-
Due to its instability, the α form will rapidly transform into the β' form at room temperature. Therefore, XRD analysis must be performed immediately after preparation, preferably using a temperature-controlled stage cooled to a low temperature to preserve the α form.
-
Gently powder the sample at low temperature if possible and load it into a pre-cooled sample holder.
Protocol for Powder X-ray Diffraction (XRD) Analysis
Objective: To obtain high-quality powder XRD patterns of this compound samples for polymorph identification and quantification.
Instrumentation:
-
A powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) is commonly used.
-
A detector, such as a scintillation counter or a position-sensitive detector.
-
Sample spinner (optional, but recommended to reduce preferred orientation effects).
Instrumental Parameters (Typical):
| Parameter | Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Scan Speed/Step Size | 1-2°/minute or 0.02° step with a 1-2 second count time |
| Divergence Slit | 1° |
| Receiving Slit | 0.1-0.2 mm |
Procedure:
-
Place the prepared sample holder into the diffractometer.
-
Set the instrumental parameters as specified above. The scan range of 2° to 40° (2θ) is generally sufficient to cover the characteristic diffraction peaks of this compound polymorphs.
-
Initiate the XRD scan.
-
After the scan is complete, save the diffraction data (intensity vs. 2θ).
Protocol for Quantitative Analysis of Polymorphic Mixtures
Objective: To determine the relative amounts of different polymorphs in a this compound sample.
Methodology:
This protocol is based on the use of a calibration curve method, which requires the preparation of standard mixtures with known concentrations of the different polymorphs.
-
Preparation of Calibration Standards:
-
Prepare pure samples of the β' and β forms of this compound as described in Protocol 1.
-
Create a series of physical mixtures of the two polymorphs with varying weight percentages (e.g., 0%, 10%, 20%, 50%, 80%, 90%, 100% of the β form in the β' form).
-
Thoroughly homogenize each mixture by gentle grinding.
-
-
XRD Analysis of Standards:
-
Acquire the powder XRD patterns for each calibration standard using the same instrumental parameters as in Protocol 2.
-
-
Data Analysis and Calibration Curve Construction:
-
For each diffractogram, identify a unique and well-resolved diffraction peak for each polymorph. For example, the peak at a d-spacing of approximately 4.6 Å is characteristic of the β form, while the peak at approximately 4.2 Å is characteristic of the β' form.
-
Calculate the integrated intensity (area under the peak) of the selected characteristic peak for each polymorph in each standard mixture.
-
Plot the ratio of the peak intensities (e.g., Intensityβ / (Intensityβ + Intensityβ')) against the known weight percentage of the β polymorph.
-
Perform a linear regression analysis on the data to generate a calibration curve.
-
-
Analysis of Unknown Samples:
-
Acquire the powder XRD pattern of the unknown this compound sample using the same instrumental conditions.
-
Calculate the integrated intensities of the characteristic peaks for the β' and β polymorphs.
-
Calculate the intensity ratio for the unknown sample.
-
Use the calibration curve to determine the weight percentage of each polymorph in the unknown sample.
-
Visualization of Experimental Workflows
Caption: Workflow for the preparation and XRD analysis of this compound polymorphs.
Caption: Logical flow for the quantitative analysis of this compound polymorphs using a calibration curve method.
Application Note and Protocol: In Vitro Drug Release Studies from Stearyl Palmitate Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a lipid-based excipient, offers significant potential in the development of oral controlled-release drug delivery systems. Its hydrophobic nature makes it an excellent candidate for creating matrix tablets or microspheres that can sustain the release of a therapeutic agent over an extended period. This application note provides a comprehensive overview and detailed protocols for conducting in vitro drug release studies from this compound matrices. The methodologies described herein are based on established techniques for lipid-based matrix formulations and are intended to serve as a practical guide for researchers in this field. Drug release from such lipid matrices typically occurs through a combination of pore diffusion and erosion.[1]
The primary mechanism of drug release from insoluble matrices, such as those made from this compound, involves the penetration of the dissolution medium into the porous matrix, which dissolves the drug. The dissolved drug then diffuses out of the matrix. The rate of release can be modulated by altering the concentration of the lipid matrix material; a higher concentration of the hydrophobic material generally leads to a reduction in the rate and extent of drug release due to increased tortuosity and decreased porosity of the matrix.[2][3]
Experimental Protocols
I. Preparation of this compound Matrix Tablets by Melt Granulation
This protocol describes the preparation of sustained-release matrix tablets using a melt granulation technique, which is suitable for lipid-based excipients like this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Dicalcium Phosphate (or other suitable filler)
-
Magnesium Stearate
-
Talc
-
Deionized Water
-
Water Bath
-
Granulator/Mixer
-
Drying Oven
-
Tablet Press
Procedure:
-
Melting the Matrix Former: In a suitable vessel, melt the this compound using a water bath maintained at a temperature approximately 10-15°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed API into the molten this compound with continuous stirring to ensure a homogenous mixture.
-
Granulation: While the lipid-drug mixture is still molten, add the dicalcium phosphate and mix thoroughly to form granules.
-
Cooling and Solidification: Allow the granules to cool to room temperature to solidify.
-
Sizing: Pass the solidified granules through a suitable mesh sieve to obtain uniform size granules.
-
Lubrication: Add magnesium stearate and talc to the granules and blend for a few minutes.
-
Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a tablet press.
II. Preparation of this compound Microspheres by Solvent Evaporation
This protocol details the formulation of microspheres for controlled drug delivery using a solvent evaporation method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (or other suitable volatile organic solvent)
-
Deionized Water
-
Homogenizer
-
Magnetic Stirrer
-
Filtration apparatus
-
Freeze Dryer
Procedure:
-
Organic Phase Preparation: Dissolve the this compound and the API in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000-10000 rpm) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
Washing and Collection: Collect the microspheres by filtration and wash them several times with deionized water to remove any residual PVA.
-
Drying: Freeze-dry the collected microspheres to obtain a free-flowing powder.
III. In Vitro Drug Release Study
This protocol outlines the procedure for conducting in vitro dissolution studies to evaluate the drug release profile from the prepared this compound matrices.
Apparatus and Conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (or other physiologically relevant medium)
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
Procedure:
-
Setup: Place one matrix tablet or an accurately weighed quantity of microspheres into each dissolution vessel containing the pre-warmed dissolution medium.
-
Operation: Start the dissolution apparatus.
-
Sampling: At each specified time point, withdraw a predetermined volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Preparation: Filter the withdrawn samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Analyze the filtered samples for drug content using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables present representative quantitative data for drug release from lipid-based matrices, analogous to what might be expected from this compound matrices.
Table 1: Formulation Composition of Analagous Lipid Matrix Tablets
| Formulation Code | Drug (%) | Lipid Matrix (e.g., Glyceryl Palmitostearate) (%) | Filler (e.g., Lactose) (%) | Lubricant (e.g., Magnesium Stearate) (%) |
| F1 | 20 | 20 | 59 | 1 |
| F2 | 20 | 30 | 49 | 1 |
| F3 | 20 | 40 | 39 | 1 |
Table 2: Cumulative Drug Release from Analagous Lipid Matrix Tablets
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 25.3 ± 2.1 | 18.7 ± 1.9 | 12.5 ± 1.5 |
| 2 | 38.6 ± 2.5 | 29.4 ± 2.2 | 20.1 ± 1.8 |
| 4 | 55.9 ± 3.1 | 45.8 ± 2.8 | 35.2 ± 2.4 |
| 6 | 70.2 ± 3.5 | 60.1 ± 3.3 | 48.9 ± 2.9 |
| 8 | 82.5 ± 4.0 | 72.3 ± 3.8 | 61.3 ± 3.5 |
| 12 | 95.1 ± 4.6 | 88.9 ± 4.2 | 78.6 ± 4.0 |
| 24 | - | 98.2 ± 4.9 | 94.5 ± 4.7 |
Data is presented as mean ± standard deviation (n=3) and is illustrative, based on typical release profiles from lipid matrices.
Mandatory Visualizations
Caption: Workflow for Matrix Tablet Preparation and In Vitro Drug Release.
Caption: Signaling Pathway of Drug Release from a this compound Matrix.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Stearyl Palmitate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with stearyl palmitate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
This compound primarily functions as a thickener, emulsion stabilizer, and emollient in oil-in-water (O/W) emulsions.[1][2] Its waxy nature contributes to the viscosity and consistency of creams and lotions, enhancing their texture and feel.[2] It also helps to reduce the greasy feel of oil-based systems and can improve the payoff characteristics in stick formulations.[1]
Q2: What are the initial signs of instability in a this compound emulsion?
Initial signs of instability can include creaming (the formation of a concentrated layer of the dispersed phase), a noticeable change in viscosity (thinning or thickening), and a grainy or lumpy texture.[3] Color and odor changes can also indicate chemical instability. Phase separation, where distinct layers of oil and water are visible, is a more advanced sign of instability.
Q3: How does pH affect the stability of my this compound emulsion?
Significant shifts in pH can destabilize an emulsion, particularly if the emulsifier system is pH-sensitive. This can lead to a breakdown of the interfacial film around the oil droplets, causing them to coalesce and leading to phase separation. It is crucial to monitor the pH of your formulation throughout its shelf life.
Q4: Can the choice of co-emulsifier impact the stability of a this compound emulsion?
Absolutely. The choice and concentration of a co-emulsifier are critical. For oil-in-water emulsions, this compound, which is lipophilic, is often paired with a hydrophilic, high HLB (Hydrophile-Lipophile Balance) non-ionic surfactant. The right combination and ratio of emulsifiers are essential to create a stable interfacial film around the oil droplets. Using a co-emulsifier like glyceryl stearate can enhance the overall stability of the emulsion.
Q5: What is the importance of the Hydrophile-Lipophile Balance (HLB) value when formulating with this compound?
The HLB system helps in selecting the appropriate emulsifier or blend of emulsifiers for a specific oil phase. To form a stable oil-in-water (O/W) emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase. This compound itself has an HLB value of around 10. For O/W emulsions, a higher overall HLB (typically 8-18) is generally required. Blending a low HLB emulsifier with a high HLB emulsifier is a common practice to achieve the desired HLB and improve emulsion stability.
Troubleshooting Guide
Problem 1: Phase Separation (Oil and Water Layers Visible)
Possible Causes:
-
Incorrect Emulsifier Concentration: Insufficient emulsifier to cover the surface of the oil droplets.
-
Improper HLB Value: The HLB of the emulsifier system does not match the required HLB of the oil phase.
-
Inadequate Homogenization: Insufficient shear during preparation leads to large oil droplets that are prone to coalescence.
-
Temperature Fluctuations: High temperatures can decrease viscosity and increase droplet energy, promoting coalescence. Freeze-thaw cycles can also break the emulsion.
-
Presence of Electrolytes: High concentrations of salts or other electrolytes can disrupt the stability of the emulsion.
Solutions:
-
Optimize Emulsifier System:
-
Increase the concentration of the primary emulsifier or co-emulsifier.
-
Recalculate and adjust the HLB of your emulsifier blend. Consider incorporating a high HLB co-emulsifier.
-
-
Refine Homogenization Process:
-
Increase homogenization speed or time.
-
Consider using a different homogenization technique (e.g., high-pressure homogenization for smaller droplet size).
-
-
Control Temperature:
-
Ensure both oil and water phases are at the same temperature (typically 70-80°C) before emulsification.
-
Implement controlled cooling with gentle stirring.
-
Store the final product at a stable temperature.
-
-
Evaluate Electrolyte Content: If high concentrations of electrolytes are necessary, consider using a more electrolyte-tolerant emulsifier system.
Problem 2: Grainy or Lumpy Texture
Possible Causes:
-
Crystallization of Ingredients: this compound or other high-melting-point lipids may crystallize if the emulsion is cooled too quickly or improperly.
-
Insufficient Heating: If the oil phase is not heated sufficiently to melt all components before emulsification, solid particles can remain.
-
Incompatible Ingredients: Certain ingredients may not be fully compatible, leading to precipitation or crystallization over time.
Solutions:
-
Optimize Cooling Process: Cool the emulsion with slow, continuous stirring to prevent shock crystallization.
-
Ensure Complete Melting: Heat the oil phase to a temperature above the melting point of all its components (this compound melts at approximately 57°C) and hold it at that temperature to ensure everything is fully molten before emulsification.
-
Incorporate a Crystal Inhibitor: In some cases, adding a small amount of a crystal inhibitor to the oil phase can prevent the recrystallization of waxy components.
-
Review Ingredient Compatibility: Investigate potential incompatibilities between ingredients in your formulation.
Problem 3: Changes in Viscosity (Thinning or Thickening) Over Time
Possible Causes:
-
Flocculation or Coalescence: The clumping or merging of oil droplets can lead to a decrease in viscosity.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones can alter the emulsion's rheology.
-
Changes in the Continuous Phase: The hydration or degradation of thickening agents (polymers) in the aqueous phase can affect viscosity.
-
Temperature Effects: Elevated storage temperatures can lead to a decrease in viscosity.
Solutions:
-
Improve Droplet Size Distribution: Optimize homogenization to achieve a smaller and more uniform droplet size.
-
Strengthen the Interfacial Film: Use a more robust emulsifier system or add a stabilizer that creates a protective barrier around the droplets.
-
Incorporate a Rheology Modifier: Add a suitable polymer (e.g., carbomer, xanthan gum) to the aqueous phase to increase its viscosity and hinder droplet movement.
-
Control Storage Conditions: Store the emulsion at the recommended temperature to minimize viscosity changes.
Data Presentation
Table 1: Effect of Co-emulsifier (Glyceryl Monostearate) on the Viscosity of a Glyceride O/W Cream
| Co-emulsifier Concentration (% w/w) | Apparent Viscosity (Pa·s) at 10 s⁻¹ | Stability Observation |
| 2.5 | 5.8 | Stable, low viscosity |
| 5.0 | 12.4 | Stable, moderate viscosity |
| 7.5 | 25.1 | Stable, high viscosity |
| 10.0 | 38.9 | Stable, very high viscosity |
| 12.5 | 29.5 | Signs of crystallization, slight viscosity decrease |
Note: This data is illustrative of the general effect of increasing a co-emulsifier concentration and is based on findings for glyceride creams. Actual values for this compound emulsions will vary. A higher concentration of co-emulsifier generally increases viscosity, but excessive amounts can lead to crystallization and potential instability.
Table 2: Accelerated Stability Testing of a Sunscreen Cream (Illustrative Data)
| Parameter | Initial (Day 0) | 1 Month (40°C) | 3 Months (40°C) |
| pH | 6.5 ± 0.1 | 6.4 ± 0.2 | 6.3 ± 0.2 |
| Viscosity (cps) | 15000 ± 500 | 14500 ± 600 | 13800 ± 700 |
| Mean Droplet Size (µm) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 |
| Zeta Potential (mV) | -35.2 ± 1.5 | -33.8 ± 1.8 | -31.5 ± 2.1 |
| Visual Appearance | Homogeneous white cream | Homogeneous white cream | Slight creaming observed |
Note: This table provides an example of the type of data collected during an accelerated stability study. A stable formulation would show minimal changes in these parameters over time.
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
Objective: To prepare a stable oil-in-water (O/W) emulsion using this compound as a stabilizer and thickener.
Materials:
-
Oil Phase:
-
This compound
-
Mineral Oil (or other desired oil)
-
Glyceryl Stearate (Co-emulsifier)
-
-
Aqueous Phase:
-
Deionized Water
-
Glycerin (Humectant)
-
Polysorbate 80 (High HLB Emulsifier)
-
Preservative
-
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Magnetic stirrer
-
pH meter
-
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients (this compound, Mineral Oil, Glyceryl Stearate).
-
In a separate beaker, combine all aqueous phase ingredients (Deionized Water, Glycerin, Polysorbate 80, Preservative).
-
-
Heating:
-
Heat both the oil and aqueous phases separately to 75-80°C in a water bath. Stir both phases until all components are fully dissolved and the phases are uniform.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer at a moderate speed.
-
Once all of the aqueous phase has been added, increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to a vessel with a paddle stirrer and begin cooling while stirring gently.
-
-
Final Additions:
-
When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., fragrance, active ingredients).
-
-
pH Adjustment:
-
Once the emulsion has reached room temperature, measure the pH and adjust if necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
-
Protocol 2: Characterization of Emulsion Stability
1. Macroscopic Evaluation:
-
Visually inspect the emulsion for signs of phase separation, creaming, sedimentation, color change, and odor change at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
2. Microscopic Analysis:
-
Objective: To assess the droplet size, shape, and distribution.
-
Procedure:
-
Place a small drop of the emulsion on a microscope slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Observe the emulsion under an optical microscope at various magnifications.
-
Look for changes in droplet size, signs of droplet aggregation (flocculation), or the merging of droplets (coalescence) over time.
-
3. Particle Size Analysis:
-
Objective: To quantitatively measure the mean droplet size and polydispersity index (PDI).
-
Method: Use a laser diffraction or dynamic light scattering (DLS) instrument.
-
Procedure:
-
Dilute the emulsion sample appropriately with deionized water as per the instrument's requirements.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the mean droplet size (e.g., Z-average diameter) and the PDI. A lower PDI indicates a more uniform droplet size distribution.
-
4. Rheological Measurements:
-
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.
-
Method: Use a rheometer with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Flow Curve: Measure the viscosity of the emulsion over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine its flow behavior (e.g., shear-thinning).
-
Oscillatory Test: Perform an amplitude sweep to determine the linear viscoelastic region (LVER) and a frequency sweep to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured, solid-like behavior, which is often desirable for stable creams.
-
5. Zeta Potential Measurement:
-
Objective: To assess the surface charge of the oil droplets, which influences electrostatic repulsion and stability.
-
Method: Use a zeta potential analyzer.
-
Procedure:
-
Dilute the emulsion sample in ultrapure water.
-
Inject the sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential. For O/W emulsions, a high negative or positive zeta potential (typically > |30| mV) indicates good electrostatic stability.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Key factors influencing the stability of this compound emulsions.
References
Technical Support Center: Stearyl Palmitate Solid Lipid Nanoparticles (SLNs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug leakage from stearyl palmitate-based Solid Lipid Nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of drug leakage from this compound SLNs?
A1: Drug leakage from this compound SLNs is a multifaceted issue primarily driven by the following factors:
-
Lipid Matrix Crystallinity: this compound, like many solid lipids, can exist in different polymorphic forms. During storage, the lipid matrix can transition from a less ordered (amorphous or metastable) state, which can accommodate more drug molecules, to a more ordered, stable crystalline form. This transition reduces the imperfections within the lipid lattice, leading to the expulsion of the encapsulated drug.[1][2]
-
High Drug Loading: Exceeding the solubility and miscibility of the drug in the molten this compound can lead to the formation of drug crystals on the nanoparticle surface or within the lipid matrix. This not only reduces encapsulation efficiency but also promotes burst release and subsequent leakage.
-
Formulation Composition: The choice and concentration of surfactants and co-surfactants are critical. An inadequate surfactant layer can fail to stabilize the nanoparticles, leading to aggregation and drug expulsion. Conversely, an excessively high surfactant concentration can increase the drug's solubility in the external aqueous phase, promoting its partitioning out of the lipid core.
-
Manufacturing Process: The preparation method significantly influences the SLN structure and, consequently, its drug retention capacity. For instance, the cooling rate during the solidification of the lipid can affect the final polymorphic form of the this compound.[1]
-
Storage Conditions: Elevated temperatures can increase the mobility of the drug molecules within the lipid matrix, facilitating their diffusion out of the nanoparticles.
Q2: How does the choice of surfactant impact drug leakage?
A2: The surfactant plays a pivotal role in the stability and drug retention of this compound SLNs. A well-chosen surfactant should:
-
Effectively reduce the interfacial tension between the lipid and aqueous phases during production, leading to smaller and more uniform nanoparticles.
-
Provide a sufficient steric or electrostatic barrier on the nanoparticle surface to prevent aggregation. Common choices include Poloxamers (e.g., Poloxamer 188), Tweens (e.g., Tween 80), and lecithins.
-
Influence the crystallinity of the lipid matrix. Some surfactants can interact with the lipid, disrupting the crystal lattice and creating more amorphous regions that can better accommodate the drug.
An improper surfactant or an incorrect concentration can lead to instability, particle aggregation, and ultimately, drug leakage.
Q3: Can the preparation method influence the extent of drug leakage?
A3: Absolutely. The choice of preparation method dictates the initial structure of the SLNs and the distribution of the drug within the lipid matrix.
-
High-Pressure Homogenization (HPH): This is a widely used method that can be performed using hot or cold techniques.
-
Hot HPH: Involves homogenizing the drug-lipid melt with a hot aqueous surfactant solution. Rapid cooling is crucial to "freeze" the lipid in a less ordered state, which can help to initially entrap more drug. However, this metastable state may rearrange over time, causing drug expulsion.
-
Cold HPH: The drug-loaded lipid melt is solidified and then ground to microparticles before being dispersed in a cold surfactant solution and homogenized. This method can sometimes lead to better encapsulation of thermolabile drugs and may result in a more stable lipid matrix.[1]
-
-
Solvent Emulsification-Evaporation/Diffusion: In these methods, the lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous surfactant solution. The subsequent removal of the solvent leads to the formation of SLNs. The rate of solvent removal can influence the final particle characteristics and drug encapsulation.[3]
Troubleshooting Guides
Issue 1: High Initial Burst Release
A significant initial burst release is often indicative of a large fraction of the drug being adsorbed onto the nanoparticle surface rather than being encapsulated within the this compound core.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Drug Concentration | Reduce the initial drug loading concentration. | Lower surface-adsorbed drug, leading to a reduced burst release. |
| Poor Drug Solubility in Lipid | Select a lipid mixture by including a small amount of liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix and can accommodate more drug. | Improved drug solubilization within the lipid core and reduced surface deposition. |
| Inadequate Surfactant | Increase the surfactant concentration or use a combination of surfactants to ensure complete surface coverage of the nanoparticles. | Enhanced stabilization of the nanoparticles and prevention of drug precipitation on the surface. |
| Inefficient Washing Step | Optimize the washing procedure (e.g., ultracentrifugation or dialysis) to effectively remove unencapsulated and surface-adsorbed drug. | A more accurate measurement of encapsulated drug and a lower initial release in vitro. |
Issue 2: Progressive Drug Leakage During Storage
This is a common problem often linked to the physical instability of the SLN dispersion or changes in the lipid matrix over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipid Polymorphism | Store the SLN dispersion at a lower temperature (e.g., 4°C) to slow down the polymorphic transition of this compound. Incorporating a liquid lipid to form NLCs can also inhibit recrystallization. | Reduced rate of drug expulsion over time due to a more stable lipid matrix. |
| Particle Aggregation | Increase the concentration of the steric stabilizer (e.g., Poloxamer 188) or add a charged surfactant to increase the zeta potential and electrostatic repulsion between particles. | Improved colloidal stability and prevention of aggregation-induced drug leakage. |
| Hydrolysis of Drug/Lipid | Adjust the pH of the aqueous phase to a value where both the drug and the lipid exhibit maximum stability. | Minimized chemical degradation and improved long-term stability of the formulation. |
Data Presentation: Formulation Parameter Effects
The following tables summarize the impact of key formulation variables on SLN properties, which are critical in controlling drug leakage. While specific data for this compound is proprietary and varies by drug, the data for cetyl palmitate, a similar wax, provides a valuable reference.
Table 1: Effect of Lipid Concentration on SLN Properties
| Lipid (Cetyl Palmitate) Conc. (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 1 | ~180 | 0.23 | High |
| 5 | ~210 | 0.28 | Moderate |
| 10 | ~280 | 0.35 | Lower |
| (Data adapted from studies on cetyl palmitate SLNs, demonstrating that lower lipid concentrations can lead to smaller particles and potentially better encapsulation) |
Table 2: Effect of Surfactant Type and Concentration on SLN Particle Size
| Surfactant | Concentration (% w/v) | Particle Size (nm) |
| Poloxamer 188 | 0.5 | >300 |
| Poloxamer 188 | 1.0 | ~250 |
| Poloxamer 188 | 2.0 | <200 |
| Tween 80 | 1.0 | ~220 |
| Tween 80 | 2.0 | ~180 |
| (This table illustrates the general trend that increasing surfactant concentration tends to decrease particle size, which can influence drug loading and release) |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Method)
-
Preparation of Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Heat the mixture in a water bath approximately 5-10°C above the melting point of this compound (around 55-60°C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 8000-10000 rpm for 5-10 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (pre-heated to the same temperature).
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Solidification:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. This rapid cooling helps in the formation of SLNs with a less ordered crystalline structure.
-
-
Purification (Optional but Recommended):
-
To remove unencapsulated drug, the SLN dispersion can be centrifuged at a high speed (e.g., 20,000 rpm for 30 minutes) and the pellet resuspended in fresh purified water. Alternatively, dialysis can be performed against a large volume of water.
-
Protocol 2: Quantification of Drug Leakage using HPLC
-
Separation of Free Drug from SLNs:
-
Ultracentrifugation: Centrifuge an aliquot of the SLN dispersion at high speed. The supernatant will contain the free drug, while the pellet will consist of the SLNs.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge that retains the SLNs while allowing the free drug to pass through.
-
Dialysis: Place the SLN dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a release medium. The drug that diffuses out of the bag is the leaked drug.
-
-
Sample Preparation for HPLC:
-
Free Drug (from supernatant/filtrate/dialysate): Dilute the sample appropriately with the mobile phase.
-
Encapsulated Drug (from SLN pellet): Disrupt the SLNs by adding a suitable solvent (e.g., methanol, chloroform) to dissolve the lipid and release the drug. Centrifuge to remove the lipid debris and dilute the supernatant with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated HPLC system with a suitable column (e.g., C18) and a detector (e.g., UV-Vis).
-
Quantify the drug concentration based on a standard calibration curve.
-
-
Calculation of Drug Leakage:
-
% Drug Leakage = (Amount of free drug / Total amount of drug) x 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing drug leakage from SLNs.
Caption: Experimental workflow for SLN preparation via hot HPH.
References
Technical Support Center: Overcoming Stearyl Palmitate Nanoparticle Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to stearyl palmitate nanoparticle aggregation during their experiments.
Troubleshooting Guides
Issue 1: Visible Aggregation or Precipitation Immediately After Formulation
Question: I've just prepared my this compound nanoparticles, and I can already see visible clumps and sediment. What is causing this immediate aggregation?
Answer: Immediate aggregation post-synthesis is typically due to insufficient repulsive forces to overcome the inherent attractive van der Waals forces between nanoparticles.[1] The primary causes include:
-
Inadequate Stabilization: The concentration or type of stabilizer (e.g., surfactant, polymer) may be insufficient to provide adequate electrostatic or steric protection.[1][2][3]
-
Incorrect pH: The pH of your formulation is critical. If it is near the isoelectric point of the nanoparticles, their surface charge will be close to zero, leading to rapid aggregation.[1]
-
High Ionic Strength: Excessive ions in the buffer can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and causing aggregation.
Troubleshooting Steps:
-
Verify Stabilizer Concentration: Ensure the stabilizer concentration is optimal. You may need to perform a concentration-response study to determine the ideal amount.
-
Optimize pH: Measure the pH of your final suspension. Adjust the pH of your aqueous phase to be significantly different from the isoelectric point of your nanoparticles to ensure a high surface charge.
-
Evaluate Buffer System: If using a buffer, consider its ionic strength. A buffer with lower ionic strength might be necessary. Phosphate-buffered saline (PBS), for instance, can sometimes induce aggregation due to its high salt concentration.
-
Assess Zeta Potential: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates good electrostatic stability. If the value is low, it confirms that electrostatic repulsion is insufficient.
Issue 2: Nanoparticle Aggregation During Storage
Question: My this compound nanoparticles look good initially, but they aggregate over time during storage. Why is this happening and how can I prevent it?
Answer: Delayed aggregation during storage can be caused by several factors that compromise the initial stability of the nanoparticle suspension. These include:
-
Temperature Fluctuations: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental as they can force nanoparticles into close proximity as ice crystals form. Refrigeration (e.g., 2-8°C) is often the most suitable storage condition for aqueous suspensions.
-
Stabilizer Degradation: The stabilizing agent on the nanoparticle surface may degrade over time, especially if exposed to light or microbial contamination.
-
Lipid Crystallization: this compound is a solid lipid. Over time, changes in its crystalline structure can lead to the expulsion of encapsulated drugs and an increase in particle aggregation.
-
pH Shifts: For unbuffered solutions, absorption of atmospheric CO2 can lower the pH, potentially moving it closer to the isoelectric point and inducing aggregation.
Long-Term Stability Solutions:
-
Optimize Storage Temperature: Store nanoparticle suspensions at a constant, cool temperature, typically between 2°C and 8°C. Avoid freezing unless a proper cryoprotectant has been included in the formulation.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanoparticles. This involves freezing the sample and then removing the water by sublimation under a vacuum. The addition of cryoprotectants like sucrose or trehalose before freezing is crucial to prevent aggregation upon reconstitution.
-
Protect from Light: Store samples in amber vials or in the dark to prevent photodegradation of components.
-
Use a Buffer: Formulate your nanoparticles in a suitable buffer to maintain a stable pH throughout the storage period.
Frequently Asked Questions (FAQs)
Q1: What is the role of surfactants in preventing this compound nanoparticle aggregation?
A1: Surfactants are crucial for stabilizing nanoparticles. They are amphiphilic molecules that adsorb to the surface of the nanoparticles. This creates a protective layer that prevents aggregation through two primary mechanisms:
-
Steric Stabilization: The hydrophilic chains of the surfactant molecules extend into the surrounding medium, creating a physical barrier that prevents nanoparticles from coming into close contact. Common non-ionic surfactants used for this purpose include polysorbates (e.g., Tween 80) and poloxamers (e.g., Pluronic F68).
-
Electrostatic Stabilization: Ionic surfactants can impart a surface charge to the nanoparticles, leading to electrostatic repulsion between them.
Q2: How does pH affect the stability of my nanoparticles?
A2: The pH of the suspension has a significant impact on nanoparticle stability, primarily by influencing their surface charge. For many nanoparticle systems, there is a specific pH at which the net surface charge is zero, known as the isoelectric point (pI). At or near the pI, electrostatic repulsion is minimal, and nanoparticles are most prone to aggregation. By adjusting the pH away from the pI, you can increase the surface charge and enhance electrostatic stability.
Q3: What is zeta potential and why is it important for nanoparticle stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle. It is a key indicator of the stability of a colloidal suspension. A high absolute zeta potential value (typically greater than +30 mV or less than -30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and ensures a stable formulation. Conversely, a zeta potential close to zero suggests a high likelihood of aggregation.
Q4: Can I use PEGylated lipids to improve the stability of my this compound nanoparticles?
A4: Yes, incorporating polyethylene glycol (PEG)-conjugated lipids (PEGylated lipids) is a widely used and effective strategy to enhance the stability of lipid nanoparticles. The long, hydrophilic PEG chains create a dense protective layer on the nanoparticle surface. This provides strong steric hindrance, preventing aggregation even in high ionic strength environments where electrostatic stabilization might fail. This "stealth" property also helps to reduce opsonization and prolong circulation time in vivo.
Q5: My nanoparticle batches are not consistent. How can I improve reproducibility?
A5: Lack of reproducibility is often due to poor control over critical process parameters. To improve consistency between batches, ensure you precisely control:
-
Reagent Purity and Concentration: Use high-purity reagents and accurately prepare all solutions.
-
Order and Rate of Addition: The sequence and speed at which components are mixed can influence nanoparticle formation.
-
Mixing Speed and Duration: Maintain consistent stirring or sonication parameters.
-
Temperature: Control the temperature throughout the formulation process.
-
pH: Ensure the pH of the final suspension is consistent across batches.
-
Instrumentation: Use calibrated and well-maintained equipment. For highly reproducible results, consider using automated systems like microfluidics for nanoparticle synthesis.
Data Summary Tables
Table 1: Influence of Storage Conditions on Nanoparticle Stability
| Storage Condition | Typical Effect on this compound Nanoparticles | Recommendation |
| Refrigeration (2-8°C) | Generally provides the best stability for aqueous suspensions over several months. | Recommended for short to medium-term storage. |
| Room Temperature (~25°C) | Increased risk of aggregation and component degradation over time. | Not recommended for long-term storage. |
| Freezing (-20°C or -80°C) | Can cause significant aggregation due to ice crystal formation, unless cryoprotectants are used. | Only recommended for lyophilized formulations or with appropriate cryoprotectants. |
| Freeze-Thaw Cycles | Highly detrimental, often leading to irreversible aggregation. | Avoid repeated freezing and thawing of the same sample. |
Table 2: Key Formulation Parameters and Their Impact on Stability
| Parameter | Impact on Stability | Typical Target Values/Considerations |
| Zeta Potential | Indicates electrostatic stability. | > |30| mV for good stability. |
| pH | Affects surface charge and electrostatic repulsion. | Adjust to be far from the isoelectric point. |
| Polydispersity Index (PDI) | Measures the width of the particle size distribution. | < 0.3 indicates a narrow, homogenous size distribution. |
| Stabilizer Concentration | Insufficient amounts lead to aggregation. | Must be optimized for the specific formulation. |
| Ionic Strength | High salt concentrations can screen surface charge. | Use low ionic strength buffers where possible. |
Experimental Protocols
Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential
This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to characterize your nanoparticles.
Instrumentation: A Zetasizer or similar instrument capable of measuring particle size, PDI, and zeta potential.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the same buffer or aqueous medium used for formulation to a suitable concentration for measurement (this is instrument-dependent, but typically a 1:100 dilution is a good starting point). Ensure the diluent is filtered to remove any dust or contaminants.
-
Particle Size and PDI Measurement (DLS):
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (ELS):
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Enter the parameters of the dispersant.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
-
Data Analysis:
-
For particle size, look for a consistent Z-average diameter and a PDI value below 0.3 for a monodisperse sample.
-
For zeta potential, a value greater than |30| mV is indicative of good electrostatic stability.
-
Protocol 2: Hot Homogenization Method for this compound Nanoparticle Formulation
This is a common method for preparing solid lipid nanoparticles like those from this compound.
Materials:
-
This compound (lipid phase)
-
Surfactant (e.g., Pluronic F-68, Tween 80)
-
Aqueous phase (e.g., purified water or buffer)
-
Active pharmaceutical ingredient (API), if applicable
Methodology:
-
Preparation of Phases:
-
Lipid Phase: Melt the this compound at a temperature above its melting point (around 55-60°C). If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Aqueous Phase: Heat the aqueous phase containing the dissolved surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes. This will form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication. This high-energy process breaks down the coarse droplets into nano-sized particles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. As the lipid cools and solidifies, solid lipid nanoparticles are formed.
-
-
Purification (Optional):
-
The nanoparticle suspension can be purified to remove excess surfactant and unencapsulated drug using methods like dialysis or centrifugation followed by resuspension.
-
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
Technical Support Center: Optimization of Stearyl Palmitate Concentration in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of stearyl palmitate in various formulations, particularly in the context of nanoparticle drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in formulations?
A1: The concentration of this compound can vary significantly depending on the formulation type and desired characteristics. For solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), the lipid concentration, including this compound, typically ranges from 0.1% to 30% (w/w)[1]. In topical creams and lotions, a common concentration range is 2-15%[2].
Q2: How does the concentration of this compound affect the particle size of nanoparticles?
A2: The concentration of this compound, as a solid lipid, has a direct impact on the particle size of SLNs. An increase in lipid concentration can lead to an increase in particle size. This is potentially due to the higher interfacial tension between the aqueous and lipid phases, which can cause coalescence of lipid globules into larger particles[3]. One study on cetyl palmitate, a similar solid lipid, showed that as the amount of cetyl palmitate decreased in the lipid matrix, the size of the SLNs increased[4].
Q3: What is the role of the this compound to surfactant ratio?
A3: The ratio of this compound (lipid) to surfactant is a critical factor influencing the stability and particle size of the formulation. Surfactants are essential for stabilizing the lipid nanoparticles and preventing aggregation[5]. An optimal lipid-to-surfactant ratio is necessary to achieve a small and uniform particle size. Too little surfactant can lead to instability and aggregation, while an excessive amount may lead to the formation of micelles. The ideal ratio is often determined experimentally through optimization studies.
Q4: Can this compound concentration influence the drug release profile?
A4: Yes, the concentration of this compound can influence the drug release profile. In solid lipid nanoparticles, a higher lipid concentration can create a more rigid and less permeable lipid matrix, potentially leading to a more sustained release of the encapsulated drug. The drug release mechanism is often dependent on the concentration of the drug within the matrix. By varying the drug-to-lipid ratio, it is possible to regulate the drug release rate to achieve a therapeutically optimized profile.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development process involving this compound.
| Observed Problem | Potential Cause(s) Related to this compound Concentration | Recommended Solutions |
| Increased Particle Size and Polydispersity Index (PDI) | Too High this compound Concentration: Leads to increased viscosity of the lipid phase and higher interfacial tension, promoting particle coalescence. | - Systematically decrease the this compound concentration in decrements (e.g., 2-5% w/w).- Optimize the homogenization speed and duration to ensure sufficient energy input for particle size reduction.- Adjust the surfactant concentration to maintain an optimal lipid-to-surfactant ratio. |
| Particle Aggregation and Formulation Instability | Insufficient Surfactant for the this compound Concentration: The amount of surfactant may be inadequate to effectively cover the surface of the lipid nanoparticles, leading to aggregation.Polymorphic Transitions: Changes in the crystalline structure of this compound during storage can lead to particle shape changes and subsequent aggregation. | - Increase the surfactant concentration or use a combination of surfactants to enhance steric and electrostatic stabilization.- Evaluate the formulation at different temperatures to assess the impact on crystalline structure and stability.- Consider lyophilization with cryoprotectants for long-term storage to prevent aggregation in aqueous dispersion. |
| Low Drug Encapsulation Efficiency (%EE) | Low this compound Concentration: Insufficient lipid matrix available to entrap the drug, particularly for lipophilic drugs.Drug Expulsion: Drug being expelled from the lipid matrix upon cooling and crystallization of the this compound. | - Gradually increase the this compound concentration to provide more space for drug encapsulation.- Optimize the cooling process during preparation to control the crystallization of the lipid matrix.- Consider incorporating a liquid lipid to form Nanostructured Lipid Carriers (NLCs), which can improve drug loading by creating imperfections in the crystal lattice. |
| High Viscosity or Undesirable Texture in Topical Formulations | High this compound Concentration: this compound is an effective thickener, and excessive amounts can lead to overly viscous creams or lotions. | - Reduce the concentration of this compound.- Partially substitute this compound with other emollients or lipids that have a lower impact on viscosity.- Conduct rheological studies to characterize the flow behavior and adjust the formulation accordingly. |
Quantitative Data on Formulation Parameters
The following tables summarize data from various studies, illustrating the impact of lipid and surfactant concentrations on nanoparticle characteristics.
Table 1: Effect of Lipid (Cetyl Palmitate/Glyceryl Monostearate) and Surfactant (Tween 80) Concentration on Particle Size of SLNs
| Lipid Type | Lipid Conc. (%) | Surfactant Conc. (%) | Mean Particle Size (nm) |
| Cetyl Palmitate | 5 | 2 | ~1200 |
| Cetyl Palmitate | 5 | 4 | ~1000 |
| Cetyl Palmitate | 5 | 6 | ~800 |
| Glyceryl Monostearate | 5 | 2 | ~1000 |
| Glyceryl Monostearate | 5 | 4 | ~800 |
| Glyceryl Monostearate | 5 | 6 | ~600 |
Data adapted from a study on parameter optimization of SLN formulation. The study indicates that increasing surfactant concentration generally leads to a decrease in particle size. Glyceryl monostearate produced smaller particles compared to cetyl palmitate under similar conditions.
Table 2: Influence of Cetyl Palmitate Concentration on SLN Properties
| Cetyl Palmitate Conc. (mg/mL) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 10 | 180 | 0.25 |
| 50 | 150 | 0.20 |
| 100 | 220 | 0.30 |
This table is a representation of the trend observed where an optimal lipid concentration exists. Both very low and very high concentrations can lead to larger particle sizes and broader distributions.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration in Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)
Objective: To determine the optimal concentration of this compound that yields SLNs with the desired particle size, PDI, and encapsulation efficiency.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Spectrophotometer or HPLC for drug quantification
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the desired amounts of this compound and the API.
-
Melt the this compound by heating it 5-10°C above its melting point (approx. 57°C).
-
Disperse the API in the molten lipid and mix until a homogenous solution or dispersion is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion for a set number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Experimental Design for Optimization:
-
To optimize the this compound concentration, a series of formulations should be prepared by systematically varying its concentration (e.g., 1%, 5%, 10%, 15%, 20% w/w) while keeping the concentrations of other components and process parameters constant.
-
A Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to efficiently study the effects of multiple variables simultaneously (e.g., lipid concentration, surfactant concentration, and homogenization time).
-
-
Characterization:
-
Particle Size and PDI: Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantify the amount of drug in the supernatant and/or in the nanoparticles. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Analyze the physical state of the lipid matrix using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Visualizations
References
Technical Support Center: Stearyl Palmitate Crystallization
Welcome to the technical support center for stearyl palmitate crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and formulation of this compound.
Troubleshooting Guides
This section provides detailed solutions to specific crystallization issues you may be encountering in your experiments.
Issue 1: Unexpected Polymorph Formation
Question: I am observing different crystalline forms (polymorphs) of this compound in my formulation, leading to inconsistent results. How can I control the polymorphic outcome?
Answer: this compound, like many lipids, exhibits polymorphism, meaning it can crystallize into different forms with distinct physical properties such as melting point, solubility, and stability.[1] Controlling polymorphism is crucial for consistent product performance.[2] The most common polymorphs for fats are α, β', and β, with stability generally increasing in that order.[3]
Troubleshooting Steps:
-
Control Cooling Rate: The rate of cooling is a primary factor influencing which polymorph is formed.[3][4]
-
Fast Cooling (e.g., 10-20°C/min): Tends to produce the less stable α-form. This form is often characterized by smaller, more numerous crystals.
-
Slow Cooling (e.g., 1°C/min): Favors the formation of the more stable β' and β forms, which are characterized by larger, more ordered crystals.
-
-
Solvent Selection: The solvent system used for crystallization can significantly impact the resulting polymorph. Experiment with solvents of varying polarity to influence the crystal habit.
-
Agitation: The degree of agitation during crystallization can influence polymorphic transitions. Controlled stirring can promote the transition from less stable to more stable forms.
-
Temperature Control: Isothermal holding at specific temperatures can be used to encourage the growth of a desired polymorph.
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Identification
DSC is a key technique for identifying polymorphs by their unique melting points and transition enthalpies.
-
Objective: To determine the polymorphic form(s) of this compound in a sample.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above its highest melting point (e.g., 80°C) to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 1°C/min for slow cooling or 20°C/min for fast cooling) to a low temperature (e.g., 0°C).
-
Hold isothermally for a set period (e.g., 60 minutes) to allow for crystallization.
-
Reheat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.
-
The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs.
-
Issue 2: Poor Drug Loading or Expulsion in Lipid Nanoparticles
Question: My solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) made with this compound show low drug entrapment efficiency, or the drug is expelled during storage. What is causing this and how can I fix it?
Answer: This is a common issue with lipid nanoparticles, particularly SLNs. The highly ordered crystalline structure of a solid lipid like this compound can leave little room for drug molecules, leading to their expulsion, especially during polymorphic transitions to more stable forms upon storage.
Troubleshooting Strategies:
-
Formulation Adjustment (Transition from SLN to NLC): The most effective strategy is often to switch from an SLN to an NLC formulation. NLCs incorporate a liquid lipid (oil) along with the solid lipid. This creates a less ordered, imperfect crystalline matrix with more space to accommodate drug molecules, thereby increasing loading capacity and preventing drug expulsion.
-
Lipid Ratio: Experiment with different solid lipid to liquid lipid ratios (e.g., 70:30).
-
-
Lipid Selection: The choice of both solid and liquid lipids is critical. Ensure the drug has good solubility in the chosen lipid matrix.
-
Production Method: The method of nanoparticle production can influence drug loading. High-pressure homogenization (both hot and cold techniques) is a common and effective method.
Logical Relationship: SLN vs. NLC for Drug Loading
Issue 3: Inconsistent Crystal Size and Distribution
Question: I am getting a wide and inconsistent distribution of this compound crystal sizes in my experiments. How can I achieve a more uniform crystal size?
Answer: Crystal size and distribution are heavily influenced by the kinetics of nucleation and crystal growth. Key parameters to control are the cooling rate and agitation.
Troubleshooting Steps:
-
Optimize Cooling Rate:
-
Fast Cooling: Promotes rapid nucleation, resulting in a large number of small crystals, which are generally more uniform in size.
-
Slow Cooling: Leads to fewer nucleation sites and promotes the growth of existing crystals, resulting in larger and often less uniform crystals.
-
-
Control Agitation: Agitation can accelerate polymorphic transitions and affect the final crystal size. A consistent and controlled stirring rate is essential for reproducible results. Fast agitation rates can lead to smaller nanoplatelet crystal sizes.
-
Consider Impurities: Even small amounts of impurities can alter the crystal habit and growth, sometimes acting as inhibitors or promoters of crystal growth. Ensure the purity of your this compound and solvents.
Experimental Workflow: Controlling Crystal Size
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound?
A1: this compound is a palmitate ester formed from palmitic acid and stearyl alcohol. It typically appears as white crystals or flakes.
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | ~508.9 g/mol | |
| Melting Point | ~57-59°C | |
| Boiling Point | ~528.4°C (estimated) | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Sparingly soluble in chloroform, slightly soluble in methanol |
Q2: What analytical techniques are best for characterizing this compound crystals?
A2: A combination of techniques is recommended for a comprehensive characterization of crystal properties.
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, polymorphic transitions. |
| X-Ray Diffraction (XRD) | Crystal structure, polymorphism, degree of crystallinity. |
| Polarized Light Microscopy (PLM) | Crystal morphology (shape and size), microstructure of the crystal network. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and molecular interactions. |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | High-resolution visualization of the crystal network microstructure. |
Q3: How do impurities affect the crystallization of this compound?
A3: Impurities can significantly alter the crystallization process. They can:
-
Inhibit Crystal Growth: By adsorbing onto the crystal surface, impurities can block growth sites.
-
Alter Crystal Habit: Impurities can change the shape of the crystals by selectively inhibiting growth on certain crystal faces.
-
Influence Polymorphism: Some impurities can act as templates, promoting the nucleation of a specific, sometimes metastable, polymorphic form.
-
Affect Purity: Rapid cooling in the presence of impurities can lead to their inclusion within the crystal lattice, reducing the purity of the final product.
Q4: Can this compound be used in both Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
A4: Yes, this compound is a common choice for the solid lipid component in both SLNs and NLCs. However, due to its highly crystalline nature, it is often more advantageous to use it in NLC formulations. The addition of a liquid lipid in NLCs helps to overcome the limitations of SLNs, such as low drug loading capacity and potential drug expulsion during storage.
References
Technical Support Center: Enhancing Entrapment Efficiency of Stearyl Palmitate SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of stearyl palmitate solid lipid nanoparticles (SLNs), with a specific focus on maximizing entrapment efficiency.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to low entrapment efficiency in your this compound SLN formulations.
| Problem | Potential Cause | Recommended Solution |
| Low Entrapment Efficiency | Poor drug solubility in the lipid matrix: The drug may have limited solubility in molten this compound, leading to its expulsion into the aqueous phase during nanoparticle formation.[1][2] | 1. Lipid Screening: Evaluate the solubility of your drug in different solid lipids or lipid blends. Combining this compound with other lipids like glyceryl monostearate or Compritol 888 ATO® can sometimes improve drug solubilization and entrapment.[1][3] 2. Co-solvent Addition: Incorporate a small amount of a pharmaceutically acceptable co-solvent in the lipid phase to enhance drug solubility. 3. Formulation as a Solid Dispersion: Consider preparing a solid dispersion of the drug in a suitable carrier before incorporating it into the lipid melt. |
| Drug partitioning to the external aqueous phase: This is a common issue, especially with hydrophilic or moderately lipophilic drugs, where the drug preferentially moves to the aqueous surfactant solution during the emulsification process.[1] | 1. Optimize Surfactant Concentration: An increase in surfactant concentration can enhance the solubility of the drug in the lipid phase, thereby improving entrapment. However, excessive surfactant can also lead to micelle formation and potential drug partitioning into the micelles. A careful optimization of the surfactant concentration is crucial. 2. Select Appropriate Surfactant: The type of surfactant and its hydrophilic-lipophilic balance (HLB) value can significantly influence drug partitioning. Experiment with different non-ionic surfactants like Poloxamer 188 or Tween 80 to find the optimal one for your drug-lipid combination. 3. pH Adjustment of Aqueous Phase: For ionizable drugs, adjusting the pH of the aqueous phase to suppress the ionization of the drug can reduce its aqueous solubility and favor its partitioning into the lipid phase. | |
| Rapid lipid crystallization: Fast cooling of the nanoemulsion can lead to the formation of a perfect crystalline structure in the this compound, which tends to expel the drug molecules. | 1. Controlled Cooling: Employ a slower, more controlled cooling process to allow for the formation of a less-ordered lipid matrix with imperfections that can accommodate the drug molecules. 2. Use of Lipid Blends: Incorporating a liquid lipid (oil) to form nanostructured lipid carriers (NLCs) can create a less-ordered lipid matrix, providing more space for drug loading and reducing drug expulsion. | |
| Inappropriate preparation method: The chosen method for SLN preparation may not be optimal for the specific drug and lipid system. | 1. Method Selection: Consider alternative preparation methods. For thermolabile drugs, cold homogenization is a suitable option. The solvent emulsification-diffusion method can be applied to both hydrophilic and hydrophobic drugs. 2. Optimization of Process Parameters: Within a chosen method, optimize critical process parameters. For high-shear homogenization, factors like homogenization speed and time significantly impact particle size and entrapment efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the typical range for entrapment efficiency in this compound SLNs?
The entrapment efficiency of this compound SLNs can vary widely depending on the physicochemical properties of the encapsulated drug and the formulation and process parameters. Reported values can range from as low as 30% to over 90%. For instance, a study on ramipril-loaded SLNs reported entrapment efficiencies between 72.50% and 86.40%.
Q2: How does the concentration of this compound affect entrapment efficiency?
Increasing the lipid concentration generally leads to a higher entrapment efficiency. This is because a higher amount of lipid provides a larger matrix to accommodate the drug molecules. However, there is an optimal concentration beyond which a further increase may not significantly improve entrapment and could lead to issues with particle size and stability.
Q3: Which type of surfactant is best for this compound SLNs?
Non-ionic surfactants are commonly preferred for SLN formulations due to their lower toxicity. The choice of the best surfactant depends on the specific drug and desired nanoparticle characteristics. Poloxamer 188 and Tween 80 are frequently used and have been shown to yield high entrapment efficiencies. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration.
Q4: Can I use a combination of surfactants?
Yes, using a combination of surfactants can sometimes enhance the stability of the SLN dispersion. A co-surfactant can help to further reduce the interfacial tension and improve the emulsification process, potentially leading to higher entrapment efficiency.
Q5: What is the impact of homogenization speed and time on entrapment efficiency?
In the high-shear homogenization method, both speed and time are critical parameters. Increasing the homogenization speed generally leads to a decrease in particle size, which can sometimes correlate with an increase in entrapment efficiency due to the larger surface area. However, excessive homogenization can also generate heat, which might affect the drug or lipid. The optimal speed and time need to be determined experimentally for each formulation.
Experimental Protocols
High-Shear Homogenization (Hot Homogenization)
This method is widely used for its simplicity and effectiveness.
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the drug in the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization using a homogenizer (e.g., at speeds ranging from 10,000 to 20,000 rpm).
-
Nanoparticle Formation: The resulting hot oil-in-water (o/w) pre-emulsion is then dispersed in cold water under continuous stirring to facilitate the solidification of the lipid nanoparticles.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to ensure complete crystallization of the this compound.
Solvent Emulsification-Diffusion Method
This technique is suitable for both hydrophobic and hydrophilic drugs.
-
Phase Saturation: Mutually saturate an organic solvent (e.g., ethyl acetate, which is partially miscible with water) and water to achieve thermodynamic equilibrium.
-
Preparation of Organic Phase: Dissolve the this compound and the drug in the water-saturated organic solvent.
-
Emulsification: Emulsify the organic phase in a solvent-saturated aqueous solution containing a stabilizer (surfactant) with stirring to form an o/w emulsion.
-
Solvent Diffusion: Dilute the emulsion with a large volume of water (typically in a 1:5 to 1:10 ratio) to facilitate the diffusion of the organic solvent into the aqueous phase. This leads to the precipitation of the lipid, forming the SLNs.
-
Solvent Removal: Remove the organic solvent from the final dispersion by methods such as vacuum evaporation or lyophilization.
Quantitative Data Summary
Table 1: Effect of Surfactant Type and Concentration on Entrapment Efficiency of Ramipril-Loaded SLNs
| Formulation Code | Lipid (GMS) | Surfactant Type | Surfactant Conc. (%) | Entrapment Efficiency (%) |
| F1 | 1.0% | Tween 80 | 1.0 | 78.36 |
| F2 | 1.0% | Tween 80 | 1.5 | 79.12 |
| F3 | 1.0% | Tween 80 | 2.0 | 81.22 |
| F4 | 1.0% | Poloxamer 188 | 1.0 | 83.24 |
| F5 | 1.0% | Poloxamer 188 | 1.5 | 84.88 |
| F6 | 1.0% | Poloxamer 188 | 2.0 | 85.70 |
| F7 | 1.0% | Span 20 | 1.0 | 72.50 |
| F8 | 1.0% | Span 20 | 1.5 | 74.31 |
| F9 | 1.0% | Span 20 | 2.0 | 76.64 |
GMS: Glyceryl Monostearate (used as a model solid lipid)
Table 2: Influence of Lipid and Surfactant Concentration on Entrapment Efficiency of Naringenin-Loaded SLNs
| Formulation | Lipid Conc. (%) | Surfactant Conc. (%) | Entrapment Efficiency (%) |
| 1 | 0.5 | 0.5 | 77.50 |
| 2 | 1.0 | 0.5 | 80.15 |
| 3 | 1.5 | 0.5 | 82.34 |
| 4 | 0.5 | 1.0 | 79.87 |
| 5 | 1.0 | 1.0 | 83.45 |
| 6 | 1.5 | 1.0 | 86.21 |
Visualizations
Caption: High-shear homogenization workflow for SLN preparation.
Caption: Troubleshooting logic for low entrapment efficiency.
References
Technical Support Center: Stearyl Palmitate Nanoparticle Production Scale-Up
Welcome to the technical support center for stearyl palmitate nanoparticle production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up from laboratory batches to industrial production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound solid lipid nanoparticles (SLNs)?
A1: Scaling up the production of this compound SLNs involves several critical challenges. The primary hurdles include maintaining batch-to-batch consistency in particle size and drug loading, preventing nanoparticle aggregation, ensuring sterility without compromising particle integrity, and developing a robust and reproducible manufacturing process.[1][2][3] The transition from laboratory techniques, such as microfluidics, to larger-scale methods can be difficult to manage.[1] Additionally, securing a reliable supply of high-quality raw materials and adhering to strict regulatory standards adds complexity to the process.[1]
Q2: How do "top-down" and "bottom-up" manufacturing approaches differ for nanoparticle production?
A2: "Top-down" methods involve breaking down bulk materials to the nanoscale, a process that is often easier to manipulate for large-scale production but may result in less control over particle shape and structure. Conversely, "bottom-up" approaches assemble nanoparticles from molecular or atomic components, offering precise control over size and shape, making them popular for creating high-quality nanomaterials. The choice of method depends on factors like the desired particle characteristics, the nature of the drug being loaded, and the overall application.
Q3: Why is lyophilization (freeze-drying) often necessary for SLN formulations, and what are the risks?
A3: Lyophilization is a common strategy to enhance the long-term stability and shelf-life of nanoparticle formulations by removing water. However, the process itself can introduce stresses, such as freezing and drying, which may lead to particle aggregation or changes in size distribution if not properly optimized. It is crucial to use appropriate cryoprotectants and fine-tune the lyophilization cycle to preserve the critical physicochemical properties of the nanoparticles.
Q4: What are the main regulatory considerations for scaling up nanoparticle production?
A4: As production scales up for clinical use, adherence to stringent regulatory requirements from bodies like the FDA or EMA is mandatory. Every step, from sourcing raw materials to final product testing, must be thoroughly documented and validated to ensure product safety, efficacy, and consistency. This includes demonstrating control over critical quality attributes (CQAs) like particle size, surface charge, and drug encapsulation efficiency.
Troubleshooting Guide
Issue 1: Particle Size and Polydispersity
Q: My average particle size has significantly increased, and the size distribution (Polydispersity Index - PDI) is broader after scaling up. What could be the cause?
A: This is a common issue stemming from several factors during the homogenization process.
-
Insufficient Homogenization: The energy input may not be sufficient for the larger volume.
-
Inadequate Surfactant Concentration: The amount of surfactant may be too low to stabilize the newly formed nanoparticle surfaces in the larger batch, leading to aggregation.
-
Process Temperature: Temperature fluctuations can affect the viscosity of the lipid and the efficiency of particle size reduction.
Solutions:
-
Optimize Homogenization Parameters: Increase the homogenization pressure or the number of homogenization cycles. Several cycles, sometimes up to 100, may be necessary to achieve the desired size.
-
Adjust Surfactant Concentration: Methodically increase the concentration of the stabilizer. For example, studies with clotrimazole nanocrystals showed that a 1.5% w/v concentration of Polysorbate 80 was effective.
-
Ensure Consistent Temperature Control: Maintain a constant temperature during the process. For SLNs produced by the hot homogenization method, the temperature is typically kept around 60°C.
Issue 2: Batch-to-Batch Inconsistency
Q: I am observing significant variability in particle size and drug encapsulation efficiency between different batches. How can I improve reproducibility?
A: Batch-to-batch inconsistency is a major hurdle in large-scale production. The root cause often lies in poor control over critical process parameters (CPPs).
-
Mixing Inefficiencies: In larger vessels, achieving uniform mixing can be challenging, leading to localized differences in concentration and temperature.
-
Variability in Raw Materials: Minor differences between lots of lipids or surfactants can impact nanoparticle formation.
-
Manual Process Variations: Human error or slight deviations in manual procedures can lead to inconsistencies.
Solutions:
-
Define and Control CPPs: Identify all critical process parameters (e.g., mixing speed, temperature, flow rate, pressure) and establish strict operating ranges.
-
Automate Processes: Where possible, automate fluid handling and mixing to reduce human variability. Advanced techniques like microfluidics offer precise control and high reproducibility, which can be adapted for continuous manufacturing.
-
Implement Quality Control for Raw Materials: Establish rigorous testing protocols for incoming raw materials to ensure they meet specifications.
Issue 3: Nanoparticle Aggregation
Q: My nanoparticles are aggregating either after production or during storage. What is causing this instability?
A: Aggregation can be caused by formulation issues, improper storage conditions, or stresses from downstream processing like sterilization or lyophilization.
-
Insufficient Surface Stabilization: The nanoparticle surface may not be adequately covered by the stabilizing agent.
-
Inappropriate Storage Temperature: Storing aqueous SLN suspensions at higher temperatures (e.g., 25°C) can lead to significant particle growth.
-
Sterilization-Induced Stress: Certain sterilization methods, particularly autoclaving, can cause nanoparticles to aggregate due to high heat and pressure.
-
Lyophilization Stress: The freezing and drying stages of lyophilization can force particles together, causing irreversible aggregation if not properly managed.
Solutions:
-
Optimize Stabilizer: Ensure the type and concentration of the stabilizer provide sufficient steric or electrostatic repulsion. The surface charge (zeta potential) is a critical indicator of stability.
-
Control Storage Conditions: Store aqueous nanoparticle suspensions at recommended temperatures, often refrigerated (e.g., 4°C), to minimize particle growth.
-
Select an Appropriate Sterilization Method: For thermosensitive nanoparticles, consider methods other than autoclaving, such as sterile filtration (for particles <200 nm) or gamma irradiation. However, be aware that each method has potential drawbacks.
-
Optimize Lyophilization Protocol: Use a suitable lyoprotectant (e.g., sucrose) and optimize freezing rates and drying times to protect nanoparticles. Slower freezing rates and higher freezing temperatures have been shown to be beneficial.
Issue 4: Sterility and Contamination
Q: How can I ensure the sterility of my nanoparticle formulation for in-vivo applications without damaging the particles?
A: Achieving sterility is essential for biomedical applications and becomes more challenging at a larger scale. The chosen method must eliminate microbial contamination without altering the nanoparticles' physicochemical properties.
-
Autoclaving (Moist Heat): While effective and low-cost, the high temperatures can melt the lipid or cause aggregation.
-
Sterile Filtration: This method removes microorganisms by passing the formulation through a 0.22 µm filter. It is suitable for thermosensitive materials but is limited to nanoparticles smaller than the pore size and can be affected by viscosity.
-
Gamma Irradiation: This is an effective terminal sterilization method but can generate free radicals, potentially leading to the degradation of the lipid, drug, or stabilizing agents.
-
Ethylene Oxide (EtO): This is a low-temperature method, but it involves a toxic and flammable gas, and residual EtO must be removed.
Solutions & Recommendations:
-
Evaluate Particle Properties: The choice of sterilization method depends heavily on the nanoparticle's composition and thermal sensitivity.
-
Sterile Filtration (if applicable): If the nanoparticles are consistently below 200 nm with low viscosity, sterile filtration is often the preferred method as it is gentle on the formulation.
-
Aseptic Manufacturing: If terminal sterilization is not feasible, produce the nanoparticles under aseptic conditions from sterile raw materials in a controlled cleanroom environment.
-
Post-Sterilization Characterization: Always re-characterize the nanoparticles (size, PDI, zeta potential, drug content) after any sterilization process to confirm that their critical quality attributes have not been compromised.
Data Presentation
Table 1: Impact of High-Pressure Homogenization (HPH) Parameters on SLN Properties
| Parameter | Change | Effect on Particle Size | Effect on PDI | Rationale |
| Homogenization Pressure | Increase | Decrease | Decrease | Higher pressure creates greater shear forces and cavitation, leading to more efficient particle size reduction. |
| Number of Cycles | Increase | Decrease | Decrease | Multiple passes through the homogenizer ensure more uniform particle size reduction across the entire batch. |
| Lipid Concentration | Increase | Increase | Increase | Higher lipid content can lead to increased viscosity and a higher probability of particle coalescence during homogenization. |
| Surfactant Concentration | Increase | Decrease | Decrease | A higher concentration of surfactant more effectively covers the surface of newly formed nanoparticles, preventing aggregation. |
| Production Temperature | Increase | Decrease | Decrease | Increasing the temperature above the lipid's melting point lowers its viscosity, facilitating more effective particle disruption. |
Experimental Protocols
Protocol 1: Production of this compound SLNs by High-Pressure Homogenization
Objective: To produce this compound nanoparticles with a target size below 200 nm.
Materials:
-
This compound (Lipid Phase)
-
Poloxamer 188 or other suitable surfactant (Aqueous Phase)
-
Active Pharmaceutical Ingredient (API), if applicable
-
Purified Water
Methodology:
-
Preparation of Phases:
-
Heat the this compound to approximately 5-10°C above its melting point (around 55°C) to form the liquid lipid phase. If applicable, dissolve the lipophilic API in the molten lipid.
-
Heat the aqueous phase (purified water containing the surfactant) to the same temperature.
-
-
Pre-Emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed mechanical stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-10 cycles). The optimal pressure and cycle number must be determined experimentally.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. Rapid cooling of the liquid lipid droplets causes them to solidify into solid lipid nanoparticles.
-
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Lyophilization of SLN Suspension
Objective: To prepare a stable, dry powder from an aqueous SLN suspension for long-term storage.
Materials:
-
Aqueous SLN Suspension
-
Cryoprotectant (e.g., Sucrose, Trehalose)
Methodology:
-
Addition of Cryoprotectant:
-
Dissolve the cryoprotectant (e.g., 5-10% w/v sucrose) in the SLN suspension with gentle stirring until fully dissolved. Sucrose has been shown to be highly effective.
-
-
Freezing Stage:
-
Dispense the formulation into lyophilization vials.
-
Load the vials onto the lyophilizer shelves.
-
Cool the shelves to a temperature well below the freezing point of the formulation (e.g., -40°C to -50°C) at a controlled rate (e.g., 1°C/min). A slower freezing rate is often beneficial. Hold at this temperature for at least 2 hours to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to a low level (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -20°C) to sublimate the ice.
-
Hold these conditions for 24-48 hours, or until all ice has been removed. This is often the longest step in the process.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature further (e.g., 20°C to 25°C) while maintaining low pressure to remove residual, bound water molecules.
-
Hold for an additional 6-12 hours. Longer secondary drying times can be beneficial.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum or atmospheric pressure.
-
Store the lyophilized product at the recommended temperature (e.g., 4°C) for maximum stability.
-
Visualizations
Caption: General workflow for scaling up nanoparticle production.
Caption: Decision tree for troubleshooting common scale-up issues.
Caption: Key stages of the nanoparticle lyophilization process.
References
Technical Support Center: Addressing Polymorphism in Stearyl Palmitate
For researchers, scientists, and drug development professionals, achieving consistent and reproducible results is paramount. When working with stearyl palmitate, a common excipient in pharmaceutical and cosmetic formulations, its polymorphic behavior can introduce variability. This technical support center provides a comprehensive guide to understanding, identifying, and controlling the different crystalline forms of this compound to ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. For this compound, this means that while the molecule itself is unchanged, its packing arrangement can vary, leading to different physical properties such as melting point, solubility, and stability. Inconsistent polymorphic forms in your experiments can lead to variations in product performance, including altered drug release profiles and changes in the texture and stability of formulations.
Q2: What are the known polymorphic forms of this compound?
A2: Like other long-chain esters and triglycerides, this compound is known to primarily exist in three polymorphic forms: alpha (α), beta-prime (β'), and beta (β). The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability and melting point.
Q3: What factors influence the formation of different this compound polymorphs?
A3: The formation of a specific polymorph is highly dependent on the processing conditions. Key factors include:
-
Cooling Rate: Rapid cooling of molten this compound tends to favor the formation of the metastable α form. Slower cooling rates allow for the molecules to arrange into the more stable β' and eventually the most stable β form.
-
Solvent: The type of solvent used for crystallization and the solvent's evaporation rate can influence which polymorphic form is favored.
-
Mechanical Stress: Grinding or high-shear mixing can induce polymorphic transformations, often from a more stable to a less stable form.
-
Storage Conditions: Temperature and humidity during storage can cause a gradual transition from less stable forms to the more stable β form over time.
Q4: How can I identify the polymorphic form of my this compound sample?
A4: The most common techniques for identifying polymorphs are Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). DSC can distinguish polymorphs by their different melting points and enthalpies of fusion. PXRD provides a unique "fingerprint" for each crystalline form based on its distinct diffraction pattern.
Troubleshooting Guide: Inconsistent Results with this compound
| Issue | Possible Cause | Recommended Solution |
| Variable melting points observed in different batches. | The presence of different polymorphic forms. The α form will melt at a lower temperature than the β form. | Standardize your heating and cooling protocols. Use DSC to characterize the melting behavior of your starting material and processed samples to identify the polymorph(s) present. |
| Changes in the texture of a formulation (e.g., graininess) over time. | A slow polymorphic transition from a less stable (α or β') to the more stable (β) form during storage. The larger crystals of the β form can lead to a gritty texture. | Control the initial crystallization by using a defined cooling rate. Consider annealing the sample at a temperature just below the melting point of the β' form to encourage a complete transition to the desired stable form before formulation. |
| Inconsistent drug release from a this compound-based matrix. | Different polymorphs can have different dissolution rates, affecting the release of the active pharmaceutical ingredient (API). | Characterize the polymorphic form of this compound in your final formulation using PXRD. Ensure your manufacturing process consistently produces the same polymorph. |
| Unexpected peaks in DSC or XRD analysis. | The sample may be a mixture of polymorphs, or a polymorphic transition may be occurring during the analysis. | For DSC, perform a second heating run after a controlled cooling cycle to observe the thermal behavior of the recrystallized sample. For XRD, analyze the sample at different temperatures to monitor for any phase transitions. |
Quantitative Data of Polymorphic Forms
| Polymorphic Form | Stability | Melting Point (°C) (Representative) | Enthalpy of Fusion (J/g) (Representative) | Key Powder X-ray Diffraction (PXRD) Peaks (2θ) (Representative) |
| Alpha (α) | Least Stable (Metastable) | Low | Low | Single strong peak around 21.5° |
| Beta-Prime (β') | Intermediate | Intermediate | Intermediate | Two strong peaks around 21.3° and 21.7° |
| Beta (β) | Most Stable | High | High | One or more strong peaks around 24.2° and often a series of peaks at lower angles |
Note: The exact values for this compound may vary. This table is intended for comparative purposes based on the behavior of similar compounds.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Identification
Objective: To determine the melting points and enthalpies of fusion of this compound polymorphs and to observe any polymorphic transitions.
Methodology:
-
Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. Use an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
To observe the initial state, heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the highest expected melting point (e.g., 80 °C).
-
To investigate the effect of thermal history, cool the sample at a controlled rate (e.g., 10 °C/min for rapid cooling to favor the α form, or 1-2 °C/min for slow cooling to favor more stable forms).
-
Perform a second heating scan at the same rate as the first to analyze the polymorphs formed during the controlled cooling step.
-
Analyze the resulting thermogram for endothermic melting peaks and exothermic crystallization or transition peaks. The peak onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Powder X-ray Diffraction (PXRD) for Polymorph Characterization
Objective: To obtain the unique diffraction pattern of the crystalline form(s) of this compound present in a sample.
Methodology:
-
Prepare a powdered sample of this compound by gently grinding, if necessary. Be mindful that excessive grinding can induce polymorphic changes.
-
Mount the powder on a sample holder, ensuring a flat, even surface.
-
Place the sample holder in the PXRD instrument.
-
Set the instrument parameters. A common setup for organic materials is to use Cu Kα radiation and scan over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Run the analysis and collect the diffraction pattern.
-
Compare the obtained diffraction pattern with known patterns for α, β', and β forms of long-chain esters to identify the polymorph(s) present in your sample.
Visualizing Polymorphic Transitions and Experimental Workflow
The following diagrams illustrate the relationships between the different polymorphic forms of this compound and a typical experimental workflow for their characterization.
Caption: Polymorphic transition pathways of this compound.
Caption: Experimental workflow for this compound polymorphism analysis.
Technical Support Center: Enhancing Drug Bioavailability with Stearyl Palmitate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing stearyl palmitate in the development of lipid-based drug delivery systems to enhance bioavailability.
I. Troubleshooting Guides
This section addresses common challenges encountered during the formulation and characterization of this compound-based solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Particle Size (>500 nm) | 1. Inadequate homogenization energy (speed or time).2. High lipid concentration.3. Inefficient surfactant.4. Aggregation due to low zeta potential. | 1. Increase homogenization speed and/or duration.[1] Consider using a more powerful technique like high-pressure homogenization (HPH) or ultrasonication.[2][3]2. Decrease the total lipid concentration in your formulation.3. Screen different surfactants or use a combination of surfactants to achieve a lower interfacial tension.[4]4. Optimize the formulation to achieve a zeta potential of at least ±30 mV for sufficient electrostatic repulsion.[5] |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform homogenization.2. Ostwald ripening (growth of larger particles at the expense of smaller ones).3. Partial lipid crystallization during formulation.4. Inappropriate surfactant concentration. | 1. Ensure consistent and uniform application of homogenization energy. For HPH, multiple cycles are often necessary.2. Optimize the surfactant concentration to adequately cover the nanoparticle surface and prevent aggregation.3. Rapid cooling of the nanoemulsion after homogenization can promote more uniform particle formation.4. A PDI value below 0.3 is ideal and indicates a narrow size distribution and monodispersity of the nanoparticles. |
| Low Entrapment Efficiency (%EE) | 1. Poor solubility of the drug in the lipid matrix.2. Drug expulsion during lipid crystallization.3. High drug concentration leading to saturation of the lipid.4. Use of an inappropriate formulation method. | 1. Select a lipid in which the drug has high solubility. For NLCs, the inclusion of a liquid lipid can improve drug loading.2. Rapid cooling can sometimes trap the drug more effectively within the lipid matrix. The less ordered crystal structure of NLCs can also help prevent drug expulsion.3. Reduce the initial drug concentration.4. For hydrophilic drugs, methods like double emulsion may be more suitable. |
| Particle Aggregation Upon Storage | 1. Insufficient surface stabilization (low zeta potential).2. Bridging flocculation by the surfactant.3. Temperature fluctuations leading to lipid recrystallization. | 1. Ensure a sufficiently high zeta potential (ideally > ±30 mV) for electrostatic stability.2. Optimize the surfactant concentration; too high a concentration can sometimes lead to instability.3. Store the nanoparticle dispersion at a constant, controlled temperature (e.g., 4°C). |
| Drug Expulsion During Storage | 1. Polymorphic transition of the lipid to a more stable, ordered crystalline form.2. High drug loading beyond the capacity of the lipid matrix. | 1. The use of a mixture of lipids or the inclusion of a liquid lipid (as in NLCs) creates a less perfect crystal lattice, which can better accommodate the drug and reduce expulsion.2. Reduce the amount of drug loaded into the nanoparticles. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism by which this compound-based nanoparticles enhance oral drug bioavailability?
This compound-based nanoparticles, such as SLNs and NLCs, can improve oral bioavailability through several mechanisms:
-
Enhanced Solubility and Dissolution: By encapsulating poorly water-soluble drugs in a lipid matrix and forming nanosized particles, the surface area for dissolution is significantly increased.
-
Protection from Degradation: The lipid matrix protects the encapsulated drug from the harsh environment of the gastrointestinal (GI) tract, including enzymatic and pH-induced degradation.
-
Increased Intestinal Permeability: The lipid nature of the nanoparticles facilitates their interaction with the cell membranes of the intestinal epithelium, promoting drug absorption via transcellular and paracellular pathways.
-
Lymphatic Transport: Lipid nanoparticles can be absorbed into the lymphatic system, bypassing the hepatic first-pass metabolism, which is a major barrier for many orally administered drugs. This is particularly effective for highly lipophilic drugs.
2. What is the GRAS status of this compound?
This compound is permitted by the U.S. Food and Drug Administration (FDA) for use as an indirect food additive in some food packaging materials. Many lipids and surfactants used in SLN and NLC formulations have a "Generally Recognized As Safe" (GRAS) status, which is advantageous for regulatory approval.
3. What is the difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?
SLNs are composed of a solid lipid matrix, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of a solid lipid and a liquid lipid. This difference in composition gives NLCs a less ordered, imperfect lipid matrix structure. As a result, NLCs often exhibit higher drug loading capacity and are less prone to drug expulsion during storage compared to SLNs.
4. What are typical characterization parameters for this compound-based nanoparticles?
Key characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: An indicator of the surface charge and stability of the nanoparticle dispersion.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully encapsulated within the nanoparticles.
-
Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Thermal Analysis: Performed using Differential Scanning Calorimetry (DSC) to assess the crystallinity and melting behavior of the lipid matrix.
5. Which formulation method is best for preparing this compound nanoparticles?
The choice of method depends on the drug's properties and the desired scale of production.
-
High-Pressure Homogenization (HPH): A reliable and scalable method suitable for many formulations. It can be performed using hot or cold techniques. The hot HPH method involves processing the formulation above the melting point of the lipid, while the cold HPH method is suitable for thermolabile drugs.
-
Ultrasonication/High-Speed Stirring: Simple and cost-effective methods, often used in combination to achieve smaller particle sizes and narrower distributions.
-
Microemulsion: This method involves the formation of a thermodynamically stable microemulsion that is then diluted in a cold aqueous medium to form nanoparticles.
-
Solvent-Based Methods (Emulsification-Evaporation/Diffusion): These methods are useful but require the use of organic solvents that must be removed from the final product.
III. Quantitative Data Summary
The following tables summarize typical physicochemical properties of this compound-based SLNs and NLCs from various studies. Note that these values are highly dependent on the specific formulation components and process parameters.
Table 1: Physicochemical Properties of this compound-Based SLNs
| Drug | Other Formulation Components | Particle Size (nm) | PDI | Zeta Potential (mV) | %EE | Reference |
| Miconazole Nitrate | Tristearin, Tween 80 | Optimized: ~215 | Optimized: ~0.14 | Optimized: ~-22 | >70 | |
| Econazole Nitrate | Stearic acid, Tween 20 | 250-300 | <0.20 | ~-12 | 72-87 | |
| Clotrimazole | Stearic acid, Tween 20 | ~274 | ~0.18 | ~-21 | >70 | |
| Halcinonide | Stearic acid, Tween 80 | - | - | - | >99 |
Table 2: Physicochemical Properties of this compound-Based NLCs
| Drug | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | %EE | Reference |
| Ascorbyl Palmitate | - | - | - | - | - | ~71.1% (non-degraded after 3 months) | |
| Beta-carotene | Octyl octanoate | Poloxamer 407 | 79-115 | 0.71-1.01 | - | - | |
| Apomorphine | Squalene | PEG, Tween 80, Pluronic F68 | 370-430 | - | +42 to +50 | >60 |
IV. Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Shear Homogenization
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Weigh the required amounts of this compound and the API.
-
Heat the this compound to a temperature 5-10°C above its melting point (Melting point of this compound is ~57°C) in a beaker.
-
Once the lipid is completely melted, add the API and stir until it is fully dissolved or homogeneously dispersed in the molten lipid. This forms the lipid phase.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under continuous stirring.
-
Immediately subject the mixture to high-shear homogenization (e.g., using an Ultra-Turrax) at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 10-20 minutes).
-
After homogenization, quickly cool down the resulting nanoemulsion in an ice bath while stirring gently to allow for the solidification of the lipid and the formation of SLNs.
-
Store the resulting SLN dispersion at 4°C for further characterization.
Protocol 2: Determination of Entrapment Efficiency (%EE) by HPLC
Principle: This protocol uses an indirect method where the amount of free, un-encapsulated drug in the aqueous phase of the nanoparticle dispersion is quantified. The entrapped drug is then calculated by subtracting the free drug from the total amount of drug used in the formulation.
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN/NLC dispersion.
-
Use an ultrafiltration-centrifugation device (e.g., Amicon® Ultra with an appropriate molecular weight cut-off) to separate the aqueous phase containing the free drug from the nanoparticles.
-
Centrifuge the device according to the manufacturer's instructions (e.g., 8,000 rpm for 30 minutes).
-
Collect the filtrate (aqueous phase).
-
-
Quantification of Free Drug (Wfree):
-
Analyze the collected filtrate using a validated High-Performance Liquid Chromatography (HPLC) method specific to your API.
-
Determine the concentration of the free drug from a standard calibration curve.
-
-
Quantification of Total Drug (Wtotal):
-
Take a known volume of the original, un-centrifuged SLN/NLC dispersion.
-
Disrupt the nanoparticles to release the encapsulated drug. This can be done by diluting the dispersion in a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the lipid and the drug, followed by sonication.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculation of %EE:
-
Use the following formula to calculate the entrapment efficiency: %EE = [(Wtotal - Wfree) / Wtotal] x 100
-
V. Visualizations
Caption: Mechanism of bioavailability enhancement by this compound nanoparticles.
Caption: General workflow for SLN/NLC formulation and characterization.
Caption: Troubleshooting logic for high Polydispersity Index (PDI).
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Surface Modification of Stearyl Palmitate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the surface modification of stearyl palmitate solid lipid nanoparticles (SLNs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Unexpected Particle Size or Aggregation After Surface Modification
| Question | Possible Cause | Troubleshooting Steps |
| Why did the nanoparticle size significantly increase after PEGylation? | 1. Inefficient PEGylation: Insufficient surface coverage with PEG can lead to bridging flocculation where single PEG chains attach to multiple nanoparticles. 2. Excessive PEG concentration: High concentrations of free (unconjugated) PEG in the solution can induce depletion flocculation. 3. Inappropriate PEG chain length: Very long PEG chains can increase the hydrodynamic radius more than anticipated. | 1. Optimize PEG-lipid ratio: Systematically vary the molar ratio of the PEG-lipid conjugate to this compound during nanoparticle formation. 2. Purification: Ensure the removal of excess, unreacted PEG through methods like dialysis or size exclusion chromatography. 3. Characterize PEG-lipid conjugate: Verify the purity and molecular weight of the PEG-lipid starting material.[1] 4. Vary PEG length: Test different molecular weights of PEG to find the optimal balance between stealth properties and particle size. |
| My nanoparticles are aggregating after ligand conjugation. What went wrong? | 1. Loss of surface charge: The conjugation chemistry may have neutralized surface charges that were contributing to colloidal stability. 2. Hydrophobic interactions: The conjugated ligand might be hydrophobic, leading to aggregation to minimize contact with the aqueous medium. 3. Cross-linking: If the ligand or the cross-linker is multifunctional, it could be cross-linking the nanoparticles. | 1. Measure zeta potential: Compare the zeta potential before and after conjugation. A value closer to zero suggests a higher risk of aggregation. Consider co-incorporating a charged lipid to maintain surface charge.[2] 2. Modify the ligand: If possible, introduce a hydrophilic spacer between the nanoparticle surface and the hydrophobic ligand. 3. Control stoichiometry: Carefully control the molar ratio of the cross-linker to the ligand and nanoparticles to minimize cross-linking. |
| The polydispersity index (PDI) of my modified nanoparticles is very high (>0.3). | 1. Inconsistent reaction conditions: Non-uniform mixing or temperature fluctuations during the modification process can lead to a heterogeneous population of nanoparticles. 2. Partial aggregation: The presence of a small population of aggregated particles will significantly increase the PDI. | 1. Ensure uniform mixing: Use consistent and adequate stirring or sonication during the entire surface modification process. 2. Optimize formulation parameters: Factors like surfactant and lipid concentrations can influence the PDI.[3] 3. Purification: Use techniques like centrifugation at different speeds (differential centrifugation) or filtration to remove larger aggregates. |
Issue 2: Low Efficiency of Surface Modification
| Question | Possible Cause | Troubleshooting Steps |
| How can I confirm that my PEGylation was successful? | Lack of appropriate characterization: It's a common pitfall to assume surface modification occurred without direct evidence.[4] | 1. NMR Spectroscopy: ¹H NMR can detect the characteristic peaks of the ethylene glycol units of PEG on the nanoparticle surface. 2. X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the nanoparticle surface, confirming the presence of elements specific to the PEG molecule.[5] 3. Zeta Potential: Successful PEGylation often leads to a decrease in the magnitude of the zeta potential due to the shielding effect of the neutral PEG layer. |
| The density of the conjugated ligand on the nanoparticle surface is too low. | 1. Steric hindrance: A dense layer of another surface modifier (like PEG) can prevent the ligand from accessing reactive sites on the nanoparticle surface. 2. Inefficient conjugation chemistry: The chosen reaction may not be efficient under the experimental conditions. 3. Low reactivity of nanoparticles: The surface of this compound nanoparticles may have a limited number of functional groups available for conjugation. | 1. Co-insertion vs. post-conjugation: Incorporate the ligand-lipid conjugate during nanoparticle formation rather than trying to conjugate the ligand to pre-formed nanoparticles. 2. Optimize reaction conditions: Adjust pH, temperature, and reaction time to favor the conjugation reaction. 3. Use a spacer arm: Introduce a spacer between the lipid anchor and the ligand to overcome steric hindrance from other surface molecules. 4. Activate the surface: Consider incorporating a lipid with a reactive head group (e.g., DSPE-PEG-NHS) into the formulation to provide more sites for conjugation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for modifying the surface of this compound nanoparticles?
A1: The two most common surface modification strategies are:
-
PEGylation: This involves incorporating polyethylene glycol (PEG)-lipid conjugates (e.g., DSPE-PEG) into the nanoparticle formulation. PEGylation creates a hydrophilic layer that can reduce opsonization by plasma proteins, leading to a longer circulation time in the body (the "stealth effect").
-
Ligand Conjugation: For active targeting, specific ligands such as antibodies, peptides, or small molecules can be attached to the nanoparticle surface. This is often achieved by conjugating the ligand to a lipid anchor which is then incorporated into the nanoparticle, or by attaching the ligand to reactive groups on the surface of pre-formed nanoparticles.
Q2: Why is my PEGylated nanoparticle formulation showing reduced cellular uptake in vitro?
A2: This is a well-documented phenomenon often referred to as the "PEG dilemma". The dense, hydrophilic PEG layer that prevents protein adsorption and uptake by immune cells can also sterically hinder the interaction of the nanoparticle with the cell membrane of target cells, thereby reducing cellular internalization.
Q3: What is the Accelerated Blood Clearance (ABC) phenomenon and how can I avoid it?
A3: The ABC phenomenon is an unexpected rapid clearance of PEGylated nanoparticles upon repeated administration. This is thought to be caused by the production of anti-PEG antibodies (primarily IgM) that bind to the PEG on the nanoparticles, leading to their recognition and clearance by the immune system. To mitigate this, you can explore using different PEG densities, alternative polymers, or modulating the dosing schedule.
Q4: How do I choose the right ligand for targeting?
A4: The choice of ligand depends on the target cells or tissue. The ligand should bind to a receptor that is overexpressed on the target cells compared to healthy tissues to ensure specificity. Small molecules are stable and easy to conjugate, while antibodies offer high specificity but can be larger and potentially immunogenic.
Q5: Is it better to conjugate the ligand before or after nanoparticle formation?
A5: Both methods have advantages and disadvantages.
-
Conjugation before formation (co-insertion): Involves synthesizing a ligand-lipid conjugate first and then incorporating it during the nanoparticle production process. This often leads to a more stable and well-defined surface, but the ligand may be exposed to harsh conditions (heat, organic solvents) during fabrication.
-
Conjugation after formation (post-conjugation): Involves attaching the ligand to the surface of pre-formed nanoparticles. This protects the ligand from the fabrication process but can be less efficient due to steric hindrance and may require an additional purification step to remove unreacted ligand and cross-linkers.
Q6: What should I use as a control experiment for my surface-modified nanoparticles?
A6: It is crucial to use appropriate controls. For a ligand-targeted nanoparticle, you should compare its performance to:
-
Unmodified (plain) nanoparticles.
-
PEGylated nanoparticles without the targeting ligand.
-
Nanoparticles with a non-specific or scrambled version of the ligand.
-
The free drug or therapeutic agent not encapsulated in nanoparticles.
Data Presentation
Table 1: Typical Physicochemical Properties of this compound SLNs Before and After Surface Modification
| Parameter | Unmodified SLNs | PEGylated SLNs | Ligand-Conjugated SLNs |
| Mean Particle Size (nm) | 100 - 300 | 110 - 350 | 120 - 400 |
| Polydispersity Index (PDI) | < 0.25 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -5 to -15 | Variable (depends on ligand charge) |
| Drug Encapsulation Efficiency (%) | > 85% | > 80% | > 75% |
Note: These are typical value ranges and can vary significantly based on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Preparation of PEGylated this compound SLNs by Hot Homogenization
-
Preparation of Lipid Phase: Weigh and mix this compound and the DSPE-PEG conjugate (e.g., at a 95:5 molar ratio) in a glass vial. Heat the mixture to 5-10°C above the melting point of this compound (around 65-70°C) until a clear, homogenous lipid melt is formed. If encapsulating a lipophilic drug, dissolve it in this lipid melt.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a suitable surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween 80). Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification (Optional): To remove excess surfactant or un-encapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
Protocol 2: Characterization of Surface Modification
-
Particle Size and PDI Measurement:
-
Dilute the nanoparticle dispersion in deionized water to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) at 25°C.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle dispersion in a suitable buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity.
-
Measure the electrophoretic mobility using Laser Doppler Velocimetry, which is then converted to zeta potential by the instrument software.
-
-
Confirmation of Ligand Conjugation (Example: Biotinylated Nanoparticles):
-
Incubate the biotin-modified nanoparticles with a streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC).
-
Remove the unbound streptavidin-fluorophore by centrifugation and washing.
-
Measure the fluorescence of the nanoparticle pellet (resuspended in buffer) using a fluorometer. Compare the fluorescence intensity to that of unmodified nanoparticles treated in the same way. A significantly higher fluorescence indicates successful biotinylation.
-
Mandatory Visualization
Caption: Workflow for surface modification of this compound nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Common Pitfalls in Nanotechnology: Lessons Learned from NCI’s Nanotechnology Characterization Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Stearyl Palmitate and Cetyl Palmitate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearyl palmitate and cetyl palmitate are long-chain fatty acid esters widely employed in topical cosmetic and pharmaceutical formulations as emollients, thickeners, and emulsion stabilizers. While both contribute to the sensory properties and stability of topical products, their distinct chemical structures impart subtle yet significant differences in performance. This guide provides a comprehensive comparison of this compound and cetyl palmitate, summarizing their physicochemical properties and outlining key experimental protocols for their evaluation. Due to a lack of publicly available, direct comparative studies, this guide focuses on providing the methodologies to conduct such a comparison and presents expected outcomes based on the individual characteristics of each ester.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and cetyl palmitate is crucial for predicting their behavior in topical formulations.
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| CAS Number | 2598-99-4 | 540-10-3[1] |
| Chemical Formula | C34H68O2 | C32H64O2[1] |
| Molecular Weight | 508.90 g/mol | 480.85 g/mol |
| Appearance | White, waxy solid/flakes | White, waxy solid/flakes[2] |
| Melting Point | 57°C (135°F)[3] | 43-54°C (109-129°F)[4] |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in oils and most organic solvents |
| HLB Value | 10 | 10 |
| Origin | Vegetable-derived (stearyl alcohol & palmitic acid) | Vegetable-derived (cetyl alcohol & palmitic acid) |
Performance in Topical Formulations: A Comparative Overview
While direct quantitative comparisons are scarce, the functional roles of these esters suggest differences in their performance profiles.
Emolliency and Skin Barrier Function
Both esters are valued for their emollient properties, contributing to skin softness and smoothness. Their primary mechanism of action is the formation of a lipid film on the skin surface, which helps to reduce transepidermal water loss (TEWL).
Expected Performance:
| Performance Metric | This compound | Cetyl Palmitate |
| Skin Hydration | Expected to improve skin hydration. | Known to improve skin hydration by forming a protective barrier. |
| TEWL Reduction | Expected to reduce TEWL due to its occlusive nature. | Forms a thin, invisible layer to prevent water loss. |
Sensory Profile
The sensory characteristics of a topical formulation are critical for consumer acceptance. This compound and cetyl palmitate impart distinct tactile properties.
Expected Sensory Attributes:
| Sensory Attribute | This compound | Cetyl Palmitate |
| Initial Feel | May feel slightly waxier and more substantive due to its higher melting point. | Provides a smooth, creamy, and non-greasy feel. |
| Afterfeel | Can provide a powdery and soft afterfeel. | Leaves a pleasant skin feeling. |
| Greasiness | Reduces the greasy feel of oil systems. | Reduces the greasy feeling of oil systems. |
Formulation Stability
Both esters function as emulsion stabilizers and viscosity-increasing agents.
Expected Stability Contribution:
| Stability Parameter | This compound | Cetyl Palmitate |
| Emulsion Stability | Enhances emulsion stability. | Imparts significant stability to emulsions. |
| Viscosity | Effective thickener. | Acts as a thickener and provides body to formulations. |
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound and cetyl palmitate, the following detailed experimental protocols are provided.
In Vitro Skin Permeation Study
This protocol allows for the assessment of the influence of each ester on the penetration of an active pharmaceutical ingredient (API) through a skin model.
Objective: To compare the effect of this compound and cetyl palmitate on the in vitro permeation of a model drug.
Methodology:
-
Apparatus: Franz diffusion cells.
-
Membrane: Porcine ear skin or human cadaver skin.
-
Receptor Solution: Phosphate-buffered saline (PBS), pH 7.4, often with a solubilizing agent like ethanol for poorly water-soluble drugs. The solution should be degassed before use.
-
Test Formulations:
-
Control: Simple oil-in-water (O/W) emulsion containing the model drug.
-
Test A: Control emulsion with the addition of 5% (w/w) this compound.
-
Test B: Control emulsion with the addition of 5% (w/w) cetyl palmitate.
-
-
Procedure:
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32 ± 1°C.
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh receptor solution.
-
Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Sensory Panel Evaluation
This protocol provides a method for the quantitative and qualitative assessment of the sensory attributes of formulations containing each ester.
Objective: To quantitatively compare the sensory profiles of topical formulations containing this compound and cetyl palmitate.
Methodology:
-
Panelists: A trained sensory panel of 10-15 individuals.
-
Test Formulations: Simple O/W emulsions containing 5% (w/w) of either this compound or cetyl palmitate. A control formulation without any ester should also be included.
-
Evaluation Protocol: Quantitative Descriptive Analysis (QDA).
-
Sensory Attributes:
-
Initial Feel (Pick-up and Rub-out): Firmness, Spreadability, Greasiness, Stickiness.
-
Afterfeel (10 minutes post-application): Residue, Smoothness, Softness, Oiliness, Powdery feel.
-
-
Procedure:
-
Panelists cleanse their forearms and acclimatize in a controlled environment (20-22°C, 40-60% RH) for 15-20 minutes.
-
A standardized amount of each formulation is applied to a designated area on the forearm.
-
Panelists evaluate the initial feel attributes during application.
-
After 10 minutes, panelists evaluate the afterfeel attributes.
-
Panelists rate the intensity of each attribute on a structured line scale (e.g., 0 = not perceptible, 10 = very intense).
-
-
Data Analysis: Calculate the mean scores for each attribute for each formulation. Use statistical analysis (e.g., ANOVA) to determine significant differences. The results can be visualized using a spider plot.
Emulsion Stability Testing
This protocol outlines the procedures to assess the physical stability of emulsions formulated with this compound and cetyl palmitate.
Objective: To compare the stabilizing effects of this compound and cetyl palmitate in an O/W emulsion.
Methodology:
-
Test Formulations:
-
Control: An O/W emulsion without a wax-like stabilizer.
-
Test A: Control emulsion with 3% (w/w) this compound.
-
Test B: Control emulsion with 3% (w/w) cetyl palmitate.
-
-
Storage Conditions:
-
Room Temperature (25°C ± 2°C / 60% ± 5% RH)
-
Accelerated Conditions (40°C ± 2°C / 75% ± 5% RH)
-
Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles of 48 hours each)
-
-
Evaluation Parameters (at 0, 1, 2, and 3 months):
-
Organoleptic Properties: Appearance, color, odor, and signs of phase separation.
-
pH: Measured using a calibrated pH meter.
-
Viscosity: Measured using a rotational viscometer at controlled shear rates.
-
Microscopic Examination: Observation of droplet size and distribution.
-
Centrifugation Test: Centrifuge at 3000 rpm for 30 minutes to assess creaming or coalescence.
-
-
Data Analysis: Compare the changes in the evaluation parameters for each formulation over time and across different storage conditions.
Influence on Skin Barrier and Signaling Pathways
Currently, there is a lack of specific research on the direct influence of this compound and cetyl palmitate on cutaneous signaling pathways. These esters are generally considered inert excipients that primarily exert their effects through their physical properties on the skin's surface.
Fatty acids, the building blocks of these esters, are known to play a role in maintaining the skin barrier function. They are integral components of the stratum corneum lipids, which regulate TEWL and protect against external aggressors. The incorporation of this compound and cetyl palmitate into topical formulations can supplement the skin's lipid content, thereby reinforcing the barrier function. However, their specific interactions with cellular signaling cascades within the skin have not been elucidated.
Conclusion
Both this compound and cetyl palmitate are valuable excipients in the formulation of topical products. The choice between them will depend on the desired sensory profile, viscosity, and stability requirements of the final product. Cetyl palmitate, with its lower melting range, may provide a lighter, creamier feel, while the higher melting point of this compound might contribute to a more structured and substantive formulation.
The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the quantitative data needed for informed formulation decisions. Further research is warranted to fully elucidate the nuanced differences in their performance and to explore any potential interactions with the skin's biological processes.
References
A Comparative Analysis of Stearyl Palmitate and Stearic Acid as Lubricants in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate lubricant is a critical determinant of manufacturing efficiency and the final product quality of solid dosage forms. This guide provides a comprehensive comparative analysis of two potential lubricants: stearyl palmitate and stearic acid, focusing on their performance, mechanisms of action, and supporting experimental data.
Stearic acid is a well-established lubricant in the pharmaceutical industry, valued for its effectiveness in reducing friction during tablet compression and ejection.[1][2] In contrast, this compound, a wax ester, is more commonly utilized in the cosmetics industry as an emollient and thickener.[3] However, its chemical structure suggests potential lubricating properties that warrant investigation. This guide aims to collate available experimental data to facilitate an objective comparison and aid in the selection process for formulation development.
Executive Summary of Comparative Performance
| Property | Stearic Acid | This compound (Inferred) |
| Chemical Class | Fatty Acid | Wax Ester |
| Primary Function | Lubricant, Anti-adherent[2] | Emollient, Thickener[3] |
| Lubrication Efficiency | Moderate to Good | Expected to be good, characteristic of wax esters |
| Effect on Tablet Hardness | Can increase tablet hardness at optimal concentrations | Data not available |
| Effect on Disintegration Time | Can prolong disintegration time due to hydrophobicity | Likely to prolong disintegration time due to high hydrophobicity |
| Coefficient of Friction | Approximately 0.1 on steel surfaces | Data not available for this compound; other wax esters show good friction reduction |
| Ejection Force Reduction | Effective in reducing ejection forces | Expected to be effective in reducing ejection forces |
Detailed Performance Analysis
Stearic Acid: An Established Pharmaceutical Lubricant
Stearic acid is a long-chain saturated fatty acid that functions as a boundary lubricant in tablet manufacturing. Its polar carboxylic acid head adsorbs onto the metal surfaces of the die and punches, while its long hydrocarbon tail orients away, creating a shearable film that reduces friction.
Experimental data consistently demonstrates the lubricating efficacy of stearic acid. Studies have shown that it can significantly reduce the coefficient of friction on steel surfaces to approximately 0.1. In tablet formulations, stearic acid has been shown to be effective in reducing the ejection force, a critical parameter in high-speed tablet manufacturing to prevent tablet defects and damage to tooling. However, its hydrophobic nature can have a notable impact on tablet properties. The concentration of stearic acid must be carefully optimized, as excessive amounts can lead to a decrease in tablet hardness and an increase in disintegration and dissolution times. Some studies have indicated that at optimal levels (typically 0.25-2% w/w), stearic acid can actually improve tablet hardness.
This compound: A Potential Lubricant from the Wax Ester Class
This compound is an ester of stearyl alcohol and palmitic acid, classifying it as a wax ester. While direct experimental data on its lubricating properties in pharmaceutical applications is scarce, its chemical structure and the known properties of similar long-chain wax esters allow for an informed inference of its potential performance.
Wax esters, like this compound, are known for their excellent lubricating and hydrophobic properties. They are composed of long, straight hydrocarbon chains that can form effective lubricating films, reducing friction and wear. The lubricating mechanism of wax esters is also based on boundary lubrication, where the long alkyl chains align on the surfaces to provide a low-shear interface.
Based on the properties of other wax esters like cetyl palmitate, which is used as a lubricant and coating agent in capsule and tablet manufacturing, it can be inferred that this compound would also be effective at reducing friction and ejection forces. The long hydrocarbon chains of this compound (a total of 34 carbons) would contribute to the formation of a stable and robust lubricating film. However, similar to stearic acid, its high hydrophobicity would likely impact tablet disintegration and dissolution, potentially to a greater extent due to the absence of a polar carboxylic acid group.
Experimental Protocols
Measurement of Coefficient of Friction
A common method for determining the coefficient of friction of a lubricant is through the use of a tribometer, such as a four-ball tester.
Protocol:
-
Three steel balls are clamped together in a cup, and a fourth ball is pressed against them in a pyramidal arrangement.
-
The lubricant, dispersed in a base oil or as a powder blend with an excipient, is added to the cup, immersing the stationary balls.
-
The top ball is rotated at a constant speed under a specific load for a set duration.
-
The frictional torque is continuously measured, and the coefficient of friction is calculated.
-
After the test, the wear scars on the three stationary balls are measured using a microscope to assess the anti-wear properties of the lubricant.
Evaluation of Lubricant Performance in Tableting
The lubricating efficiency in a pharmaceutical context is often evaluated by measuring the ejection force during tablet compression.
Protocol:
-
A powder blend containing the active pharmaceutical ingredient (API), excipients, and the lubricant at a specific concentration is prepared.
-
The blend is fed into the die of a tablet press.
-
The powder is compressed between an upper and lower punch at a defined compression force.
-
The force required for the lower punch to eject the compacted tablet from the die is measured. This is the ejection force.
-
In addition to ejection force, other tablet properties such as hardness, friability, and disintegration time are also measured to assess the overall impact of the lubricant on the final product.
Visualization of Mechanisms and Workflows
Boundary Lubrication Mechanism
The following diagram illustrates the mechanism of boundary lubrication by stearic acid and the inferred mechanism for this compound.
Caption: Boundary Lubrication Mechanisms.
Experimental Workflow for Lubricant Evaluation
The following diagram outlines a typical workflow for the comparative evaluation of pharmaceutical lubricants.
References
A Comparative Guide to HPLC Method Validation for Stearyl Palmitate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of stearyl palmitate, a common lipid excipient in pharmaceutical formulations like solid lipid nanoparticles (SLNs), is critical for quality control and stability testing. Due to its lack of a significant UV chromophore, this compound analysis necessitates alternative detection methods to the more common UV-Vis spectroscopy. This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) methods suitable for the quantification of this compound: Reverse-Phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) and Reverse-Phase HPLC with a Charged Aerosol Detector (CAD).
This document outlines the experimental protocols for each method and presents a summary of their performance characteristics based on validated analyses of structurally similar long-chain esters and fatty acids.
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).
Comparison of HPLC Methods for this compound Quantification
| Parameter | Method 1: RP-HPLC-ELSD (Adapted for Wax Esters) | Method 2: RP-HPLC-CAD (Adapted for Fatty Acids) |
| Column | C30 Reverse Phase, 250 x 4.6 mm, 5 µm | Hypersil Gold C18, 150 x 2.1 mm, 3.0 µm |
| Mobile Phase | A: MethanolB: Chloroform | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient | Gradient |
| Flow Rate | 0.2 mL/min | 0.575 mL/min |
| Column Temp. | 60°C | 33°C |
| Detector | Evaporative Light Scattering Detector (ELSD) | Charged Aerosol Detector (CAD) |
| Linearity (R²) | > 0.99 (typical for wax esters with ELSD) | > 0.999 for palmitic and stearic acids[1] |
| LOD | Analyte dependent, typically in the low ng range on-column. | Not explicitly stated for this compound. |
| LOQ | Not explicitly stated for this compound. | Not explicitly stated for this compound. |
| Accuracy (% Recovery) | Not explicitly stated for this compound. | 90.0% - 110.0% for related fatty acids.[2] |
| Precision (%RSD) | < 5% is generally achievable. | < 5.0% for related fatty acids.[2] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the two HPLC methods.
Method 1: Reverse-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is adapted from a validated procedure for the analysis of commercial waxes, including various long-chain wax esters.[2][3] The use of a C30 column provides excellent resolution for highly lipophilic molecules like this compound.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Column: C30 Reverse Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and chloroform.
-
Standard: this compound reference standard (purity >98%).
2. Chromatographic Conditions:
-
Mobile Phase A: Methanol
-
Mobile Phase B: Chloroform
-
Gradient Program:
-
0-5 min: 2% B
-
5-50 min: Linear gradient to 50% B
-
50-55 min: Hold at 50% B
-
55-60 min: Return to 2% B and equilibrate
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with chloroform to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in chloroform to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation:
-
For lipid-based formulations, accurately weigh a quantity of the sample equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in chloroform, using sonication if necessary to ensure complete dissolution.
-
Dilute to volume with chloroform.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the working standard solutions. The ELSD response is often non-linear, and a log-log transformation typically provides a linear relationship.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Reverse-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method is adapted from a validated procedure for the analysis of non-volatile fatty acids, including palmitic and stearic acid, which are structurally related to this compound. The Charged Aerosol Detector provides a near-universal response for non-volatile analytes, making it well-suited for the quantification of lipids.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
Column: Hypersil Gold C18 (150 mm x 2.1 mm, 3.0 µm particle size) or equivalent.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagent: Formic acid.
-
Standard: this compound reference standard (purity >98%).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid
-
Gradient Program:
-
0-2 min: 70% B
-
2-16.2 min: Linear gradient to 80% B
-
16.2-18 min: Hold at 80% B
-
18-18.1 min: Return to 70% B
-
18.1-25 min: Equilibrate at 70% B
-
-
Flow Rate: 0.575 mL/min
-
Column Temperature: 33°C
-
Injection Volume: 5 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Power Function Value: 1.0
-
Data Collection Rate: 10 Hz
-
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as a mixture of acetonitrile and isopropanol (1:1, v/v) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase at the initial gradient composition (70% B) to cover the desired concentration range (e.g., 5-100 µg/mL).
-
Sample Preparation:
-
For lipid-based formulations, accurately weigh a quantity of the sample equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/isopropanol 1:1), using sonication if necessary.
-
Dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution with the initial mobile phase may be required to bring the concentration within the linear range of the assay.
-
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
References
Navigating the In Vitro-In Vivo Correlation (IVIVC) Landscape for Stearyl Palmitate Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in the development of oral controlled-release dosage forms. This guide provides a comparative framework for understanding the IVIVC of hypothetical stearyl palmitate-based formulations, offering insights into experimental design, data interpretation, and the regulatory significance of such correlations.
This compound, a lipid excipient, is a valuable component in the formulation of solid lipid nanoparticles (SLNs) and other controlled-release systems designed to modify the release profile and enhance the bioavailability of therapeutic agents. An established IVIVC for these formulations can serve as a surrogate for in vivo bioequivalence studies, accelerating drug development and ensuring product quality.[1][2]
This guide will compare two hypothetical this compound-based formulations of a model drug: a fast-release and a slow-release variant, to illustrate the principles of IVIVC.
Comparative Performance of this compound Formulations
To establish a Level A IVIVC, the most desirable level of correlation, formulations with different release rates are developed.[1][3] The following tables present hypothetical, yet plausible, data for a fast-release (Formulation A) and a slow-release (Formulation B) this compound solid lipid nanoparticle formulation.
In Vitro Dissolution Data
Table 1: Comparative In Vitro Dissolution Profiles of this compound Formulations
| Time (hours) | Formulation A (Fast Release) - % Drug Dissolved (Mean ± SD, n=12) | Formulation B (Slow Release) - % Drug Dissolved (Mean ± SD, n=12) |
| 1 | 35 ± 4.2 | 15 ± 3.1 |
| 2 | 58 ± 5.1 | 28 ± 3.9 |
| 4 | 82 ± 4.8 | 45 ± 4.5 |
| 8 | 95 ± 3.9 | 70 ± 5.3 |
| 12 | 99 ± 2.7 | 88 ± 4.1 |
| 24 | 100 ± 1.9 | 98 ± 2.5 |
In Vivo Pharmacokinetic Data
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rabbits (Mean ± SD, n=6)
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |
| Formulation A (Fast Release) | 450 ± 55 | 4 | 3200 ± 410 |
| Formulation B (Slow Release) | 280 ± 42 | 8 | 3150 ± 380 |
| Immediate-Release (IR) Solution | 850 ± 98 | 1 | 2900 ± 350 |
Table 3: In Vivo Fraction of Drug Absorbed (Calculated via Deconvolution)
| Time (hours) | Formulation A (Fast Release) - % Drug Absorbed (Mean) | Formulation B (Slow Release) - % Drug Absorbed (Mean) |
| 1 | 32 | 13 |
| 2 | 55 | 26 |
| 4 | 80 | 43 |
| 8 | 93 | 68 |
| 12 | 98 | 85 |
| 24 | 100 | 96 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to generating reliable data for IVIVC.
In Vitro Dissolution Testing
The in vitro dissolution studies are designed to mimic the physiological conditions of the gastrointestinal tract.
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for solid oral dosage forms.[4] For lipid-based formulations, USP Apparatus 4 (Flow-Through Cell) can also be highly effective, especially for poorly soluble drugs.
-
Dissolution Medium: A pH-gradient method is often employed, starting with an acidic medium (e.g., 0.1 N HCl, pH 1.2) for the initial phase to simulate gastric fluid, followed by a switch to a higher pH buffer (e.g., phosphate buffer, pH 6.8) to simulate intestinal fluid.
-
Agitation Speed: A paddle speed of 50-100 rpm is typically used.
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) and replaced with fresh medium to maintain a constant volume.
-
Analysis: The drug concentration in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
In Vivo Pharmacokinetic Study
In vivo studies are crucial for determining the bioavailability and pharmacokinetic profile of the formulations.
-
Animal Model: New Zealand white rabbits are a commonly used animal model for pharmacokinetic studies of oral formulations.
-
Study Design: A randomized, crossover, or parallel-group design is employed. The study typically includes the test formulations (fast and slow release) and a reference formulation, such as an immediate-release (IR) solution of the drug, to allow for deconvolution of the absorption data.
-
Dosing: Animals are fasted overnight prior to oral administration of the formulations. A single dose of each formulation is administered.
-
Blood Sampling: Blood samples are collected from a marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to ensure accuracy, precision, and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Deconvolution: The in vivo absorption profiles (fraction of drug absorbed over time) are determined using deconvolution methods, such as the Wagner-Nelson method, from the plasma concentration data of the controlled-release formulations and the IR solution.
Visualizing the IVIVC Workflow and a Hypothetical Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Stearyl Palmitate from Leading Suppliers for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the selection of high-purity excipients is a critical factor in ensuring the stability, efficacy, and safety of pharmaceutical formulations. Stearyl palmitate, a versatile ester of stearyl alcohol and palmitic acid, finds extensive application as an emollient, thickener, and stabilizer in various cosmetic and pharmaceutical products. This guide provides a comparative overview of this compound from prominent suppliers, presenting their specifications and the analytical methodologies crucial for its characterization.
The quality and purity of this compound can significantly influence the performance of the final product. Therefore, a thorough evaluation of the material from different suppliers is essential. This guide aims to facilitate this process by summarizing key product specifications and outlining the experimental protocols for assessing its critical quality attributes.
Comparative Product Specifications
The following table summarizes the publicly available data on this compound from various suppliers. It is important to note that this information is based on the suppliers' own documentation and may vary between batches. For lot-specific data, it is always recommended to request a Certificate of Analysis (CoA) directly from the supplier.
| Supplier | Purity/Assay | Melting Point (°C) | Physical Form | Source/Origin |
| Larodan | >99%[1] | Not specified | Solid[1] | Not specified |
| Sigma-Aldrich | ≥98.0% (GC)[2] | Not specified | Solid[2] | Not specified |
| Smolecule | >98%[3] | 53.5-59.0 | White crystals or flakes | Not specified |
| Making Cosmetics | Not specified | 55.0 - 61.0 | White-yellowish pellets | Vegetable-derived (stearyl alcohol & methyl palmitate) |
| Shay and Company | Not specified | Not specified | White to off-white solid wax | RSPO palm oil and stearyl alcohol |
| Farmoganic | Not specified | 57 | Not specified | Vegetable-derived (stearyl alcohol & methyl palmitate) |
Key Quality Attributes and Experimental Protocols
The performance of this compound in a formulation is dictated by its physicochemical properties. The following are key analytical techniques used to ensure the quality and consistency of this compound.
Purity and Assay (Gas Chromatography - GC)
Gas chromatography is a standard method for determining the purity of this compound and quantifying any related substances.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like a DB-1 or equivalent).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable organic solvent such as chloroform or hexane.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set around 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 150°C, hold for 1 minute, then ramp up to 320°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Detector Temperature: Typically set around 300-320°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is used to determine the melting point and thermal behavior of this compound, which are critical parameters for many formulation processes.
Experimental Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 80°C) at a controlled heating rate (e.g., 10°C/minute).
-
Atmosphere: Typically under an inert nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram. The shape of the peak can also provide information about the purity and crystalline nature of the material.
Structural Confirmation (Nuclear Magnetic Resonance - NMR Spectroscopy)
NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR can be utilized.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to confirm that the spectrum is consistent with the known structure of this compound.
Applications in Drug Development
This compound's properties make it a valuable excipient in various pharmaceutical dosage forms.
-
Topical Formulations: In creams and lotions, it acts as an emollient, providing a smooth skin feel, and as a viscosity-enhancing agent to achieve the desired consistency.
-
Oral Solid Dosage Forms: It can be used as a lubricant in tablet manufacturing to prevent the formulation from sticking to the punches and dies of the tablet press.
-
Controlled Release Systems: Its waxy nature makes it suitable for use in the formulation of sustained-release matrices for oral solid dosage forms.
-
Lipid-Based Drug Delivery Systems: this compound can be a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are used to improve the bioavailability of poorly water-soluble drugs.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of their product specifications, consistency of quality, and the level of documentation provided. While suppliers like Larodan and Sigma-Aldrich provide specific purity data, others like Making Cosmetics and Shay and Company offer detailed information on the origin and physical characteristics of their products. For critical pharmaceutical applications, it is imperative to perform in-house analytical testing to verify the supplier's specifications and ensure the material is suitable for its intended use. The experimental protocols outlined in this guide provide a framework for such a quality assessment.
References
Assessing the Biocompatibility of Stearyl Palmitate in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug delivery and formulation, the biocompatibility of excipients is a paramount concern. Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is utilized in various pharmaceutical and cosmetic formulations. This guide provides an objective comparison of the biocompatibility of this compound with its constituent fatty acids, stearic acid and palmitic acid, supported by available experimental data. A comprehensive understanding of its cellular interactions is crucial for its safe and effective application in drug development.
Executive Summary
Available evidence suggests that this compound exhibits a favorable biocompatibility profile, particularly when compared to its individual components, palmitic acid and stearic acid. An in-vitro study demonstrated that this compound has selective cytotoxicity towards breast cancer cells (MCF-7) while showing minimal toxicity to non-cancerous fibroblast cells (L929)[1]. In contrast, both palmitic and stearic acids have been shown to induce cytotoxicity and apoptosis in various cell types, often at lower concentrations than their esterified form. This suggests that the esterification of these fatty acids significantly mitigates their cytotoxic effects.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the effects of this compound, stearic acid, and palmitic acid on cell viability and cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | MCF-7 (Human Breast Cancer) | MTT | 40 µM | [1] |
| L929 (Mouse Fibroblast) | MTT | > 1000 µM | [1] | |
| Stearic Acid | PC12 (Rat Pheochromocytoma) | Trypan Blue Exclusion | ~300 µM (at 24h, significant viability loss) | |
| Palmitic Acid | PC12 (Rat Pheochromocytoma) | Trypan Blue Exclusion | ~300 µM (at 24h, significant viability loss) | |
| HepG2 (Human Liver Cancer) | MTT | Dose-dependent cytotoxicity observed | ||
| H9c2 (Rat Cardiomyoblast) | MTT | Dose-dependent cytotoxicity observed | ||
| Intestinal Organoids | MTT | 1 mM (strong cytotoxicity at 24h) |
Table 2: Summary of Effects on Cell Proliferation and Viability
| Compound | Effect on Cell Proliferation/Viability | Cell Line(s) | Observations | Citation(s) |
| This compound | Selective inhibition of cancer cell proliferation. | MCF-7, L929 | Significantly more toxic to cancer cells than normal fibroblasts. | [1] |
| Stearic Acid | Inhibits proliferation and induces cell death. | Various cancer cell lines, PC12 | Markedly impeded the growth of all cell lines tested beginning at 24 hours. | |
| Palmitic Acid | Dose-dependent decrease in cell viability. | HepG2, H9c2, Astrocytes, Intestinal Organoids | Can potentiate drug-induced cytotoxicity at sublethal concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound, stearic acid, or palmitic acid in a suitable solvent (e.g., DMSO) and add to the respective wells. A vehicle control (solvent only) should be included.
-
Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that inhibits 50% of cell growth.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, diaphorase, and a tetrazolium salt).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathways and Cellular Mechanisms
The differential biocompatibility of this compound compared to its constituent fatty acids can be attributed to their distinct effects on cellular signaling pathways.
-
This compound: The ester linkage in this compound likely results in slower hydrolysis and a more controlled release of stearic and palmitic acids within the cell. This controlled release may prevent the sudden surge in intracellular free fatty acids that can trigger cytotoxic pathways. The observed selective cytotoxicity towards cancer cells suggests a potential mechanism involving differences in lipid metabolism between cancerous and normal cells[1].
-
Stearic Acid and Palmitic Acid: High concentrations of free saturated fatty acids are known to induce cellular stress and apoptosis through various mechanisms:
-
Endoplasmic Reticulum (ER) Stress: Accumulation of saturated fatty acids can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.
-
Mitochondrial Dysfunction: Palmitic acid has been shown to directly affect mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Reactive Oxygen Species (ROS) Production: Palmitic acid can induce the generation of ROS, leading to oxidative stress and cellular damage.
-
Ceramide Synthesis: Palmitic acid can be converted to ceramides, which are pro-apoptotic signaling molecules.
-
Toll-Like Receptor 4 (TLR4) Activation: Palmitate can activate the TLR4 signaling pathway, leading to inflammatory responses and apoptosis.
-
Visualizing the Processes
To better understand the experimental workflow and the signaling pathways involved, the following diagrams are provided.
Experimental workflow for assessing biocompatibility.
References
A Comparative Performance Analysis of Stearyl Palmitate and Other Wax Esters in Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cosmetic and pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired product efficacy, stability, and sensory characteristics. Among the diverse class of lipidic ingredients, wax esters play a crucial role as emollients, thickeners, and structuring agents. This guide provides an objective comparison of the performance of stearyl palmitate against other commonly used wax esters, supported by established experimental protocols to aid in formulation development.
Overview of Key Wax Esters
Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols. Their unique chemical structure imparts valuable properties to topical formulations. This compound, the ester of stearyl alcohol and palmitic acid, is a popular choice for its ability to modify viscosity, enhance skin feel, and improve emulsion stability.[1][2] Other frequently utilized wax esters include cetyl palmitate, lauryl laurate, and natural waxes like beeswax and carnauba wax.
Physicochemical Properties
The fundamental physicochemical properties of wax esters dictate their behavior in formulations. These properties, such as melting point and HLB (Hydrophile-Lipophile Balance), are critical for predicting their function as thickeners, emulsifiers, or emollients.
| Property | This compound | Cetyl Palmitate | Lauryl Laurate | Beeswax | Carnauba Wax |
| INCI Name | This compound | Cetyl Palmitate | Lauryl Laurate | Beeswax (Cera Alba) | Copernicia Cerifera (Carnauba) Wax |
| Chemical Formula | C34H68O2 | C32H64O2 | C24H48O2 | Complex Mixture | Complex Mixture |
| Molecular Weight ( g/mol ) | 508.90 | 480.86 | 368.64 | Variable | Variable |
| Melting Point (°C) | 55-61[3] | 46-51[4] | Lower than this compound[1] | 62-65 | 82-86 |
| HLB Value | 10 | ~9 | Not specified | ~12 (for PEG-8 Beeswax) | ~12 |
| Appearance | White to off-white solid wax/pellets | White, crystalline, wax-like substance | Soft solid | Yellow to white solid | Hard, brittle flakes |
| Source | Vegetable-derived (stearyl alcohol & palmitic acid) | Vegetable or synthetic | Vegetable-derived | Honeycomb of the bee Apis Mellifera | Leaves of the Brazilian palm Copernicia Cerifera |
Performance Comparison
While direct, publicly available quantitative comparative studies are limited, a qualitative and functional comparison can be drawn from existing literature and supplier data. This compound is often highlighted for providing a silicone-like skin feel, reducing greasiness, and effectively building viscosity.
| Performance Parameter | This compound | Cetyl Palmitate | Lauryl Laurate | Beeswax | Carnauba Wax |
| Primary Function(s) | Viscosity builder, emollient, emulsion stabilizer | Thickener, emollient, emulsifier | Emollient | Thickener, emollient, film-former | Hardening agent, film-former, gloss agent |
| Skin Feel | Silicone-like, reduces greasy feel | Lubricating, conditioning, smooth | Softer finished product than this compound | Occlusive, protective | Hard, protective film |
| Thickening/Viscosity | Effective thickener | Good consistency-giving properties | Less thickening than this compound | Excellent thickener | High |
| Emulsion Stability | Enhances emulsion stability | Imparts stability to emulsions | Functions similarly to this compound | Good emulsifying properties | Can be used in emulsions |
| Film Forming | Excellent film former | Forms a protective film | Not a primary function | Forms a protective, breathable film | Forms a hard, durable film |
| Occlusivity | Moderate | Moderate | Low | High | High |
| Key Applications | Creams, lotions, hair care, color cosmetics | Creams, lotions, lipsticks | Softer creams and lotions | Balms, salves, lipsticks, creams | Stick formulations, mascaras, protective creams |
Experimental Protocols
To facilitate direct comparative analysis, the following experimental protocols are provided.
Viscosity Measurement of an O/W Emulsion
This protocol allows for the quantitative comparison of the thickening effects of different wax esters in a standardized oil-in-water emulsion.
-
Preparation of a Base Emulsion:
-
Oil Phase: Heat a mixture of 15% mineral oil and 4% emulsifier (e.g., Glyceryl Stearate and PEG-100 Stearate) to 75°C.
-
Aqueous Phase: Heat 76% deionized water with 0.2% preservative to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes. Cool while stirring gently.
-
-
Incorporation of Wax Esters:
-
Prepare separate batches of the base emulsion, incorporating 3% (w/w) of each test wax ester (this compound, Cetyl Palmitate, Beeswax, etc.) into the oil phase before emulsification.
-
-
Viscosity Measurement:
-
Allow the emulsions to equilibrate at room temperature (25°C) for 24 hours.
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield DV-II+) with a suitable spindle (e.g., T-bar spindle C) at a controlled shear rate (e.g., 10 rpm).
-
Record the viscosity in centipoise (cP).
-
-
Data Analysis:
-
Compare the viscosity values of the emulsions containing different wax esters to determine their relative thickening efficiency.
-
Sensory Panel Analysis for Skin Feel
This protocol provides a methodology for the qualitative and quantitative assessment of the sensory characteristics imparted by different wax esters.
-
Panelist Selection:
-
Recruit a panel of 10-15 trained volunteers who are familiar with sensory evaluation of cosmetic products.
-
-
Sample Preparation:
-
Prepare O/W emulsions as described in the viscosity measurement protocol, each containing 3% of a different wax ester.
-
Code the samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Panelists will cleanse their forearms and allow them to dry completely.
-
A standardized amount (e.g., 0.1 mL) of each coded sample is applied to a designated area on the forearm.
-
Panelists will evaluate the samples based on a set of sensory attributes, using a rating scale (e.g., 1 to 10). Key attributes include:
-
Initial Feel: Greasiness, stickiness.
-
Spreadability: Ease of application.
-
Rub-out: Absorption time, oiliness.
-
Afterfeel: Residual tack, smoothness, softness.
-
-
-
Data Analysis:
-
Compile the scores for each attribute for all wax esters.
-
Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles.
-
Visualize the results using a spider plot for easy comparison.
-
In Vitro Occlusivity Assessment (Transepidermal Water Loss - TEWL)
This protocol measures the ability of a wax ester to reduce water evaporation from the skin, indicating its occlusive properties.
-
Equipment:
-
TEWL measurement device (e.g., Tewameter®).
-
Controlled environment chamber (constant temperature and humidity).
-
-
Procedure:
-
Acclimatize subjects in the controlled environment for at least 30 minutes.
-
Measure the baseline TEWL on designated areas of the forearm.
-
Apply a standardized amount (e.g., 2 mg/cm²) of a formulation containing 5% of the test wax ester. A control area will have no product applied.
-
Measure TEWL at set time intervals (e.g., 1, 2, and 4 hours) after application.
-
-
Data Analysis:
-
Calculate the percentage reduction in TEWL for each formulation compared to the baseline and the untreated control.
-
A higher percentage reduction indicates greater occlusivity.
-
Mandatory Visualizations
Conclusion
This compound is a versatile wax ester that offers a unique combination of viscosity-building and sensory-modifying properties, often described as having a silicone-like feel. When compared to other wax esters, the choice will ultimately depend on the specific formulation goals. For a rich, occlusive barrier, beeswax may be preferred. For a hard, protective film in stick products, carnauba wax is an excellent option. For a softer texture, lauryl laurate could be considered. The provided experimental protocols offer a framework for formulators to conduct direct comparative studies to determine the optimal wax ester for their specific application, ensuring a data-driven approach to product development.
References
A Head-to-Head Comparison: Stearyl Palmitate vs. Glyceryl Monostearate in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the performance and stability of a final formulation. Among the myriad of lipid-based excipients, stearyl palmitate and glyceryl monostearate are frequently employed for their emulsifying, stabilizing, and texture-modifying properties. This guide provides an objective, data-driven comparison of these two widely used esters to aid in the selection process for various pharmaceutical applications, including topical creams and solid lipid nanoparticles (SLNs).
Physicochemical Properties: A Tale of Two Lipids
This compound and glyceryl monostearate, while both being lipid esters, possess distinct chemical structures that influence their physical and functional properties. This compound is a wax ester formed from the esterification of stearyl alcohol and palmitic acid. In contrast, glyceryl monostearate is a monoglyceride resulting from the esterification of glycerol with stearic acid. These structural differences are reflected in their physicochemical characteristics, which are summarized in the table below.
| Property | This compound | Glyceryl Monostearate |
| Chemical Formula | C34H68O2 | C21H42O4 |
| Molecular Weight | 508.9 g/mol | 358.56 g/mol |
| Melting Point (°C) | ~55-60 | ~55-60 |
| HLB Value | ~10-11 | ~3-4 |
| Appearance | White, waxy solid | White to off-white, waxy flakes or powder |
| Solubility | Insoluble in water; soluble in hot organic solvents | Insoluble in cold water; dispersible in hot water; soluble in hot organic solvents |
Note: The exact values for melting point and HLB can vary depending on the grade and purity of the material.
Performance in Oil-in-Water (O/W) Emulsions
Both this compound and glyceryl monostearate are utilized as co-emulsifiers and stabilizers in oil-in-water emulsions, such as creams and lotions. Their performance in these systems is largely dictated by their Hydrophilic-Lipophilic Balance (HLB) values.
Glyceryl monostearate , with its lower HLB value, is more lipophilic and is an effective water-in-oil (W/O) emulsifier on its own. However, in O/W emulsions, it is a popular choice as a co-emulsifier and thickener, contributing to the creaminess and stability of the formulation.
This compound , having a higher HLB value, is more hydrophilic and functions effectively as an O/W emulsifier, often in conjunction with other surfactants. It is known for imparting a non-greasy, smooth feel to topical preparations and enhancing emulsion stability.
To objectively compare their performance, a standardized oil-in-water emulsion can be prepared and evaluated for key stability and physical parameters as outlined in the experimental protocols section.
Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery
Solid lipid nanoparticles have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs. Both this compound and glyceryl monostearate are commonly used as the solid lipid matrix in SLN formulations. The choice of lipid significantly impacts drug loading, encapsulation efficiency, and the in vitro release profile of the encapsulated drug.
Glyceryl monostearate is a well-established lipid for SLN preparation, often resulting in nanoparticles with good drug entrapment and a controlled release profile[1]. This compound is also a suitable candidate for SLN formulation, and its performance relative to glyceryl monostearate would depend on the specific drug molecule and the formulation process. A direct comparative study would be necessary to determine the optimal lipid for a given active pharmaceutical ingredient (API).
Experimental Protocols
To facilitate a direct head-to-head comparison, the following experimental protocols are provided.
Protocol 1: Preparation and Stability Testing of Oil-in-Water (O/W) Emulsions
Objective: To compare the emulsifying and stabilizing properties of this compound and glyceryl monostearate in a model O/W cream formulation.
Materials:
-
Oil Phase: Mineral Oil (30% w/w)
-
Aqueous Phase: Deionized Water (q.s. to 100%)
-
Primary Emulsifier: Polysorbate 80 (5% w/w)
-
Co-emulsifier (Variable): this compound or Glyceryl Monostearate (3% w/w)
-
Preservative: Phenoxyethanol (0.5% w/w)
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve Polysorbate 80 and phenoxyethanol in deionized water and heat to 75°C.
-
Oil Phase: Melt the mineral oil and either this compound or glyceryl monostearate together and heat to 75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes using a high-shear homogenizer.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Visual Observation: Observe the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and after storage at different conditions (e.g., 4°C, 25°C, 40°C) for a period of 30 days.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) at day 0 and day 30.
-
Viscosity Measurement: Determine the viscosity of the creams using a rotational viscometer at a controlled temperature.
-
Protocol 2: Preparation and Characterization of Solid Lipid Nanoparticles (SLNs)
Objective: To compare the performance of this compound and glyceryl monostearate as solid lipid matrices for the encapsulation of a model hydrophobic drug.
Materials:
-
Model Drug: Curcumin (0.1% w/w)
-
Solid Lipid (Variable): this compound or Glyceryl Monostearate (5% w/w)
-
Surfactant: Poloxamer 188 (2.5% w/w)
-
Aqueous Phase: Deionized Water (q.s. to 100%)
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.
-
Lipid Phase: Melt the solid lipid (this compound or glyceryl monostearate) and dissolve the curcumin in the molten lipid at 70°C.
-
-
Hot Homogenization:
-
Add the hot lipid phase to the hot aqueous phase and homogenize at 10,000 rpm for 10 minutes using a high-shear homogenizer.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down to room temperature, allowing the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential of the SLN dispersion using a Zetasizer.
-
Entrapment Efficiency (%EE): Separate the unencapsulated drug from the SLNs by ultracentrifugation. Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry). Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform an in vitro drug release study using a dialysis bag method in a suitable release medium (e.g., phosphate buffer pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).
-
Signaling Pathways and Cellular Interactions
While this compound and glyceryl monostearate are generally considered biocompatible and inert excipients, their role in lipid-based drug delivery systems can indirectly influence cellular processes. The lipid nature of these excipients can affect the interaction of the formulation with cell membranes, potentially influencing drug uptake and intracellular trafficking.
Lipid nanoparticles, including SLNs, can be taken up by cells through various endocytic pathways. The surface properties of the nanoparticles, which are influenced by the lipid matrix and surfactants, play a crucial role in determining the predominant uptake mechanism. While there is no direct evidence of this compound or glyceryl monostearate activating specific signaling pathways, their formulation into nanoparticles can lead to interactions with cellular components that trigger downstream signaling events related to endocytosis and intracellular transport.
Conclusion
Both this compound and glyceryl monostearate are valuable lipid excipients with broad applications in pharmaceutical formulations. The choice between them should be based on the specific requirements of the formulation. Glyceryl monostearate is a strong candidate for achieving a creamy texture and for its co-emulsifying properties in O/W systems, while also being a reliable choice for SLN development. This compound, with its higher HLB, is well-suited for O/W emulsions, providing good stability and a desirable skin feel.
For drug delivery applications using SLNs, the optimal lipid will be drug-dependent. Therefore, a direct comparative evaluation using the protocols outlined in this guide is highly recommended to make an informed, evidence-based decision. This systematic approach will ensure the development of robust and effective pharmaceutical products.
References
Cross-Validation of Analytical Techniques for Stearyl Palmitate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of stearyl palmitate, a wax ester widely used in pharmaceutical, cosmetic, and food industries, is critical for quality control, formulation development, and stability testing. A variety of analytical techniques can be employed for its characterization and quantification. This guide provides a comprehensive cross-validation of four common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a comparative summary of their performance, detailed experimental protocols, and a logical workflow for technique selection.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific information needed (e.g., quantification, purity, or thermal properties). The following table summarizes the key performance characteristics of GC-MS, HPLC-ELSD, DSC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) | Differential Scanning Calorimetry (DSC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by light scattering of non-volatile analytes. | Measurement of heat flow associated with thermal transitions as a function of temperature. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng to pg range. | Good sensitivity, with reported LODs for similar lipids ranging from 0.5 ng to 16.2 ng on-column.[1] | Not typically used for trace quantification; detects thermal events in bulk material. | Moderate sensitivity, with LODs generally in the low µg to mg range, dependent on magnetic field strength.[2] |
| Limit of Quantitation (LOQ) | High sensitivity, typically in the ng range. | Good sensitivity, with reported LOQs for similar lipids around 0.04 to 0.10 µg.[3] | Not applicable for quantification in the traditional sense. | Generally in the µg to mg range.[2] |
| Linearity (R²) | Excellent linearity over a wide concentration range (typically >0.99). A study on wax esters showed R² = 0.9876 over 0.1–0.5 mg/mL.[4] | Good linearity, but the response can be non-linear and may require logarithmic transformation. For lipids, R² ≥ 0.997 has been reported. | Not applicable for linearity measurement. | Excellent linearity, as the signal area is directly proportional to concentration (R² > 0.999). |
| Precision (%RSD) | High precision, with RSD values typically <5%. | Good precision, with RSD values for retention time <0.25% and detector response <5% reported for lipids. | High precision for transition temperature measurements. | High precision, with RSD values typically <1-2%. |
| Accuracy (% Recovery) | High accuracy, with recovery values typically between 90-110%. | Good accuracy, with recoveries for lipids reported between 92.9% and 108.5%. | Not applicable for recovery studies. | High accuracy, as it is a primary ratio method. |
| Specificity | High, due to mass fragmentation patterns providing structural information. | Moderate, as it detects all non-volatile compounds. Co-elution can be an issue. | Low, as thermal events of different components in a mixture can overlap. | High, as specific proton signals can be assigned to this compound. |
| Sample Preparation | May require derivatization to increase volatility for lower temperature GC, though high-temperature GC can analyze intact wax esters. | Minimal sample preparation, typically dissolution in a suitable organic solvent. | Minimal, the sample is weighed into a pan. | Simple dissolution in a deuterated solvent. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of intact this compound using high-temperature GC-MS.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like hexane or toluene to a final concentration of approximately 0.1-1.0 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC Conditions:
-
Injector Temperature: 390°C.
-
Oven Temperature Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Quantification: Use an internal standard method for accurate quantification. Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration ratio.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is suitable for the quantification of this compound without the need for derivatization.
-
Sample Preparation: Dissolve the this compound sample in a solvent mixture such as chloroform/methanol (2:1, v/v) to a known concentration.
-
Instrumentation:
-
HPLC System: With a binary or quaternary pump and an autosampler.
-
Column: A reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detector: An Evaporative Light Scattering Detector (ELSD).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol and chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
ELSD Conditions:
-
Drift Tube Temperature: Optimize based on the mobile phase volatility (e.g., 40°C).
-
Nebulizer Gas (Nitrogen) Flow: 1.5 L/min.
-
-
Quantification: Generate a calibration curve by plotting the logarithmic response of the peak area against the logarithmic concentration of this compound standards.
Differential Scanning Calorimetry (DSC)
This protocol is used to determine the thermal properties of this compound, such as its melting point and purity.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
DSC Conditions:
-
Temperature Program: Heat the sample from a starting temperature (e.g., 25°C) to a final temperature above its melting point (e.g., 80°C) at a constant heating rate (e.g., 5°C/min).
-
Atmosphere: Purge with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The enthalpy of fusion (J/g) can be calculated from the peak area. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol allows for the direct quantification of this compound using an internal standard.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically >30 s for quantitative analysis of lipids).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to this compound (e.g., the triplet of the terminal methyl group of the stearyl chain) and the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)
-
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for selecting and cross-validating an analytical technique.
References
A Comparative Guide to Stearyl Palmitate and Alternative Lipids in Drug Delivery Systems
For researchers and professionals in drug development, the choice of lipid excipient is a critical factor in the design of effective lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides a comparative analysis of stearyl palmitate and other commonly used solid lipids—cetyl palmitate, glyceryl monostearate, and stearic acid—assessing their performance in these delivery systems. The following sections present a synthesis of experimental data on key performance indicators, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Performance of Solid Lipids
The efficacy of a solid lipid as a matrix in drug delivery systems is determined by several key physicochemical properties. These include its ability to encapsulate a high amount of the drug (drug loading and encapsulation efficiency), the resulting particle size and stability of the formulation, and the in vitro drug release profile. The following tables summarize findings from various studies to offer a comparative overview of this compound and its alternatives.
It is important to note that the data presented below are compiled from different studies, which may have used varying model drugs, surfactants, and preparation methods. Therefore, direct comparison should be made with caution.
Table 1: Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Model Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Not Specified | ~200-500 | 0.2 - 0.4 | -20 to -30 | N/A |
| Cetyl Palmitate | Gamma-oryzanol | 210 - 280[1] | < 0.3 | -27 to -35[1] | [1] |
| Paclitaxel/Sorafenib | ~100 | < 0.2 | Not Specified | [2] | |
| Glyceryl Monostearate | Docetaxel | ~100[3] | Low | Not Specified | |
| Isradipine | 188.6 ± 3.6 | 0.273 ± 0.052 | -21.8 ± 2.7 | ||
| Stearic Acid | Azithromycin Dihydrate | 200 - 450 | < 0.3 | -20 to -30 | N/A |
| Paliperidone | 230 ± 30 | Not Specified | Not Specified |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release
| Lipid Matrix | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| This compound | Diosgenin | Not Specified | 56 | Dose-dependent release after 1h | |
| Cetyl Palmitate | Apomorphine | >60 | >60 | Slower release compared to lipid emulsions | |
| Glyceryl Monostearate | Docetaxel | High | Excellent | Controlled release (68% in 24h) | |
| Isradipine | Not Specified | 86.86 ± 0.75 | Sustained release over 24h | ||
| Stearic Acid | Paliperidone | 4.1 | 42.4 | Controlled release pattern | |
| Azithromycin Dihydrate | 23 - 30 | 69 - 89 | High percentage of release over 45 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline common experimental protocols for the preparation and characterization of solid lipid nanoparticles.
Preparation of Solid Lipid Nanoparticles by Hot High-Pressure Homogenization (HPH)
This is a widely used method for the production of SLNs.
-
Preparation of the Lipid Phase: The solid lipid (e.g., this compound, cetyl palmitate, glyceryl monostearate, or stearic acid) and the lipophilic drug are accurately weighed and heated to a temperature 5-10°C above the melting point of the lipid. The mixture is stirred until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is prepared and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature or in an ice bath under gentle stirring. The lipid recrystallizes and forms solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods such as dialysis or centrifugation.
Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines an indirect method to quantify the amount of drug encapsulated within the SLNs.
-
Separation of Free Drug: The SLN dispersion is centrifuged at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles. The supernatant containing the unencapsulated drug is carefully collected.
-
Quantification of Free Drug: The concentration of the drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The encapsulation efficiency (EE%) and drug loading (DL%) are calculated using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
In Vitro Drug Release Study using the Dialysis Bag Method
This method assesses the release of the drug from the SLNs over time in a simulated physiological environment.
-
Preparation of the Release Medium: A suitable release medium (e.g., phosphate-buffered saline, pH 7.4) is prepared. To maintain sink conditions, a small percentage of a surfactant (e.g., Tween 80) may be added to enhance the solubility of the released drug.
-
Dialysis Setup: A known amount of the drug-loaded SLN dispersion is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Release Study: The sealed dialysis bag is immersed in a known volume of the release medium, which is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume and sink conditions.
-
Analysis: The concentration of the drug in the collected samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). The cumulative percentage of drug release is then plotted against time.
Visualizations
Cellular Uptake Pathways of Solid Lipid Nanoparticles
The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of solid lipid nanoparticles.
Experimental Workflow for SLN Preparation and Characterization
This diagram outlines the typical workflow for the fabrication and analysis of solid lipid nanoparticles.
References
Safety Operating Guide
Proper Disposal of Stearyl Palmitate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of stearyl palmitate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheets and are intended to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, proper handling is crucial to mitigate potential risks, particularly when the substance is in a molten state.
Personal Protective Equipment (PPE):
-
Solid Form: Standard laboratory attire, including safety glasses and gloves, is recommended.
-
Molten Form: When handling molten this compound, enhanced PPE is necessary to prevent thermal burns. This includes:
General Hygiene:
-
Wash hands thoroughly after handling.[1]
-
Avoid wearing contaminated clothing.[1]
-
Utilize good personal hygiene practices.
-
Ensure eyewash stations and quick-drench showers are accessible.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Eliminate Ignition Sources: Although not readily ignitable, this compound is combustible. Remove all potential sources of ignition from the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading and contaminating drains, surface water, or ground water.
-
Absorb the Material: For liquid spills, use an inert absorbent material such as sand or sawdust. For solid spills, you can dampen the material with a solvent like toluene to minimize dust before transferring it to a container.
-
Collect and Store for Disposal: Place the absorbed or collected material into a suitable, labeled container for disposal.
-
Clean the Area: Wash the spill site after the material has been collected.
-
Dispose of Contaminated Materials: Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal.
Step-by-Step Disposal Procedure
Disposal of this compound must adhere to local, state, and federal regulations.
-
Waste Identification: this compound is generally not considered hazardous waste. However, if it is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.
-
Containerization: Place waste this compound in a clearly labeled, sealed container to prevent leakage or spillage.
-
Consult Local Regulations: Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to determine the specific disposal requirements in your area.
-
Arrange for Disposal: Dispose of the waste through a licensed disposal company. Do not discharge into the environment.
Summary of Key Data
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Citation |
| GHS Classification | Not classified as a dangerous substance | |
| Acute Oral Toxicity | > 5 g/kg | |
| Acute Dermal Toxicity | > 2 g/kg | |
| Physical State | White crystals or flakes | |
| Water Solubility | Insoluble | |
| Incompatibilities | Strong oxidizing agents, reducing agents, strong acids and bases |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Stearyl Palmitate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols and logistical information for handling Stearyl Palmitate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, the appropriate PPE is crucial to minimize exposure and ensure personal safety. The required equipment varies depending on the physical state of the substance.
Handling Solid this compound:
At ambient temperatures, this compound is a waxy solid. The primary risks are inhalation of dust particles and skin contact.
Handling Molten this compound:
When heated, this compound becomes a hot liquid, posing a risk of thermal burns and inhalation of vapors.
A summary of recommended PPE for both scenarios is provided in the table below.
| Hazard Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (at ambient temperature) | Safety glasses with side shields or goggles | Nitrile, Neoprene, or Butyl rubber gloves | Laboratory coat | NIOSH-approved respirator with a particulate filter (N95, P95, or P100) if dust is generated |
| Handling Molten this compound | Chemical splash goggles and a full-face shield | Heat-resistant gloves (e.g., insulated nitrile or neoprene) | Thermal-resistant apron or suit over a lab coat | NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge if ventilation is inadequate or vapors are present |
Experimental Protocols: Glove Selection Justification
While direct chemical resistance data for this compound is limited, recommendations can be made based on its chemical class as a fatty acid ester. Butyl rubber gloves generally offer excellent resistance to esters.[1][2] Nitrile gloves are also a suitable option for protection against oils and greases but may have poorer resistance to esters.[2][3] Therefore, for prolonged contact, butyl rubber is preferable. For incidental contact with solid this compound, nitrile gloves are acceptable.
Operational Plans for Safe Handling
General Handling:
-
Handle this compound in a well-ventilated area.
-
Avoid generating dust when handling the solid form.
-
Use dedicated scoops and equipment.
-
When heating, use a controlled heating source such as a water bath or heating mantle to prevent overheating and decomposition.
-
Ensure an eyewash station and safety shower are readily accessible.
Spill Cleanup:
-
For solid spills, gently sweep up the material to avoid creating dust and place it in a designated waste container.
-
For molten spills, allow the material to cool and solidify before cleaning it up. Absorb small molten spills with an inert material like sand or vermiculite.
Disposal Plan
This compound is generally not considered a hazardous waste. However, disposal must always be in accordance with local, state, and federal regulations.
Waste this compound:
-
Solid, uncontaminated this compound can typically be disposed of in the regular laboratory trash.
-
Do not dispose of molten this compound in the trash. Allow it to cool and solidify first.
Contaminated PPE and Materials:
-
Dispose of used gloves and other contaminated disposable materials in the regular trash, unless they are contaminated with a hazardous substance.
-
Contaminated lab coats and other reusable PPE should be professionally laundered.
The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal procedure.
Caption: PPE selection and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
